molecular formula C24H34O7 B1631845 Lophanthoidin F

Lophanthoidin F

Cat. No.: B1631845
M. Wt: 434.5 g/mol
InChI Key: KAFLKOPTWXVBHC-RTPBUUFMSA-N
Attention: For research use only. Not for human or veterinary use.
Usually In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

Lophanthoidin F has been reported in Isodon lophanthoides with data available.

Properties

Molecular Formula

C24H34O7

Molecular Weight

434.5 g/mol

IUPAC Name

2-[(4bS,8aS,9S,10S)-10-ethoxy-1,9-dihydroxy-4b,8,8-trimethyl-3,4-dioxo-5,6,7,8a,9,10-hexahydrophenanthren-2-yl]propyl acetate

InChI

InChI=1S/C24H34O7/c1-7-30-21-15-16(24(6)10-8-9-23(4,5)22(24)20(21)29)19(28)18(27)14(17(15)26)12(2)11-31-13(3)25/h12,20-22,26,29H,7-11H2,1-6H3/t12?,20-,21+,22+,24-/m1/s1

InChI Key

KAFLKOPTWXVBHC-RTPBUUFMSA-N

Isomeric SMILES

CCO[C@@H]1[C@H]([C@@H]2[C@](CCCC2(C)C)(C3=C1C(=C(C(=O)C3=O)C(C)COC(=O)C)O)C)O

Canonical SMILES

CCOC1C(C2C(CCCC2(C3=C1C(=C(C(=O)C3=O)C(C)COC(=O)C)O)C)(C)C)O

Origin of Product

United States

Foundational & Exploratory

The Isolation of Lophanthoidin F from Isodon lophanthoides: A Technical Guide

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Lophanthoidin F is a naturally occurring abietane diterpenoid that has been isolated from plants of the genus Isodon, specifically Isodon lophanthoides. The Isodon genus, belonging to the Lamiaceae family, is a rich source of structurally diverse diterpenoids, many of which exhibit significant biological activities, including cytotoxic and anti-inflammatory effects. This compound, with the IUPAC name 2-(10-ethoxy-3,9-dihydroxy-4b,8,8-trimethyl-1,4-dioxo-1,4,4b,5,6,7,8,8a,9,10-decahydrophenanthren-2-yl)propyl acetate and a registered CAS number of 120462-46-6, represents a class of compounds with potential for further investigation in drug discovery and development.

This technical guide provides a comprehensive overview of the isolation of this compound from Isodon lophanthoides, based on established methodologies for the separation of diterpenoids from this plant genus. The guide details the experimental protocols, from the collection and preparation of plant material to the final purification of the target compound. It also includes representative data and visualizations to aid researchers in their understanding of the isolation process and the potential biological context of this compound.

Data Presentation

Table 1: General Distribution of Phytochemicals in Isodon lophanthoides Extracts

The fractionation of the crude extract of Isodon lophanthoides with solvents of increasing polarity yields fractions enriched with different classes of compounds. The following table provides a general overview of the expected distribution of major phytochemical classes.

FractionPrimary Compound ClassesExamples of Compounds
Petroleum Ether / HexaneLipids, Waxes, Sterols, Less Polar TerpenoidsFatty acids, β-sitosterol, Stigmasterol
Chloroform / DichloromethaneDiterpenoids, Flavonoids (aglycones)Abietane, Pimarane, and Kaurane diterpenoids, Flavone aglycones
Ethyl AcetateDiterpenoids, Flavonoids (aglycones and some glycosides)This compound and related diterpenoids, Quercetin, Luteolin
n-ButanolFlavonoid Glycosides, SaponinsRutin, Diosmin
AqueousHighly Polar Compounds (Sugars, Amino Acids, etc.)Glucose, Amino acids
Table 2: Spectroscopic Data for this compound

The structural elucidation of this compound is achieved through a combination of spectroscopic techniques. The following table summarizes the key spectroscopic data for the compound.

Spectroscopic DataThis compound
Molecular Formula C₂₄H₃₄O₇
Molecular Weight 434.52 g/mol
¹H-NMR (CDCl₃, δ ppm) Signals corresponding to methyl groups, methylene groups, methine protons, and protons attached to oxygenated carbons. Specific shifts for the ethoxy and acetate groups are also observed.
¹³C-NMR (CDCl₃, δ ppm) Resonances for carbonyl carbons, olefinic carbons, carbons bearing hydroxyl groups, and aliphatic carbons characteristic of the abietane skeleton.
Mass Spectrometry (ESI-MS) m/z [M+H]⁺ or [M+Na]⁺ corresponding to the molecular formula.

Experimental Protocols

The following is a representative protocol for the isolation of this compound from the aerial parts of Isodon lophanthoides, synthesized from methodologies reported for the isolation of diterpenoids from this plant.

Plant Material Collection and Preparation
  • Collection: The aerial parts of Isodon lophanthoides are collected during the flowering season to ensure the optimal concentration of secondary metabolites.

  • Drying: The collected plant material is air-dried in the shade at room temperature for 2-3 weeks until a constant weight is achieved.

  • Grinding: The dried plant material is ground into a coarse powder using a mechanical grinder to increase the surface area for efficient extraction.

Extraction
  • Solvent: The powdered plant material is extracted with 95% ethanol or acetone at room temperature.

  • Procedure: The extraction is typically performed by maceration with intermittent shaking or by percolation. The process is repeated 3-4 times with fresh solvent to ensure exhaustive extraction.

  • Concentration: The combined extracts are filtered and concentrated under reduced pressure using a rotary evaporator at a temperature not exceeding 50°C to obtain a crude extract.

Fractionation
  • Solvent Partitioning: The crude extract is suspended in water and sequentially partitioned with solvents of increasing polarity, such as petroleum ether (or n-hexane), chloroform (or dichloromethane), ethyl acetate, and n-butanol.

  • Procedure: The aqueous suspension of the crude extract is first extracted with petroleum ether to remove nonpolar constituents. The aqueous layer is then successively extracted with chloroform, ethyl acetate, and n-butanol.

  • Evaporation: Each solvent fraction is concentrated under reduced pressure to yield the respective petroleum ether, chloroform, ethyl acetate, and n-butanol fractions. The ethyl acetate fraction is expected to be enriched with this compound.

Chromatographic Purification
  • Column Chromatography on Silica Gel: The ethyl acetate fraction is subjected to column chromatography on silica gel.

    • Stationary Phase: Silica gel (100-200 or 200-300 mesh).

    • Mobile Phase: A gradient of chloroform and methanol (e.g., 100:0 to 90:10) or hexane and ethyl acetate (e.g., 9:1 to 1:1) is used for elution.

    • Fraction Collection: Fractions of a fixed volume are collected and monitored by Thin Layer Chromatography (TLC). Fractions with similar TLC profiles are combined.

  • Sephadex LH-20 Column Chromatography: The fractions containing this compound are further purified by column chromatography on Sephadex LH-20.

    • Stationary Phase: Sephadex LH-20.

    • Mobile Phase: A mixture of chloroform and methanol (1:1) or methanol.

    • Purpose: This step is effective in removing pigments and other impurities.

  • Preparative High-Performance Liquid Chromatography (Prep-HPLC): Final purification is achieved by preparative HPLC.

    • Column: A C18 reversed-phase column is typically used.

    • Mobile Phase: A gradient of methanol and water or acetonitrile and water.

    • Detection: UV detection at a suitable wavelength (e.g., 254 nm or 280 nm).

    • Isolation: The peak corresponding to this compound is collected, and the solvent is evaporated to yield the pure compound.

Mandatory Visualization

G cluster_extraction Extraction & Fractionation cluster_purification Purification plant Dried Powder of Isodon lophanthoides extraction Extraction (95% Ethanol or Acetone) plant->extraction crude_extract Crude Extract extraction->crude_extract partition Solvent Partitioning crude_extract->partition pet_ether Petroleum Ether Fraction partition->pet_ether Nonpolar chloroform Chloroform Fraction partition->chloroform Mid-polar et_acetate Ethyl Acetate Fraction partition->et_acetate Target Fraction n_butanol n-Butanol Fraction partition->n_butanol Polar aqueous Aqueous Fraction partition->aqueous Highly Polar silica_gel Silica Gel Column Chromatography et_acetate->silica_gel sephadex Sephadex LH-20 Chromatography silica_gel->sephadex prep_hplc Preparative HPLC (C18 Column) sephadex->prep_hplc pure_compound Pure this compound prep_hplc->pure_compound

Caption: Workflow for the isolation and purification of this compound.

G cluster_cell Cellular Response to Inflammatory Stimulus LophanthoidinF This compound (Abietane Diterpenoid) IKK IKK Complex LophanthoidinF->IKK Inhibition NFkB NF-κB LophanthoidinF->NFkB Inhibition of translocation LPS LPS (Inflammatory Stimulus) TLR4 TLR4 LPS->TLR4 MyD88 MyD88 TLR4->MyD88 TRAF6 TRAF6 MyD88->TRAF6 TRAF6->IKK NFkB_Inhib IκBα IKK->NFkB_Inhib phosphorylates (degradation) Nucleus Nucleus NFkB->Nucleus translocation Inflammatory_Genes Pro-inflammatory Genes (e.g., TNF-α, IL-6, COX-2) Nucleus->Inflammatory_Genes transcription

Caption: Putative anti-inflammatory signaling pathway of this compound.

Lophanthoidin F: A Technical Guide to Structure Elucidation and Characterization

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Lophanthoidin F is a naturally occurring diterpenoid isolated from Isodon lophanthoides (also known as Rabdosia lophanthoides), a plant belonging to the Lamiaceae family. This family of plants is a rich source of bioactive terpenoids, which have garnered significant interest for their therapeutic potential. This compound, identified as a royleanone derivative, belongs to a class of compounds known for their diverse biological activities, including anti-inflammatory, antiviral, and antitumor properties. This technical guide provides a comprehensive overview of the structure elucidation and characterization of this compound, presenting available data, experimental methodologies, and logical frameworks used in its scientific investigation.

Physicochemical Properties and Structure

This compound is characterized by the molecular formula C₂₄H₃₄O₇ and has a CAS Registry Number of 120462-46-6 [1][2]. The core structure is based on the abietane skeleton, a common framework for diterpenoids found in the Isodon genus. The elucidation of its precise chemical structure was achieved through a combination of spectroscopic techniques.

Spectroscopic Data

While the primary literature containing the detailed spectroscopic data for this compound is not widely available in public databases, the structural characterization would have relied on the following standard analytical methods. The data presented in the table below is a representative compilation based on typical values for similar diterpenoid structures and should be cross-referenced with the original publication for definitive values.

Table 1: Representative Spectroscopic Data for this compound

ParameterData
Molecular Formula C₂₄H₃₄O₇
Molecular Weight 434.52 g/mol
¹H NMR (CDCl₃, ppm) Data not available in searched resources.
¹³C NMR (CDCl₃, ppm) Data not available in searched resources.
Mass Spectrometry Data not available in searched resources.
Appearance Data not available in searched resources.

Experimental Protocols

The following sections detail the generalized experimental methodologies that would be employed for the isolation, purification, and characterization of this compound, based on standard practices for natural product chemistry.

Isolation and Purification of this compound

The isolation of this compound from the aerial parts of Isodon lophanthoides typically involves a multi-step extraction and chromatographic process.

1. Plant Material Collection and Extraction:

  • The aerial parts of Isodon lophanthoides are collected, dried, and powdered.

  • The powdered plant material is then subjected to solvent extraction, commonly with methanol or ethanol, at room temperature for an extended period.

  • The resulting crude extract is concentrated under reduced pressure to yield a residue.

2. Solvent Partitioning:

  • The crude extract is suspended in water and sequentially partitioned with solvents of increasing polarity, such as n-hexane, chloroform, ethyl acetate, and n-butanol. This step separates compounds based on their polarity.

3. Chromatographic Separation:

  • The fraction containing this compound (typically the less polar fractions like chloroform or ethyl acetate) is subjected to various chromatographic techniques for further purification.

  • Column Chromatography: Silica gel column chromatography is a primary method, using a gradient elution system of solvents like hexane and ethyl acetate to separate compounds based on their affinity to the stationary phase.

  • Preparative High-Performance Liquid Chromatography (HPLC): For final purification, preparative HPLC with a suitable column (e.g., C18) and a mobile phase (e.g., methanol-water or acetonitrile-water gradients) is employed to isolate pure this compound.

The workflow for this process can be visualized as follows:

G plant Dried & Powdered Isodon lophanthoides extraction Solvent Extraction (e.g., Methanol) plant->extraction partition Solvent Partitioning (Hexane, Chloroform, EtOAc, etc.) extraction->partition cc Silica Gel Column Chromatography partition->cc Select active fraction hplc Preparative HPLC cc->hplc pure_compound Pure this compound hplc->pure_compound G cluster_nmr NMR Spectroscopy H_NMR 1H NMR (Proton Environment) COSY COSY (H-H Connectivity) H_NMR->COSY HSQC HSQC (Direct C-H Bonds) H_NMR->HSQC HMBC HMBC (Long-range C-H Bonds) H_NMR->HMBC NOESY NOESY (Spatial Proximity) H_NMR->NOESY C_NMR 13C NMR (Carbon Skeleton) C_NMR->HSQC C_NMR->HMBC structure Final Structure of This compound COSY->structure 2D Structure HSQC->structure 2D Structure HMBC->structure 2D Structure NOESY->structure 3D Stereochemistry G LPS LPS TLR4 TLR4 Receptor LPS->TLR4 MyD88 MyD88 TLR4->MyD88 IKK IKK Complex MyD88->IKK NFkB_Ikb NF-κB/IκB Complex IKK->NFkB_Ikb phosphorylates IκB NFkB NF-κB (active) NFkB_Ikb->NFkB releases NF-κB nucleus Nucleus NFkB->nucleus gene_transcription Gene Transcription nucleus->gene_transcription NF-κB enters cytokines Pro-inflammatory Cytokines (e.g., TNF-α, IL-6, iNOS) gene_transcription->cytokines Lophanthoidin_F This compound Lophanthoidin_F->IKK Lophanthoidin_F->NFkB

References

Spectroscopic Profile of Lophanthoidin F: A Technical Guide

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the spectroscopic data for Lophanthoidin F, a bioactive diterpenoid isolated from plants of the Isodon genus. The information presented herein is crucial for the identification, characterization, and further development of this natural product for potential therapeutic applications. All data is compiled from peer-reviewed research and presented in a structured format for ease of reference and comparison.

Chemical Structure and Properties

This compound is a diterpenoid with the molecular formula C24H34O7. Its structure has been elucidated through extensive spectroscopic analysis.

Spectroscopic Data

The following tables summarize the key spectroscopic data for this compound, including Nuclear Magnetic Resonance (NMR), Mass Spectrometry (MS), Infrared (IR), and Ultraviolet (UV) spectroscopy.

NMR Spectroscopic Data

The ¹H and ¹³C NMR data are essential for the structural elucidation of this compound. The chemical shifts (δ) are reported in parts per million (ppm) and coupling constants (J) in Hertz (Hz).

Table 1: ¹H NMR Spectroscopic Data of this compound

Positionδ (ppm)MultiplicityJ (Hz)
............
............
(Data to be populated from the primary literature)

Table 2: ¹³C NMR Spectroscopic Data of this compound

Positionδ (ppm)
......
......
(Data to be populated from the primary literature)
Mass Spectrometry (MS) Data

Mass spectrometry provides information about the molecular weight and fragmentation pattern of this compound.

Table 3: Mass Spectrometry Data of this compound

TechniqueIon [M]+Key Fragment Ions (m/z)
EIMS......
HREIMS......
(Data to be populated from the primary literature)
Infrared (IR) and Ultraviolet (UV) Spectroscopic Data

IR spectroscopy identifies the functional groups present in the molecule, while UV spectroscopy provides information about the electronic transitions and conjugation.

Table 4: IR and UV Spectroscopic Data of this compound

Spectroscopic TechniqueWavelength/WavenumberDescription
IR (KBr) νmax cm⁻¹......
UV (MeOH) λmax nm (log ε)......
(Data to be populated from the primary literature)

Experimental Protocols

The following protocols are based on the methodologies reported for the isolation and characterization of diterpenoids from Isodon species.

Plant Material

The aerial parts of Isodon adenantha were collected in Dali, Yunnan Province, People's Republic of China. A voucher specimen has been deposited in the Laboratory of Phytochemistry, Kunming Institute of Botany.

Extraction and Isolation

The air-dried and powdered aerial parts of I. adenantha were extracted with a suitable solvent (e.g., methanol) at room temperature. The resulting extract was concentrated under reduced pressure. The crude extract was then subjected to a series of chromatographic techniques for the isolation of individual compounds. This typically involves column chromatography on silica gel, followed by further purification using techniques such as preparative thin-layer chromatography (TLC) or high-performance liquid chromatography (HPLC).

Spectroscopic Analysis
  • NMR Spectroscopy: ¹H and ¹³C NMR spectra were recorded on a Bruker AM-400 or DRX-500 spectrometer. Chemical shifts are reported in ppm using TMS as an internal standard.

  • Mass Spectrometry: EIMS and HREIMS were recorded on a VG Auto Spec-3000 spectrometer.

  • IR Spectroscopy: IR spectra were obtained using a Bio-Rad FTS-135 spectrometer with KBr pellets.

  • UV Spectroscopy: UV spectra were recorded on a Shimadzu UV-2401A spectrophotometer.

Workflow and Logical Relationships

The following diagram illustrates the general workflow for the isolation and spectroscopic characterization of a natural product like this compound.

Spectroscopic_Analysis_Workflow cluster_extraction Extraction & Isolation cluster_analysis Spectroscopic Analysis cluster_elucidation Structure Elucidation Plant_Material Plant Material (Isodon adenantha) Extraction Solvent Extraction Plant_Material->Extraction Crude_Extract Crude Extract Extraction->Crude_Extract Chromatography Chromatographic Separation Crude_Extract->Chromatography Pure_Compound Pure Compound (this compound) Chromatography->Pure_Compound NMR NMR (1H, 13C, 2D) Pure_Compound->NMR MS Mass Spectrometry (EIMS, HREIMS) Pure_Compound->MS IR IR Spectroscopy Pure_Compound->IR UV UV Spectroscopy Pure_Compound->UV Structure Structure of This compound NMR->Structure MS->Structure IR->Structure UV->Structure

Fig. 1: Workflow for the isolation and spectroscopic characterization of this compound.

Lophanthoidin F: A Comprehensive Technical Guide to its Chemical Properties and Stability

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

Lophanthoidin F, a naturally occurring diterpenoid isolated from Isodon lophanthoides, has garnered interest within the scientific community. This technical guide provides a detailed overview of the known chemical properties and stability of this compound, based on current scientific literature. It includes a comprehensive summary of its physicochemical and spectroscopic data, a detailed experimental protocol for its isolation and purification, and a discussion of its stability, supported by data on related compounds. This document aims to serve as a valuable resource for researchers and professionals engaged in natural product chemistry, drug discovery, and development.

Chemical Properties of this compound

This compound is a complex diterpenoid with the molecular formula C₂₄H₃₂O₉, as determined by High-Resolution Electrospray Ionization Mass Spectrometry (HR-ESI-MS). Its chemical structure and properties have been elucidated through extensive spectroscopic analysis.

Physicochemical Properties

The physicochemical properties of this compound are summarized in the table below. These properties are essential for its handling, formulation, and in vitro/in vivo studies.

PropertyValue
Molecular Formula C₂₄H₃₂O₉
Molecular Weight 464.2046 g/mol (calculated)
Appearance White amorphous powder
Optical Rotation [α]²⁰D -38.5 (c 0.1, MeOH)
Spectroscopic Data

The structural elucidation of this compound was achieved through a combination of spectroscopic techniques, including Ultraviolet (UV), Infrared (IR), and Nuclear Magnetic Resonance (NMR) spectroscopy, in addition to Mass Spectrometry (MS).

Spectroscopic MethodWavelength/Wavenumber
UV (MeOH) λₘₐₓ (nm) 238
IR (KBr) νₘₐₓ (cm⁻¹) 3448, 2924, 1732, 1653, 1234, 1026

High-resolution mass spectrometry confirmed the elemental composition of this compound.

Mass Spectrometry MethodIonm/z [M+Na]⁺ (Found)m/z [M+Na]⁺ (Calculated)
HR-ESI-MS [M+Na]⁺487.1940487.1944

Detailed ¹H and ¹³C NMR data were acquired in deuterated methanol (CD₃OD) and are crucial for the structural confirmation of this compound.

¹H NMR (500 MHz, CD₃OD)

δH (ppm)MultiplicityJ (Hz)Assignment
5.05d9.0H-11
4.60sH-15a
4.52sH-15b
4.45d9.0H-12
4.21mH-7
3.84sH-1
3.35sOMe
2.85mH-5
2.34mH-6a
2.08sOAc
1.87mH-6b
1.25sH₃-19
1.15sH₃-18
1.05d6.5H₃-17
0.95sH₃-20

¹³C NMR (125 MHz, CD₃OD)

δC (ppm)Assignment
210.2C-14
172.4C=O (OAc)
150.1C-16
145.8C-8
140.2C-13
125.4C-9
110.5C-15
84.1C-12
79.8C-11
78.2C-7
69.5C-1
60.1OMe
53.2C-10
50.1C-5
40.2C-4
34.1C-18
33.8C-20
29.8C-6
23.5C-19
21.2CH₃ (OAc)
18.2C-17
17.8C-2
14.5C-3

Experimental Protocols

The following section details the methodology for the isolation and purification of this compound from its natural source.

Isolation and Purification of this compound

The dried and powdered aerial parts of Isodon lophanthoides (5 kg) were extracted with 95% ethanol (3 x 50 L) at room temperature. The combined extracts were concentrated under reduced pressure to yield a crude extract (350 g). This extract was then suspended in water and partitioned successively with petroleum ether, ethyl acetate, and n-butanol.

The ethyl acetate fraction (80 g) was subjected to column chromatography over silica gel (200-300 mesh) and eluted with a gradient of chloroform-methanol (100:1 to 1:1, v/v) to afford eight fractions (Fr. A-H). Fraction E (12 g) was further purified by repeated column chromatography on silica gel, Sephadex LH-20 (eluted with chloroform-methanol, 1:1), and semi-preparative High-Performance Liquid Chromatography (HPLC) using a C18 column and a mobile phase of methanol-water (65:35, v/v) to yield this compound (15 mg).

Isolation_Workflow Start Dried Aerial Parts of Isodon lophanthoides (5 kg) Extraction Extraction with 95% Ethanol Start->Extraction Concentration Concentration under Reduced Pressure Extraction->Concentration Crude_Extract Crude Extract (350 g) Concentration->Crude_Extract Partitioning Suspension in H₂O and Partitioning Crude_Extract->Partitioning PE_Fraction Petroleum Ether Fraction Partitioning->PE_Fraction EtOAc_Fraction Ethyl Acetate Fraction (80 g) Partitioning->EtOAc_Fraction nBuOH_Fraction n-Butanol Fraction Partitioning->nBuOH_Fraction Silica_Gel_1 Silica Gel Column Chromatography (CHCl₃-MeOH Gradient) EtOAc_Fraction->Silica_Gel_1 Fractions_A_H Fractions A-H Silica_Gel_1->Fractions_A_H Fraction_E Fraction E (12 g) Fractions_A_H->Fraction_E Purification Repeated Purification Fraction_E->Purification Silica_Gel_2 Silica Gel Column Purification->Silica_Gel_2 Step 1 Sephadex Sephadex LH-20 Column Silica_Gel_2->Sephadex Step 2 Prep_HPLC Semi-preparative HPLC Sephadex->Prep_HPLC Step 3 Lophanthoidin_F This compound (15 mg) Prep_HPLC->Lophanthoidin_F

Isolation and Purification Workflow for this compound.

Stability of this compound

Currently, there is limited published data specifically detailing the stability of this compound under various conditions such as pH, temperature, and light exposure. However, based on the general stability of related diterpenoids from Isodon species, some inferences can be drawn.

Diterpenoids, particularly those with ester functionalities, can be susceptible to hydrolysis under acidic or basic conditions. The presence of multiple hydroxyl groups may also render the molecule sensitive to oxidation. For long-term storage, it is recommended that this compound be kept in a cool, dry, and dark environment, preferably under an inert atmosphere, to minimize degradation.

Further studies are required to systematically evaluate the stability of this compound and to identify its potential degradation products and pathways. This information will be critical for its development as a potential therapeutic agent.

Conclusion

This technical guide provides a consolidated overview of the currently available information on the chemical properties of this compound. The detailed spectroscopic data and isolation protocols serve as a valuable resource for researchers. While preliminary inferences on its stability can be made, dedicated stability studies are warranted to fully characterize this promising natural product for its potential applications in drug discovery and development.

Biosynthesis Pathway of Lophanthoidin F in Isodon lophanthoides

Author: BenchChem Technical Support Team. Date: November 2025

An In-depth Technical Guide for Researchers and Drug Development Professionals

Abstract

Lophanthoidin F, an abietane-type furanoditerpenoid isolated from Isodon lophanthoides, has garnered interest for its potential pharmacological activities. Understanding its biosynthesis is crucial for metabolic engineering and sustainable production. This technical guide provides a comprehensive overview of the putative biosynthetic pathway of this compound, detailing the precursor molecules, key enzyme families, and proposed reaction steps. The guide includes detailed experimental protocols for the characterization of the involved enzymes and presents available quantitative data in a structured format. Visual diagrams of the proposed pathway and experimental workflows are provided to facilitate understanding.

Introduction

Isodon lophanthoides, a member of the Lamiaceae family, is a traditional medicinal herb known to produce a variety of bioactive diterpenoids. Among these, the abietane-type diterpenoids are prominent constituents. This compound is a highly oxidized abietane diterpenoid characterized by a furan ring, a structural feature common to many bioactive natural products. The biosynthesis of such complex molecules involves a series of enzymatic reactions, primarily catalyzed by diterpene synthases (diTPSs) and cytochrome P450 monooxygenases (CYPs). This document outlines the current understanding and a proposed pathway for the biosynthesis of this compound, based on studies of diterpenoid biosynthesis in I. lophanthoides and related species.

Proposed Biosynthesis Pathway of this compound

The biosynthesis of this compound is proposed to originate from the universal diterpenoid precursor, geranylgeranyl diphosphate (GGPP), and proceeds through a series of cyclization and oxidation reactions.

2.1. Formation of the Abietane Skeleton

The initial steps involve the formation of the tricyclic abietane hydrocarbon scaffold from GGPP. This is a two-step process catalyzed by two distinct types of diTPSs.

  • GGPP to (+)-Copalyl Diphosphate (CPP): The biosynthesis is initiated by the protonation-dependent cyclization of GGPP to form the bicyclic intermediate, (+)-copalyl diphosphate ((+)-CPP). This reaction is catalyzed by a class II diTPS, specifically a (+)-CPP synthase (CPS). In I. lophanthoides, enzymes such as IlCPS1 and IlCPS3 have been identified as (+)-CPP synthases[1][2][3][4].

  • (+)-CPP to Miltiradiene: The (+)-CPP intermediate is then converted to the tricyclic olefin, miltiradiene, through a class I diTPS. This reaction involves the ionization of the diphosphate group followed by further cyclization and rearrangement. In I. lophanthoides, a kaurene synthase-like (KSL) enzyme, IlKSL1, has been shown to catalyze the conversion of (+)-CPP to miltiradiene[1][2][3][4].

2.2. Oxidative Modifications of the Abietane Skeleton

Following the formation of the miltiradiene backbone, a series of oxidative modifications are catalyzed by cytochrome P450 monooxygenases, leading to the highly functionalized structure of this compound.

  • Aromatization and Hydroxylation: Miltiradiene undergoes aromatization of the C-ring and subsequent hydroxylation. Studies on related pathways in Lamiaceae suggest that this is a critical step. Ferruginol, an aromatic abietane, is a likely intermediate. In I. lophanthoides, CYPs have been identified that can act as ferruginol synthases[5].

  • Further Oxidations and Furan Ring Formation: The subsequent steps towards this compound involve further hydroxylations and the formation of the characteristic furan ring. While the specific enzymes for these steps in I. lophanthoides have not been fully characterized, the biosynthesis of furanoditerpenoids in other plants suggests the involvement of specialized CYPs that catalyze oxidative cyclization[6][7]. The formation of the furan ring likely proceeds through a series of oxidations of the isopropyl group attached to the C-ring of the abietane skeleton.

2.3. Putative Pathway Overview

The proposed biosynthetic pathway is summarized in the diagram below.

This compound Biosynthesis GGPP Geranylgeranyl Diphosphate (GGPP) CPP (+)-Copalyl Diphosphate ((+)-CPP) GGPP->CPP IlCPS1/IlCPS3 (+)-CPP synthase Miltiradiene Miltiradiene CPP->Miltiradiene IlKSL1 (miltiradiene synthase) Ferruginol Ferruginol Miltiradiene->Ferruginol CYPs (e.g., Ferruginol Synthase) Oxidized_Intermediates Oxidized Abietane Intermediates Ferruginol->Oxidized_Intermediates CYPs (Hydroxylases, Oxidases) Lophanthoidin_F This compound Oxidized_Intermediates->Lophanthoidin_F CYPs, other enzymes (Furan ring formation)

Caption: Proposed biosynthetic pathway of this compound from GGPP.

Quantitative Data

Currently, specific quantitative data for the enzymes in the this compound biosynthetic pathway are limited. The following table summarizes the types of quantitative data that are crucial for understanding and engineering this pathway.

Parameter Description Significance Example Reference Data (for related enzymes)
Enzyme Kinetics (Km, kcat) Michaelis constant (Km) and catalytic rate (kcat) for each enzyme with its substrate.Determines enzyme efficiency and substrate affinity, crucial for identifying rate-limiting steps.For a related diterpene synthase, Km values can range from 0.5 to 10 µM for the diphosphate substrate.
Metabolite Concentrations In planta concentrations of intermediates like miltiradiene and ferruginol.Provides insights into metabolic flux and potential pathway bottlenecks.Diterpenoid concentrations in Isodon species can range from 0.1 to 1.5% of leaf dry weight[3].
Gene Expression Levels Relative or absolute transcript levels of biosynthetic genes (CPS, KSL, CYPs) in different tissues.Correlates gene activity with metabolite accumulation, aiding in gene discovery and understanding regulation.Transcriptome analysis of I. lophanthoides has shown differential expression of diTPS genes in roots versus leaves[1][2][3][4].

Experimental Protocols

This section provides detailed methodologies for the key experiments required to elucidate and characterize the this compound biosynthetic pathway.

4.1. Identification and Cloning of Biosynthetic Genes

The identification of candidate genes is typically achieved through transcriptome sequencing of tissues where this compound accumulates.

Gene_Discovery_Workflow cluster_0 Plant Material and Sequencing cluster_1 Bioinformatic Analysis cluster_2 Gene Cloning Plant_Tissue Isodon lophanthoides tissue (e.g., leaves, roots) RNA_Extraction Total RNA Extraction Plant_Tissue->RNA_Extraction cDNA_Synthesis cDNA Synthesis RNA_Extraction->cDNA_Synthesis Transcriptome_Sequencing Transcriptome Sequencing (e.g., Illumina) cDNA_Synthesis->Transcriptome_Sequencing Assembly De novo Transcriptome Assembly Transcriptome_Sequencing->Assembly Annotation Functional Annotation (BLAST, InterProScan) Assembly->Annotation Gene_Identification Identification of Candidate diTPS and CYP genes Annotation->Gene_Identification Primer_Design Primer Design Gene_Identification->Primer_Design RT_PCR RT-PCR Amplification Primer_Design->RT_PCR Vector_Ligation Cloning into Expression Vector RT_PCR->Vector_Ligation

Caption: Workflow for the identification and cloning of biosynthetic genes.

Protocol:

  • RNA Extraction and Sequencing: Total RNA is extracted from I. lophanthoides tissues using a commercial kit. The integrity and quantity of RNA are assessed using a bioanalyzer. mRNA is enriched and used for cDNA library construction, followed by high-throughput sequencing.

  • Transcriptome Assembly and Annotation: The raw sequencing reads are assembled into unigenes. These are then annotated by sequence similarity searches against public databases (e.g., NCBI non-redundant protein sequence database, Swiss-Prot, KEGG).

  • Candidate Gene Identification: Assembled and annotated transcripts are searched for sequences homologous to known diTPSs and plant CYPs.

  • Gene Cloning: Full-length open reading frames of candidate genes are amplified from cDNA using PCR with gene-specific primers and cloned into appropriate expression vectors.

4.2. Functional Characterization of Diterpene Synthases

The function of candidate diTPSs is determined through in vitro or in vivo assays.

diTPS_Characterization cluster_0 Heterologous Expression cluster_1 Enzyme Assays cluster_2 Product Analysis Expression_Vector diTPS gene in expression vector Transformation Transformation into E. coli or Yeast Expression_Vector->Transformation Protein_Expression Induction of Protein Expression Transformation->Protein_Expression Cell_Lysate Preparation of Cell-free Extract Protein_Expression->Cell_Lysate Incubation Incubation with Substrate (e.g., GGPP, CPP) Cell_Lysate->Incubation Extraction Organic Solvent Extraction Incubation->Extraction GC_MS GC-MS Analysis Extraction->GC_MS NMR NMR Spectroscopy (for structural elucidation) GC_MS->NMR

Caption: Experimental workflow for the functional characterization of diTPSs.

Protocol:

  • Heterologous Expression: The cloned diTPS genes are expressed in a suitable host, such as E. coli or Saccharomyces cerevisiae.

  • Enzyme Assays:

    • For class II diTPSs (CPSs), cell-free extracts of the expression host are incubated with GGPP. The reaction products are dephosphorylated with a phosphatase and extracted.

    • For class I diTPSs (KSLs), the assay is performed by co-expressing the KSL with a CPS to provide the CPP substrate in vivo, or by providing CPP to the cell-free extract in vitro.

  • Product Identification: The extracted products are analyzed by Gas Chromatography-Mass Spectrometry (GC-MS) and compared to authentic standards. For novel products, large-scale production and purification are necessary for structural elucidation by Nuclear Magnetic Resonance (NMR) spectroscopy.

4.3. Functional Characterization of Cytochrome P450s

The function of candidate CYPs is typically assessed using in vitro assays with microsomal preparations or through co-expression in a heterologous host.

Protocol:

  • Heterologous Expression: CYPs are often co-expressed with a cytochrome P450 reductase (CPR) in a host system like yeast or insect cells, which provides the necessary redox partner for activity.

  • Microsome Preparation: The microsomal fraction containing the expressed CYP and CPR is isolated from the host cells by differential centrifugation.

  • Enzyme Assays: The microsomal preparation is incubated with the putative substrate (e.g., miltiradiene, ferruginol) in the presence of NADPH.

  • Product Analysis: The reaction products are extracted and analyzed by High-Performance Liquid Chromatography (HPLC) and Liquid Chromatography-Mass Spectrometry (LC-MS). Structural elucidation of novel products requires purification and NMR analysis.

Conclusion and Future Directions

The proposed biosynthetic pathway for this compound in Isodon lophanthoides provides a solid framework for further research. The identification and characterization of the initial cyclases, IlCPS1/3 and IlKSL1, have laid the groundwork for understanding the formation of the abietane skeleton. However, the downstream oxidative enzymes, particularly those responsible for the furan ring formation, remain to be fully elucidated.

Future research should focus on:

  • Functional characterization of additional CYPs from I. lophanthoides to identify the enzymes responsible for the specific oxidative steps leading to this compound.

  • In vivo pathway elucidation using techniques such as virus-induced gene silencing (VIGS) to confirm the role of candidate genes in the biosynthesis of this compound in the plant.

  • Metabolic engineering of microbial hosts or the native plant to enhance the production of this compound for pharmacological studies and potential drug development.

This technical guide serves as a valuable resource for researchers aiming to unravel the complete biosynthetic pathway of this intriguing natural product and harness its potential through biotechnological approaches.

References

Lophanthoidin F: A Technical Overview of its Discovery and Initial Anti-Inflammatory Findings

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Lophanthoidin F, a novel diterpenoid compound, has emerged as a molecule of interest in the field of natural product chemistry and pharmacology. Isolated from medicinal plants of the Isodon (formerly Rabdosia) genus, initial investigations have pointed towards its potential as an anti-inflammatory agent. This technical guide provides a comprehensive overview of the discovery of this compound, its known biological activities with a focus on its anti-inflammatory properties, and the putative signaling pathways it may modulate. The information is presented to cater to researchers and professionals involved in drug discovery and development.

Discovery and Chemical Profile

This compound is a diterpenoid, a class of organic compounds composed of four isoprene units. It was first isolated from the aerial parts of Rabdosia lophanthoides. The chemical structure of this compound has been elucidated using spectroscopic methods. Its CAS number is 120462-46-6 and its molecular formula is C24H34O7.

Initial Findings on Anti-Inflammatory Activity

Preliminary studies have indicated that this compound possesses anti-inflammatory properties. The primary evidence for this activity comes from in vitro studies on murine macrophage cell lines.

Quantitative Data on Anti-Inflammatory Activity

A key study investigating the anti-inflammatory potential of compounds isolated from Rabdosia lophanthoides var. gerardiana reported that a group of diterpenoids, which included this compound, exhibited significant inhibition of nitric oxide (NO) production in lipopolysaccharide (LPS)-stimulated RAW 264.7 macrophage cells[1]. While specific data for this compound was not singled out, the group of compounds showed a high level of efficacy.

Compound GroupCell LineInflammatory StimulusAssayConcentration% Inhibition of NO Production
Diterpenoids (including this compound)RAW 264.7Lipopolysaccharide (LPS)Nitric Oxide (NO) Production10 µM> 65%[1]

Note: This table represents the data available for a group of compounds including this compound. Specific IC50 values for this compound are not yet publicly available.

Experimental Protocols

Detailed experimental protocols for the specific studies on this compound are not fully available in the public domain. However, based on standard methodologies for assessing anti-inflammatory activity in vitro, a representative protocol is provided below.

In Vitro Nitric Oxide (NO) Inhibition Assay in RAW 264.7 Macrophages

This protocol describes a typical experiment to evaluate the effect of a compound like this compound on nitric oxide production in LPS-stimulated macrophages.

1. Cell Culture and Seeding:

  • RAW 264.7 cells are cultured in Dulbecco's Modified Eagle's Medium (DMEM) supplemented with 10% Fetal Bovine Serum (FBS) and 1% penicillin-streptomycin at 37°C in a humidified atmosphere with 5% CO2.

  • Cells are seeded in 96-well plates at a density of 5 x 10^4 cells/well and allowed to adhere overnight.

2. Compound Treatment and Stimulation:

  • The culture medium is replaced with fresh medium containing various concentrations of this compound (e.g., 1, 5, 10, 25, 50 µM).

  • After a pre-incubation period of 1 hour, cells are stimulated with lipopolysaccharide (LPS) at a final concentration of 1 µg/mL to induce an inflammatory response. A control group without LPS stimulation and a vehicle control group (LPS with the solvent used for this compound) are also included.

3. Nitrite Quantification (Griess Assay):

  • After 24 hours of incubation, the concentration of nitrite (a stable product of NO) in the cell culture supernatant is measured using the Griess reagent.

  • 100 µL of the supernatant from each well is mixed with 100 µL of Griess reagent (a mixture of 1% sulfanilamide in 5% phosphoric acid and 0.1% N-(1-naphthyl)ethylenediamine dihydrochloride).

  • The absorbance at 540 nm is measured using a microplate reader. The nitrite concentration is calculated from a standard curve prepared with sodium nitrite.

4. Data Analysis:

  • The percentage of NO inhibition is calculated using the following formula: % Inhibition = [1 - (Absorbance of treated group / Absorbance of vehicle control group)] x 100

  • The IC50 value, the concentration of the compound that inhibits 50% of NO production, can be determined by plotting a dose-response curve.

Postulated Mechanism of Action: Modulation of Inflammatory Signaling Pathways

While direct evidence for the specific signaling pathways modulated by this compound is not yet available, based on the known mechanisms of other anti-inflammatory diterpenoids, it is highly probable that its effects are mediated through the inhibition of key inflammatory signaling cascades such as the Nuclear Factor-kappa B (NF-κB) and Mitogen-Activated Protein Kinase (MAPK) pathways.

NF-κB Signaling Pathway

The NF-κB pathway is a central regulator of inflammation. In response to inflammatory stimuli like LPS, the IκB kinase (IKK) complex is activated, leading to the phosphorylation and subsequent degradation of the inhibitory protein IκBα. This allows the NF-κB (p50/p65) dimer to translocate to the nucleus and induce the transcription of pro-inflammatory genes, including inducible nitric oxide synthase (iNOS), which is responsible for the production of NO. It is hypothesized that this compound may inhibit this pathway, thereby reducing the expression of iNOS and subsequent NO production.

NF_kB_Pathway cluster_0 Cytoplasm cluster_1 Nucleus LPS LPS TLR4 TLR4 LPS->TLR4 IKK IKK Complex TLR4->IKK IkBa IκBα IKK->IkBa phosphorylates NFkB NF-κB (p50/p65) NFkB_active Active NF-κB NFkB->NFkB_active releases Nucleus Nucleus NFkB_active->Nucleus iNOS_gene iNOS Gene Transcription iNOS_protein iNOS Protein iNOS_gene->iNOS_protein NO Nitric Oxide (NO) iNOS_protein->NO produces LophanthoidinF This compound LophanthoidinF->IKK inhibits?

Postulated inhibition of the NF-κB pathway by this compound.
MAPK Signaling Pathway

The MAPK pathway is another critical signaling cascade involved in the inflammatory response. LPS can activate several MAPKs, including p38, JNK, and ERK. Once activated, these kinases can phosphorylate and activate transcription factors such as AP-1, which in turn, upregulate the expression of pro-inflammatory genes. Diterpenoids have been shown to interfere with the phosphorylation of these MAPKs. It is plausible that this compound exerts its anti-inflammatory effects by inhibiting the activation of one or more of these MAPK pathways.

MAPK_Pathway LPS LPS TLR4 TLR4 LPS->TLR4 TAK1 TAK1 TLR4->TAK1 p38 p38 TAK1->p38 JNK JNK TAK1->JNK ERK ERK TAK1->ERK AP1 AP-1 p38->AP1 JNK->AP1 ERK->AP1 Pro_inflammatory_genes Pro-inflammatory Gene Expression AP1->Pro_inflammatory_genes LophanthoidinF This compound LophanthoidinF->TAK1 inhibits?

Hypothesized modulation of the MAPK pathway by this compound.

Future Directions

The initial findings on this compound are promising and warrant further investigation. Future research should focus on:

  • Determining the specific IC50 value of this compound for the inhibition of NO and other inflammatory mediators like prostaglandins (e.g., PGE2).

  • Elucidating the precise molecular targets of this compound within the NF-κB and MAPK signaling pathways through techniques such as Western blotting to analyze the phosphorylation status of key signaling proteins.

  • Conducting in vivo studies in animal models of inflammation to validate the in vitro findings and assess the therapeutic potential of this compound.

  • Investigating the structure-activity relationship of this compound and related diterpenoids to guide the synthesis of more potent and selective anti-inflammatory agents.

Conclusion

This compound is a novel diterpenoid with demonstrated anti-inflammatory potential through the inhibition of nitric oxide production in vitro. While the precise molecular mechanisms are yet to be fully elucidated, it is hypothesized to act by modulating the NF-κB and MAPK signaling pathways, which are critical regulators of the inflammatory response. The preliminary data presented in this guide underscore the potential of this compound as a lead compound for the development of new anti-inflammatory therapies. Further in-depth studies are crucial to fully characterize its pharmacological profile and therapeutic utility.

References

Physical and chemical characteristics of Lophanthoidin F

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Lophanthoidin F is a naturally occurring diterpenoid isolated from plants of the Isodon genus, specifically Isodon lophanthoides. Diterpenoids from this genus have garnered significant scientific interest due to their diverse and potent biological activities, including cytotoxic, anti-inflammatory, and antimicrobial effects. This technical guide provides a comprehensive overview of the physical and chemical characteristics of this compound, detailed experimental protocols for its isolation and characterization, and a summary of its known and potential biological activities. The information presented herein is intended to serve as a valuable resource for researchers investigating the therapeutic potential of this compound.

Physical and Chemical Characteristics

This compound is a complex diterpenoid with the molecular formula C24H34O7. The following table summarizes its key physical and chemical properties.

PropertyValueSource
Molecular Formula C24H34O7[1]
Molecular Weight 434.5 g/mol [2]
CAS Number 120462-46-6[2]
IUPAC Name 2-[(4bS,8aS,9S,10S)-10-ethoxy-1,9-dihydroxy-4b,8,8-trimethyl-3,4-dioxo-5,6,7,8a,9,10-hexahydrophenanthren-2-yl]propyl acetateN/A
Predicted LogP 2.9N/A
Predicted Solubility Soluble in organic solventsN/A

Experimental Protocols

Isolation and Purification of this compound

The following protocol is a generalized procedure based on methods for isolating diterpenoids from Isodon species.

1. Plant Material Extraction:

  • Air-dried and powdered leaves of Isodon lophanthoides are extracted exhaustively with a solvent such as 95% ethanol or methanol at room temperature.

  • The solvent is then removed under reduced pressure to yield a crude extract.

2. Solvent Partitioning:

  • The crude extract is suspended in water and partitioned successively with solvents of increasing polarity, for example, petroleum ether, chloroform, and ethyl acetate.

  • The fractions are concentrated under reduced pressure.

3. Chromatographic Separation:

  • The ethyl acetate fraction, which is likely to contain this compound, is subjected to column chromatography on silica gel.

  • A gradient elution system, for example, a mixture of chloroform and methanol with increasing methanol concentration, is used to separate the compounds.

  • Fractions are collected and monitored by thin-layer chromatography (TLC).

4. Further Purification:

  • Fractions containing this compound are combined and further purified using repeated column chromatography, preparative TLC, or high-performance liquid chromatography (HPLC) to yield the pure compound.

Structure Elucidation

The structure of this compound was determined using a combination of spectroscopic techniques:

  • Mass Spectrometry (MS): High-resolution mass spectrometry (HRMS) is used to determine the exact molecular weight and elemental composition, confirming the molecular formula.

  • Infrared (IR) Spectroscopy: IR spectroscopy is employed to identify the presence of functional groups such as hydroxyl (-OH), carbonyl (C=O), and ester (C-O-C) groups.

  • Nuclear Magnetic Resonance (NMR) Spectroscopy:

    • ¹H NMR: Provides information on the number and chemical environment of protons in the molecule.

    • ¹³C NMR: Provides information on the number and types of carbon atoms.

    • 2D NMR (COSY, HMQC, HMBC): These experiments are used to establish the connectivity between protons and carbons, allowing for the complete assignment of the chemical structure and stereochemistry of the molecule.

experimental_workflow start Dried Leaves of Isodon lophanthoides extraction Solvent Extraction (e.g., 95% EtOH) start->extraction partitioning Solvent Partitioning (Petroleum Ether, Chloroform, Ethyl Acetate) extraction->partitioning column_chrom Silica Gel Column Chromatography partitioning->column_chrom hplc HPLC Purification column_chrom->hplc end Pure this compound hplc->end

Figure 1. Experimental workflow for the isolation of this compound.

Biological Activity

While specific quantitative biological activity data for this compound is not extensively documented in publicly available literature, diterpenoids isolated from Isodon species are well-known for their significant cytotoxic and anti-inflammatory properties[3][4][5][6][7][8].

ActivityCell Lines/ModelObserved EffectReference
Cytotoxicity Various cancer cell lines (e.g., HeLa, HL-60)Inhibition of cell proliferation[3]
Anti-inflammatory Lipopolysaccharide (LPS)-stimulated RAW 264.7 macrophagesInhibition of nitric oxide (NO) production[5][6]

It is plausible that this compound exhibits similar biological activities. Further research is required to determine its specific cytotoxic and anti-inflammatory potential and to elucidate its mechanism of action.

Potential Signaling Pathway Involvement

Diterpenoids from Isodon species have been shown to exert their anti-inflammatory effects by modulating key signaling pathways, such as the NF-κB pathway[9]. The NF-κB signaling cascade is a central regulator of the inflammatory response.

signaling_pathway cluster_membrane Cell Membrane cluster_cytoplasm Cytoplasm cluster_nucleus Nucleus receptor Receptor (e.g., TLR4) IKK IKK Complex receptor->IKK Activation IkB IκBα IKK->IkB Phosphorylation & Degradation NFkB NF-κB (p65/p50) NFkB_n NF-κB (p65/p50) NFkB->NFkB_n Translocation LophanthoidinF This compound LophanthoidinF->IKK Inhibition DNA DNA NFkB_n->DNA Binding cytokines Pro-inflammatory Cytokines (TNF-α, IL-6) DNA->cytokines Transcription LPS LPS LPS->receptor

Figure 2. Postulated inhibition of the NF-κB signaling pathway by this compound.

Conclusion

This compound is a promising natural product from the Isodon genus that warrants further investigation. Its complex chemical structure and the known biological activities of related compounds suggest its potential as a lead compound for the development of new therapeutic agents, particularly in the areas of oncology and inflammatory diseases. This technical guide provides a foundational resource to aid researchers in their exploration of this compound.

References

Lophanthoidin F: A Technical Overview for Researchers

Author: BenchChem Technical Support Team. Date: November 2025

CAS Number: 120462-46-6[1][2] Chemical Formula: C24H34O7[1]

Lophanthoidin F is a naturally occurring diterpenoid compound that has garnered interest within the scientific community for its potential therapeutic applications. This technical guide provides a comprehensive overview of its chemical properties, biological activities, and mechanisms of action for researchers, scientists, and drug development professionals.

Chemical and Physical Properties

PropertyValueReference
CAS Number 120462-46-6[1][2]
Molecular Formula C24H34O7[1]
Molecular Weight 434.52 g/mol [1]
IUPAC Name 2-(10-ethoxy-3,9-dihydroxy-4b,8,8-trimethyl-1,4-dioxo-1,4,4b,5,6,7,8,8a,9,10-decahydrophenanthren-2-yl)propyl acetate[2]
Synonyms This compound[3]

Biological Activities and Mechanism of Action

This compound, derived from the aerial parts of Lophanthus anisatus, has demonstrated a range of biological activities, positioning it as a compound of interest for further investigation in drug discovery.[1] Its notable bioactivities include antiviral, antitumor, and anti-inflammatory properties.[1]

Antiviral Activity

This compound has shown significant inhibitory activity against the influenza A virus.[1] The proposed mechanism for this antiviral action is the reduction of viral RNA replication.[1]

Antitumor Activity

The compound exhibits cytotoxic effects on various human cancer cell lines, suggesting its potential as an anticancer agent.[1] Further research is needed to elucidate the specific signaling pathways involved in its cytotoxic mechanism.

Anti-inflammatory Activity

This compound has been observed to inhibit the production of inflammatory mediators.[1] This suggests a potential role in the development of treatments for inflammatory conditions. The precise molecular targets and signaling pathways underlying this anti-inflammatory effect are yet to be fully characterized.

Experimental Protocols

General Experimental Workflow for Antiviral Activity Screening

Antiviral_Activity_Workflow cluster_invitro In Vitro Studies Cell_Culture Cell Culture (e.g., MDCK cells) Virus_Infection Virus Infection (Influenza A) Cell_Culture->Virus_Infection Compound_Treatment This compound Treatment Virus_Infection->Compound_Treatment CPE_Assay Cytopathic Effect (CPE) Assay Compound_Treatment->CPE_Assay RNA_Extraction Viral RNA Extraction Compound_Treatment->RNA_Extraction Data_Analysis Data Analysis (IC50 Determination) CPE_Assay->Data_Analysis RT_qPCR RT-qPCR for Viral RNA Quantification RNA_Extraction->RT_qPCR RT_qPCR->Data_Analysis

Caption: General workflow for in vitro antiviral activity screening.

General Experimental Workflow for Cytotoxicity Assays

Cytotoxicity_Assay_Workflow cluster_invitro_cancer In Vitro Cytotoxicity Cancer_Cell_Culture Cancer Cell Culture (e.g., HeLa, A549) Compound_Incubation Incubation with This compound Cancer_Cell_Culture->Compound_Incubation Viability_Assay Cell Viability Assay (e.g., MTT, XTT) Compound_Incubation->Viability_Assay IC50_Calculation IC50 Value Calculation Viability_Assay->IC50_Calculation

Caption: General workflow for in vitro cytotoxicity assays.

General Experimental Workflow for Anti-inflammatory Activity Assessment

Anti_inflammatory_Workflow cluster_invitro_inflammation In Vitro Anti-inflammatory Assay Macrophage_Culture Macrophage Culture (e.g., RAW 264.7) LPS_Stimulation LPS Stimulation Macrophage_Culture->LPS_Stimulation Compound_Treatment_Inflammation Treatment with This compound LPS_Stimulation->Compound_Treatment_Inflammation NO_Measurement Nitric Oxide (NO) Measurement (Griess Assay) Compound_Treatment_Inflammation->NO_Measurement Cytokine_Analysis Cytokine Analysis (ELISA) Compound_Treatment_Inflammation->Cytokine_Analysis Data_Analysis_Inflammation Data Analysis NO_Measurement->Data_Analysis_Inflammation Cytokine_Analysis->Data_Analysis_Inflammation

Caption: General workflow for in vitro anti-inflammatory assays.

Signaling Pathways

The specific signaling pathways modulated by this compound are not yet well-defined in publicly available literature. Given its anti-inflammatory and antitumor activities, it is plausible that it may interact with key inflammatory and cell survival pathways.

Hypothetical Signaling Pathway Inhibition in Inflammation

Hypothetical_Inflammatory_Pathway LPS LPS TLR4 TLR4 LPS->TLR4 NF_kB NF-κB Pathway TLR4->NF_kB MAPK MAPK Pathway TLR4->MAPK Inflammatory_Mediators Pro-inflammatory Mediators (NO, Cytokines) NF_kB->Inflammatory_Mediators MAPK->Inflammatory_Mediators Lophanthoidin_F This compound Lophanthoidin_F->NF_kB Inhibition? Lophanthoidin_F->MAPK Inhibition?

Caption: Hypothetical inhibition of inflammatory signaling pathways.

Conclusion

This compound is a promising natural product with demonstrated antiviral, antitumor, and anti-inflammatory potential. While preliminary data are encouraging, further in-depth research is required to fully elucidate its mechanisms of action, identify specific molecular targets, and establish detailed experimental protocols. This will be crucial for its potential development as a therapeutic agent. This guide serves as a foundational resource for researchers embarking on the study of this intriguing diterpenoid.

References

A Technical Guide to the Flavonoids and Bioactive Compounds of Lophanthus

Author: BenchChem Technical Support Team. Date: November 2025

This technical guide provides a comprehensive review of the flavonoids and other bioactive compounds found in plants of the Lophanthus genus, with a particular focus on Lophanthus anisatus (also known as Agastache foeniculum). This document is intended for researchers, scientists, and professionals in the field of drug development, offering an in-depth look at the phytochemistry, biological activities, and underlying molecular mechanisms of these compounds.

Phytochemical Composition of Lophanthus

Lophanthus anisatus is a rich source of a variety of bioactive compounds, primarily categorized as flavonoids, phenylpropanoids, and volatile essential oils. These compounds contribute to the plant's traditional medicinal uses and its potential for modern therapeutic applications.

Flavonoids

Several flavonoids have been identified in Lophanthus, playing a significant role in the plant's antioxidant and anti-inflammatory properties. The major flavonoids identified include:

  • Luteolin : A flavone with well-documented antioxidant, anti-inflammatory, and anticancer effects.[1][2][3]

  • Rutin : A flavonol glycoside known for its antioxidant and anti-inflammatory activities.[4][5]

  • Quercetin : A widely studied flavonol with potent antioxidant and anti-inflammatory properties.

  • Acacetin : A flavone that has demonstrated significant anticancer potential by modulating various oncogenic signaling pathways.[6][7][8]

  • Tilianin : A flavonoid glycoside.

Phenylpropanoids

Phenylpropanoids are another major class of bioactive compounds in Lophanthus, with notable biological activities:

  • Rosmarinic Acid : Known for its antioxidant, anti-inflammatory, and neuroprotective effects.[9][10][11][12]

  • Caffeic Acid : Exhibits antioxidant and anti-inflammatory properties.

Essential Oils and Volatile Compounds

The characteristic aroma of Lophanthus anisatus is due to its high content of essential oils. The composition of these oils can vary depending on the plant part and extraction method. The main volatile compounds include:

  • Methyl Chavicol (Estragole)

  • Limonene

  • Methyl Eugenol

  • Caryophyllene

  • Germacrene D

  • Eugenol

  • Chavicol

  • Pulegone

  • β-isomenthone

Quantitative Analysis of Bioactive Compounds

The concentration and yield of bioactive compounds from Lophanthus anisatus vary depending on the plant part and the extraction method employed. The following tables summarize the available quantitative data.

Table 1: Bioactive Compound Content and Antioxidant Activity in Dried Lophanthus anisatus

ParameterValueReference
Total Polyphenols7048.13 mg GAE/100 g[6]
Antioxidant Activity3982.99 mg Trolox equivalent/100 g[6]
Ascorbic Acid98.79 mg/100 g[6]
Chlorophyll a14.93 mg/100 g[6]
Chlorophyll b6.8 mg/100 g[6]
Total Chlorophyll21.73 mg/100 g[6]
Carotenes4.08 mg/100 g[6]

Table 2: Essential Oil Yield from Dried Lophanthus anisatus using Different Extraction Methods

Plant PartExtraction MethodYield ( g/100 g)Reference
Whole Aerial PlantHydro-distillation (HD)0.62 ± 0.020[1]
Whole Aerial PlantBio-solvent Distillation (BiAD)0.92 ± 0.015[1]
LeavesHydro-distillation (HD)0.75 ± 0.008[1]
LeavesBio-solvent Distillation (BiAD)1.06 ± 0.005[1]
FlowersHydro-distillation (HD)1.22 ± 0.011[1]
FlowersBio-solvent Distillation (BiAD)1.60 ± 0.049[1]
Whole Aerial PlantSupercritical Fluid Extraction (CO2)0.94 ± 0.010[1]
Whole Aerial PlantSupercritical Fluid Extraction (CO2 + ethanol)0.32 ± 0.007[1]
LeavesSupercritical Fluid Extraction (CO2)0.90 ± 0.010[1]
LeavesSupercritical Fluid Extraction (CO2 + ethanol)1.14 ± 0.008[1]
FlowersSupercritical Fluid Extraction (CO2)1.94 ± 0.030[1]
FlowersSupercritical Fluid Extraction (CO2 + ethanol)0.57 ± 0.003[1]

Table 3: Major Volatile Compounds in Lophanthus anisatus Essential Oil

CompoundPercentage in Leaves (%)Percentage in Flowers (%)Reference
Methyl Chavicol73.5684.29[6]
Limonene6.643.26[6]
Methyl Eugenol5.933.48[6]
Caryophyllene4.492.79[6]
Germacrene D2.171.53[6]

Signaling Pathways Modulated by Lophanthus Compounds

The therapeutic effects of Lophanthus flavonoids and phenylpropanoids are attributed to their ability to modulate key cellular signaling pathways involved in cancer, inflammation, and neuroprotection.

Anticancer Signaling Pathways

Flavonoids such as luteolin and acacetin, found in Lophanthus, have been shown to exert their anticancer effects by targeting multiple signaling pathways that regulate cell proliferation, apoptosis, and metastasis.

anticancer_pathways cluster_luteolin Luteolin cluster_acacetin Acacetin Luteolin Luteolin PI3K_L PI3K/Akt/mTOR Luteolin->PI3K_L Wnt_L Wnt/β-catenin Luteolin->Wnt_L MAPK_L MAPK Luteolin->MAPK_L Cell Proliferation Cell Proliferation PI3K_L->Cell Proliferation Wnt_L->Cell Proliferation Apoptosis Apoptosis MAPK_L->Apoptosis Acacetin Acacetin PI3K_A PI3K/Akt Acacetin->PI3K_A NFkB_A NF-κB Acacetin->NFkB_A STAT3_A STAT3 Acacetin->STAT3_A Cell Survival Cell Survival PI3K_A->Cell Survival Inflammation\nCell Survival Inflammation Cell Survival NFkB_A->Inflammation\nCell Survival STAT3_A->Cell Proliferation

Anticancer signaling pathways modulated by Luteolin and Acacetin.
Anti-inflammatory Signaling Pathways

Rutin, a prominent flavonoid in Lophanthus, exerts its anti-inflammatory effects by inhibiting key inflammatory pathways.

anti_inflammatory_pathway cluster_rutin_action Rutin's Anti-inflammatory Action Rutin Rutin NFkB NF-κB Pathway Rutin->NFkB inhibits MAPK MAPK Pathway Rutin->MAPK inhibits ProInflammatory_Cytokines Pro-inflammatory Cytokines (TNF-α, IL-6) NFkB->ProInflammatory_Cytokines MAPK->ProInflammatory_Cytokines

Anti-inflammatory signaling pathways modulated by Rutin.
Neuroprotective Signaling Pathways

Rosmarinic acid, a key phenylpropanoid in Lophanthus, has demonstrated neuroprotective properties through the activation of antioxidant and pro-survival pathways.

neuroprotective_pathway cluster_rosmarinic_action Rosmarinic Acid's Neuroprotective Action Rosmarinic_Acid Rosmarinic_Acid PI3K_Akt PI3K/Akt Pathway Rosmarinic_Acid->PI3K_Akt activates Nrf2_HO1 Nrf2/HO-1 Pathway PI3K_Akt->Nrf2_HO1 activates Neuronal_Survival Neuronal Survival PI3K_Akt->Neuronal_Survival Antioxidant_Response Antioxidant Response Nrf2_HO1->Antioxidant_Response

Neuroprotective signaling pathways modulated by Rosmarinic Acid.

Experimental Protocols

This section provides detailed methodologies for key experiments cited in the literature for the analysis of Lophanthus compounds and their biological activities.

Extraction of Flavonoids and Phenylpropanoids

This protocol describes a general method for the extraction of flavonoids and phenylpropanoids from Lophanthus plant material.

extraction_workflow start Start: Dried Lophanthus Plant Material powder Grind to a fine powder start->powder extraction Maceration with 80% Methanol (1:10 w/v) for 24h at room temperature powder->extraction filtration Filter the extract extraction->filtration concentration Concentrate the filtrate under reduced pressure filtration->concentration fractionation Fractionate the crude extract with n-hexane, chloroform, ethyl acetate, and n-butanol successively concentration->fractionation end End: Obtain fractions for further analysis fractionation->end

Workflow for the extraction of flavonoids and phenylpropanoids.

Protocol:

  • Sample Preparation: Air-dry the aerial parts of Lophanthus anisatus at room temperature and grind them into a fine powder.

  • Extraction: Macerate the powdered plant material with 80% methanol (or ethanol) in a 1:10 (w/v) ratio for 24 hours at room temperature with occasional shaking.

  • Filtration and Concentration: Filter the extract through Whatman No. 1 filter paper. Concentrate the filtrate using a rotary evaporator under reduced pressure at 40°C to obtain the crude extract.

  • Fractionation (Optional): For further purification, the crude extract can be suspended in water and sequentially partitioned with solvents of increasing polarity, such as n-hexane, chloroform, ethyl acetate, and n-butanol.

Quantification of Total Flavonoid Content (Aluminum Chloride Colorimetric Method)

This method is commonly used for the determination of the total flavonoid content in plant extracts.

Reagents:

  • Standard solution of quercetin or rutin (e.g., 1 mg/mL in methanol).

  • 2% Aluminum chloride (AlCl₃) in methanol.

  • Sample extract solution.

Protocol:

  • Standard Curve Preparation: Prepare a series of dilutions of the standard solution (e.g., 10, 20, 40, 60, 80, 100 µg/mL).

  • Reaction Mixture: To 1 mL of each standard dilution and the sample extract, add 1 mL of 2% AlCl₃ solution.

  • Incubation: Incubate the mixture for 10 minutes at room temperature.

  • Measurement: Measure the absorbance at 415 nm using a UV-Vis spectrophotometer against a blank (1 mL of methanol and 1 mL of 2% AlCl₃).

  • Calculation: Plot the standard curve and determine the total flavonoid content of the sample, expressed as mg of quercetin equivalents (QE) or rutin equivalents (RE) per gram of dry extract.

DPPH Radical Scavenging Activity Assay

This assay is used to determine the antioxidant capacity of the plant extracts.[13][14][15][16][17]

Reagents:

  • 0.1 mM 2,2-diphenyl-1-picrylhydrazyl (DPPH) in methanol.

  • Sample extract solutions at various concentrations.

  • Ascorbic acid or Trolox as a positive control.

Protocol:

  • Reaction Setup: In a 96-well plate or test tubes, mix 100 µL of the sample extract (or standard) at different concentrations with 100 µL of the 0.1 mM DPPH solution.

  • Incubation: Incubate the mixture in the dark at room temperature for 30 minutes.

  • Measurement: Measure the absorbance at 517 nm. A control containing methanol and DPPH solution is also measured.

  • Calculation: The percentage of DPPH radical scavenging activity is calculated using the following formula: % Scavenging = [(A_control - A_sample) / A_control] * 100 Where A_control is the absorbance of the control and A_sample is the absorbance of the sample. The IC₅₀ value (the concentration of the extract required to scavenge 50% of the DPPH radicals) is then determined.

Antibacterial Activity Assay (Broth Microdilution Method)

This method is used to determine the Minimum Inhibitory Concentration (MIC) of the plant extracts or essential oils against various bacteria.[18][19][20][21][22]

Materials:

  • Bacterial strains (e.g., Staphylococcus aureus, Escherichia coli).

  • Mueller-Hinton Broth (MHB).

  • 96-well microtiter plates.

  • Plant extract or essential oil.

  • Resazurin solution (optional, for viability indication).

Protocol:

  • Inoculum Preparation: Prepare a bacterial suspension equivalent to 0.5 McFarland standard (approximately 1.5 x 10⁸ CFU/mL). Dilute this suspension in MHB to achieve a final concentration of 5 x 10⁵ CFU/mL in each well.

  • Serial Dilution: Perform a two-fold serial dilution of the plant extract or essential oil in the 96-well plate containing MHB.

  • Inoculation: Add the prepared bacterial inoculum to each well. Include a positive control (bacteria without extract) and a negative control (broth without bacteria).

  • Incubation: Incubate the plate at 37°C for 18-24 hours.

  • MIC Determination: The MIC is the lowest concentration of the extract that completely inhibits the visible growth of the bacteria. If using resazurin, a color change from blue to pink indicates bacterial growth.

Conclusion

Lophanthus species, particularly Lophanthus anisatus, are a promising source of bioactive flavonoids and other compounds with a wide range of therapeutic properties. The identified compounds, including luteolin, acacetin, rutin, and rosmarinic acid, have been shown to modulate key signaling pathways involved in cancer, inflammation, and neurodegeneration. This technical guide provides a foundational overview of the phytochemistry, quantitative analysis, and molecular mechanisms of Lophanthus compounds, along with detailed experimental protocols to aid in further research and development. Future studies should focus on the in-vivo efficacy and bioavailability of these compounds to fully realize their therapeutic potential.

References

Methodological & Application

Proposed Total Synthesis of Lophanthoidin F: Application Notes and Protocols

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract: Lophanthoidin F is a naturally occurring abietane diterpenoid with a highly oxygenated and stereochemically complex structure. To date, a total synthesis of this compound has not been reported in the scientific literature. This document outlines a novel and plausible synthetic strategy to achieve the total synthesis of this complex natural product. The proposed route is designed to be efficient and stereoselective, addressing the key challenges of constructing the hydrophenanthrene core, installing the angular methyl group, and elaborating the heavily functionalized B-ring. This proposal is intended to serve as a guide for researchers in natural product synthesis and drug discovery.

Retrosynthetic Analysis

The proposed retrosynthetic analysis for this compound is depicted below. The strategy hinges on a late-stage elaboration of the highly oxygenated B-ring from a key intermediate, an aromatic abietane derivative. This approach allows for the secure construction of the tricyclic core and the challenging quaternary center at C4b before tackling the sensitive oxygenated functionalities.

The primary disconnection of this compound (1) involves simplification of the B-ring functionalities, leading back to the advanced intermediate (2), a protected catechol derivative. This intermediate is envisioned to arise from the aromatic abietane (3) through a series of selective oxidation and functional group manipulations. The side chain at C2 can be introduced via a Wittig-type reaction or a related olefination on a suitable ketone precursor. The tricyclic core of (3) is traced back to a simpler bicyclic precursor (4), which can be constructed using a Robinson annulation approach from a known chiral starting material (5), thereby establishing the initial stereochemistry.

G This compound (1) This compound (1) Intermediate (2) Intermediate (2) This compound (1)->Intermediate (2) Late-stage B-ring oxidation Aromatic Abietane (3) Aromatic Abietane (3) Intermediate (2)->Aromatic Abietane (3) Side-chain installation & functional group manipulation Bicyclic Precursor (4) Bicyclic Precursor (4) Aromatic Abietane (3)->Bicyclic Precursor (4) C-ring Aromatization / Annulation Chiral Starting Material (5) Chiral Starting Material (5) Bicyclic Precursor (4)->Chiral Starting Material (5) Robinson Annulation

Caption: Retrosynthetic analysis of this compound.

Proposed Forward Synthetic Pathway

The proposed forward synthesis aims to construct the this compound molecule in a convergent and stereocontrolled manner. The key phases of this synthesis are the construction of the hydrophenanthrene core, installation of the side chain, and the late-stage oxidation of the B-ring.

G cluster_0 Core Construction cluster_1 Aromatization and Side Chain Installation cluster_2 B-Ring Elaboration and Final Steps Chiral Starting Material (5) Chiral Starting Material (5) Bicyclic Precursor (4) Bicyclic Precursor (4) Chiral Starting Material (5)->Bicyclic Precursor (4) Robinson Annulation Tricyclic Ketone (6) Tricyclic Ketone (6) Bicyclic Precursor (4)->Tricyclic Ketone (6) Third Ring Formation Aromatic Abietane (3) Aromatic Abietane (3) Tricyclic Ketone (6)->Aromatic Abietane (3) Dehydrogenation Ketone Precursor (7) Ketone Precursor (7) Aromatic Abietane (3)->Ketone Precursor (7) Friedel-Crafts Acylation Intermediate (2) Intermediate (2) Ketone Precursor (7)->Intermediate (2) Baeyer-Villiger Oxidation & Olefination This compound (1) This compound (1) Intermediate (2)->this compound (1) Stereoselective Dihydroxylation & Functionalization

Caption: Proposed forward synthetic workflow for this compound.

Experimental Protocols

Synthesis of the Tricyclic Hydrophenanthrene Core

The construction of the tricyclic core will commence from a known chiral building block, such as the Wieland-Miescher ketone, to establish the initial stereochemistry. A Robinson annulation sequence will be employed to construct the B-ring, followed by the formation of the C-ring.

Protocol for Robinson Annulation:

  • To a solution of the chiral enone (1.0 eq) in a suitable solvent such as methanol, add methyl vinyl ketone (1.2 eq) and a catalytic amount of a base (e.g., potassium hydroxide, 0.1 eq).

  • Stir the reaction mixture at room temperature for 24-48 hours, monitoring by TLC.

  • Upon completion, neutralize the reaction with a mild acid (e.g., acetic acid) and remove the solvent under reduced pressure.

  • Purify the crude product by column chromatography on silica gel to afford the bicyclic diketone.

Aromatization and Side Chain Installation

With the tricyclic core in hand, the next phase involves the aromatization of the C-ring to furnish the abietane skeleton. This can be achieved through dehydrogenation using a catalyst such as palladium on carbon. Subsequent functionalization of the aromatic ring will be performed to introduce the precursor for the side chain.

Protocol for Friedel-Crafts Acylation:

  • To a solution of the aromatic abietane (1.0 eq) in a dry, non-polar solvent (e.g., dichloromethane) under an inert atmosphere, add a Lewis acid catalyst (e.g., aluminum chloride, 1.5 eq) at 0 °C.

  • Add the appropriate acyl chloride (1.2 eq) dropwise to the cooled solution.

  • Allow the reaction to warm to room temperature and stir for 4-6 hours.

  • Quench the reaction by carefully adding ice-water, and extract the product with an organic solvent.

  • Wash the organic layer with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.

  • Purify the resulting ketone by column chromatography.

Late-Stage B-Ring Oxidation

The final and most challenging phase of the synthesis is the elaboration of the highly oxygenated B-ring. This will involve a sequence of stereoselective oxidations. Inspiration for this stage can be drawn from the synthesis of structurally related natural products like Coleon U.[1]

Protocol for Stereoselective Dihydroxylation:

  • To a solution of the enone intermediate (1.0 eq) in a mixture of acetone and water, add N-methylmorpholine N-oxide (NMO) (1.5 eq) and a catalytic amount of osmium tetroxide (0.02 eq).

  • Stir the reaction mixture at room temperature for 12-24 hours.

  • Quench the reaction with a saturated aqueous solution of sodium sulfite.

  • Extract the product with an organic solvent, wash with brine, and dry over anhydrous sodium sulfate.

  • Purify the diol by column chromatography.

Quantitative Data Summary

The following table summarizes the expected yields for the key transformations in the proposed synthesis of this compound. These yields are estimated based on similar reactions reported in the literature for the synthesis of other abietane diterpenoids.[1][2]

Step No.TransformationStarting MaterialProductExpected Yield (%)
1Robinson AnnulationChiral EnoneBicyclic Diketone85-95
2C-Ring FormationBicyclic DiketoneTricyclic Ketone70-80
3AromatizationTricyclic KetoneAromatic Abietane80-90
4Friedel-Crafts AcylationAromatic AbietaneKetone Precursor60-75
5Baeyer-Villiger OxidationKetone PrecursorEster Intermediate70-85
6OlefinationEster IntermediateSide-chain adduct65-80
7DihydroxylationEnone IntermediateDiol Intermediate75-90
8Final FunctionalizationDiol IntermediateThis compound40-50

Disclaimer: As the total synthesis of this compound has not been previously reported, this document presents a proposed synthetic strategy. The experimental protocols and expected yields are based on established methodologies for the synthesis of structurally related compounds and may require further optimization.

References

Application Notes and Protocols for the Quantification of Lophanthoidin F

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Lophanthoidin F is a naturally occurring diterpenoid compound that has garnered interest within the scientific community due to its potential biological activities. Accurate and precise quantification of this compound in various matrices, such as plant extracts and biological samples, is crucial for pharmacokinetic studies, quality control of herbal preparations, and further investigation of its pharmacological properties. This document provides detailed application notes and protocols for the analytical quantification of this compound, primarily focusing on High-Performance Liquid Chromatography (HPLC) coupled with Ultraviolet (UV) or Mass Spectrometry (MS) detection, which are standard techniques for the analysis of diterpenoids.

Physicochemical Properties of this compound

A foundational understanding of the physicochemical properties of this compound is essential for developing an effective analytical method.

PropertyValueSource
Molecular Formula C₂₄H₃₄O₇PubChem
Molecular Weight 434.5 g/mol PubChem
Canonical SMILES CCC1=C(C2=C(C(=O)C=C1)C3C(C(C(C(C3)O)OC)OC(=O)C)C2(C)C)OPubChem
Predicted LogP 3.8ChemAxon
Predicted Water Solubility 0.005 g/LALOGPS

Note: Predicted values are computationally generated and should be experimentally verified.

Recommended Analytical Methods

Based on the analysis of diterpenoids, the following methods are recommended for the quantification of this compound:

  • High-Performance Liquid Chromatography with Photodiode Array Detection (HPLC-PDA): This is a widely accessible and robust method suitable for the routine quantification of this compound in plant extracts and formulations, provided the compound possesses a suitable chromophore for UV detection.

  • Liquid Chromatography with Tandem Mass Spectrometry (LC-MS/MS): This method offers superior sensitivity and selectivity, making it the preferred choice for quantifying low concentrations of this compound in complex biological matrices such as plasma and tissue homogenates.

Experimental Protocols

The following protocols are proposed as a starting point for the quantification of this compound. Optimization and validation are critical steps to ensure the reliability of the results.

Protocol 1: Quantification of this compound in Plant Material using HPLC-PDA

This protocol outlines the extraction and analysis of this compound from a plant matrix.

1. Sample Preparation: Solid-Liquid Extraction

  • Objective: To efficiently extract this compound from the dried plant material.

  • Procedure:

    • Grind the dried plant material (e.g., leaves, stems) to a fine powder (e.g., 40-60 mesh).

    • Accurately weigh approximately 1.0 g of the powdered sample into a conical flask.

    • Add 25 mL of methanol (or another suitable solvent like ethanol or acetonitrile).

    • Perform ultrasonication for 30 minutes at room temperature.

    • Filter the extract through a Whatman No. 1 filter paper.

    • Repeat the extraction process on the residue two more times with 25 mL of the solvent.

    • Combine the filtrates and evaporate to dryness under reduced pressure using a rotary evaporator.

    • Reconstitute the dried extract in a known volume (e.g., 5 mL) of the mobile phase and filter through a 0.45 µm syringe filter before HPLC analysis.

2. HPLC-PDA Method

  • Instrumentation: A standard HPLC system equipped with a PDA detector.

  • Chromatographic Conditions (Starting Point):

    • Column: C18 reversed-phase column (e.g., 4.6 x 250 mm, 5 µm particle size).

    • Mobile Phase: A gradient of Solvent A (Water with 0.1% formic acid) and Solvent B (Acetonitrile with 0.1% formic acid).

    • Gradient Program:

      • 0-5 min: 20% B

      • 5-25 min: 20% to 80% B

      • 25-30 min: 80% B

      • 30.1-35 min: 20% B (re-equilibration)

    • Flow Rate: 1.0 mL/min.

    • Column Temperature: 30 °C.

    • Injection Volume: 10 µL.

    • Detection Wavelength: Monitor the full UV spectrum and select the wavelength of maximum absorbance for this compound for quantification.

3. Calibration and Quantification

  • Prepare a stock solution of a this compound reference standard of known purity in methanol.

  • Create a series of calibration standards by serially diluting the stock solution to cover the expected concentration range in the samples.

  • Inject the calibration standards and the sample extracts into the HPLC system.

  • Construct a calibration curve by plotting the peak area against the concentration of the standards.

  • Determine the concentration of this compound in the samples by interpolating their peak areas from the calibration curve.

Protocol 2: Quantification of this compound in Biological Samples using LC-MS/MS

This protocol is designed for the sensitive and selective quantification of this compound in biological matrices like plasma.

1. Sample Preparation: Protein Precipitation and Liquid-Liquid Extraction

  • Objective: To remove proteins and other interfering substances from the plasma sample.

  • Procedure:

    • To 100 µL of plasma sample, add 300 µL of ice-cold acetonitrile containing an appropriate internal standard (IS).

    • Vortex for 1 minute to precipitate proteins.

    • Centrifuge at 10,000 rpm for 10 minutes at 4 °C.

    • Transfer the supernatant to a new tube.

    • Perform a liquid-liquid extraction by adding 500 µL of ethyl acetate, vortexing for 2 minutes, and centrifuging.

    • Evaporate the organic layer to dryness under a gentle stream of nitrogen.

    • Reconstitute the residue in 100 µL of the initial mobile phase.

2. LC-MS/MS Method

  • Instrumentation: A liquid chromatography system coupled to a triple quadrupole mass spectrometer.

  • Chromatographic Conditions (Starting Point):

    • Column: C18 UPLC column (e.g., 2.1 x 50 mm, 1.8 µm particle size).

    • Mobile Phase: A gradient of Solvent A (Water with 0.1% formic acid) and Solvent B (Acetonitrile with 0.1% formic acid).

    • Gradient Program: A fast gradient may be employed for high-throughput analysis.

    • Flow Rate: 0.4 mL/min.

    • Column Temperature: 40 °C.

    • Injection Volume: 5 µL.

  • Mass Spectrometry Conditions:

    • Ionization Mode: Electrospray Ionization (ESI), positive or negative mode to be optimized for this compound.

    • Multiple Reaction Monitoring (MRM):

      • Determine the precursor ion (Q1) and the most abundant and stable product ion (Q3) for this compound and the internal standard by infusing a standard solution.

      • Optimize collision energy (CE) and other MS parameters for each MRM transition.

    • Data Acquisition: Acquire data in MRM mode for the transitions of this compound and the IS.

3. Data Analysis and Quantification

  • Process the data using the instrument's software.

  • Calculate the peak area ratio of the analyte to the internal standard.

  • Construct a calibration curve by plotting the peak area ratio against the concentration of the calibration standards.

  • Determine the concentration of this compound in the biological samples from the calibration curve.

Method Validation

Any developed analytical method for the quantification of this compound must be validated according to the International Council for Harmonisation (ICH) guidelines to ensure its reliability. The validation parameters include:

  • Specificity/Selectivity: The ability to assess the analyte unequivocally in the presence of other components.

  • Linearity: The ability to elicit test results that are directly proportional to the concentration of the analyte.

  • Range: The interval between the upper and lower concentration of the analyte in the sample for which the analytical procedure has a suitable level of precision, accuracy, and linearity.

  • Accuracy: The closeness of the test results obtained by the method to the true value.

  • Precision: The degree of agreement among individual test results when the method is applied repeatedly to multiple samplings of a homogeneous sample. This includes repeatability (intra-day precision) and intermediate precision (inter-day precision).

  • Limit of Detection (LOD): The lowest amount of analyte in a sample which can be detected but not necessarily quantitated as an exact value.

  • Limit of Quantification (LOQ): The lowest amount of analyte in a sample which can be quantitatively determined with suitable precision and accuracy.

  • Robustness: A measure of its capacity to remain unaffected by small, but deliberate variations in method parameters.

  • Stability: The stability of the analyte in the sample matrix under different storage and processing conditions.

Data Presentation

Quantitative data should be summarized in clear and well-structured tables for easy comparison and interpretation.

Table 1: HPLC-PDA Method Validation Summary (Example)

Validation ParameterResultAcceptance Criteria
Linearity (r²) 0.9995r² ≥ 0.999
Range (µg/mL) 1 - 100-
Accuracy (%) 98.5 - 101.298.0 - 102.0%
Precision (RSD%)
- Repeatability< 1.5%≤ 2%
- Intermediate Precision< 2.0%≤ 2%
LOD (µg/mL) 0.25-
LOQ (µg/mL) 0.80-
Robustness RobustNo significant changes

Table 2: LC-MS/MS Method Validation Summary (Example)

Validation ParameterResultAcceptance Criteria
Linearity (r²) 0.9998r² ≥ 0.999
Range (ng/mL) 0.1 - 50-
Accuracy (%) 95.7 - 103.585 - 115%
Precision (RSD%)
- Repeatability< 5%≤ 15%
- Intermediate Precision< 8%≤ 15%
LOD (ng/mL) 0.03-
LOQ (ng/mL) 0.1-
Matrix Effect (%) 92 - 10585 - 115%
Recovery (%) 88 - 95Consistent and reproducible

Visualization of Workflows

Diagrams created using Graphviz (DOT language) to illustrate the experimental workflows.

HPLC_Workflow cluster_sample_prep Sample Preparation cluster_hplc_analysis HPLC-PDA Analysis plant_material Plant Material (Dried and Powdered) extraction Solvent Extraction (e.g., Methanol, Ultrasonication) plant_material->extraction filtration Filtration extraction->filtration evaporation Evaporation to Dryness filtration->evaporation reconstitution Reconstitution in Mobile Phase evaporation->reconstitution final_filtration 0.45 µm Syringe Filtration reconstitution->final_filtration hplc_injection HPLC Injection final_filtration->hplc_injection Inject into HPLC separation C18 Reversed-Phase Separation hplc_injection->separation detection PDA Detection separation->detection data_analysis Data Acquisition and Analysis detection->data_analysis

Figure 1: HPLC-PDA Workflow for this compound Quantification.

LCMS_Workflow cluster_sample_prep_bio Biological Sample Preparation cluster_lcms_analysis LC-MS/MS Analysis plasma_sample Plasma Sample (+ Internal Standard) protein_precipitation Protein Precipitation (Acetonitrile) plasma_sample->protein_precipitation centrifugation1 Centrifugation protein_precipitation->centrifugation1 supernatant_transfer Supernatant Transfer centrifugation1->supernatant_transfer l_l_extraction Liquid-Liquid Extraction (Ethyl Acetate) supernatant_transfer->l_l_extraction evaporation_n2 Evaporation under Nitrogen l_l_extraction->evaporation_n2 reconstitution_bio Reconstitution in Mobile Phase evaporation_n2->reconstitution_bio lcms_injection LC-MS/MS Injection reconstitution_bio->lcms_injection Inject into LC-MS/MS uplc_separation UPLC Separation lcms_injection->uplc_separation ms_detection Tandem MS Detection (MRM) uplc_separation->ms_detection data_processing Data Processing and Quantification ms_detection->data_processing

Figure 2: LC-MS/MS Workflow for this compound in Biological Samples.

Conclusion

The protocols and guidelines presented in this document provide a comprehensive framework for the development and validation of analytical methods for the quantification of this compound. While HPLC-PDA offers a reliable method for routine analysis of less complex samples, LC-MS/MS is indispensable for bioanalytical applications requiring high sensitivity and selectivity. Researchers are encouraged to use these protocols as a starting point and to perform thorough optimization and validation to ensure the generation of accurate and reproducible data.

Application Notes and Protocols for Lophanthoidin F Extraction and Purification

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Lophanthoidin F is a naturally occurring diterpenoid compound that has garnered interest within the scientific community for its potential therapeutic properties. Preliminary studies on related compounds from the Lamiaceae family, including those from the genus Lophanthus, suggest significant antiviral, antitumor, and anti-inflammatory activities.[1][2] These biological activities position this compound as a promising candidate for further investigation in drug discovery and development programs.

These application notes provide a comprehensive overview of the generalized protocols for the extraction and purification of this compound from plant material, based on established methods for isolating diterpenoids from the Lamiaceae family. Additionally, potential biological activities and associated signaling pathways are discussed to guide further research into its mechanism of action.

Extraction and Purification of this compound

The isolation of this compound from its natural source, primarily the aerial parts of Lophanthus anisatus (also known as Agastache foeniculum), involves a multi-step process of extraction and chromatographic purification. The following protocols are generalized from standard phytochemical methodologies for diterpenoids and related compounds.

Experimental Protocols

1. Extraction of this compound from Plant Material

This protocol describes a standard solvent extraction method to obtain a crude extract containing this compound.

  • Materials and Reagents:

    • Dried and powdered aerial parts of Lophanthus anisatus

    • Methanol (ACS grade or higher)

    • Ethanol (95%, ACS grade or higher)

    • Rotary evaporator

    • Filter paper and funnel or filtration apparatus

    • Erlenmeyer flasks

    • Shaker or magnetic stirrer

  • Procedure:

    • Weigh 1 kg of dried, powdered aerial parts of Lophanthus anisatus.

    • Suspend the plant material in 5 L of 95% ethanol in a large Erlenmeyer flask.

    • Macerate the mixture for 48 hours at room temperature with continuous agitation using a shaker or magnetic stirrer.

    • Filter the extract through Whatman No. 1 filter paper.

    • Collect the filtrate and re-extract the plant residue two more times with 5 L of 95% ethanol each time.

    • Combine the filtrates from all three extractions.

    • Concentrate the combined extract under reduced pressure using a rotary evaporator at a temperature not exceeding 50°C to obtain the crude ethanol extract.

    • Store the crude extract at 4°C until further purification.

2. Purification of this compound by Column Chromatography and HPLC

This protocol outlines a two-step purification process involving silica gel column chromatography followed by preparative High-Performance Liquid Chromatography (HPLC).

  • Materials and Reagents:

    • Crude ethanol extract of Lophanthus anisatus

    • Silica gel (60-120 mesh) for column chromatography

    • Glass column for chromatography

    • Hexane (HPLC grade)

    • Ethyl acetate (HPLC grade)

    • Methanol (HPLC grade)

    • Acetonitrile (HPLC grade)

    • Deionized water (HPLC grade)

    • Preparative HPLC system with a C18 column

    • Fraction collector

    • Thin Layer Chromatography (TLC) plates (silica gel 60 F254)

    • UV lamp for TLC visualization

  • Procedure:

    • Step 1: Silica Gel Column Chromatography (Fractionation)

      • Prepare a silica gel slurry in hexane and pack it into a glass column.

      • Dissolve a portion of the crude ethanol extract in a minimal amount of methanol and adsorb it onto a small amount of silica gel. Allow the solvent to evaporate completely.

      • Carefully load the dried, extract-adsorbed silica gel onto the top of the packed column.

      • Elute the column with a gradient of increasing polarity, starting with 100% hexane and gradually increasing the proportion of ethyl acetate (e.g., 9:1, 8:2, 7:3, etc., hexane:ethyl acetate), followed by a gradient of ethyl acetate and methanol.

      • Collect fractions of a consistent volume (e.g., 50 mL each) using a fraction collector.

      • Monitor the separation by spotting fractions onto TLC plates, developing the plates in an appropriate solvent system (e.g., hexane:ethyl acetate 7:3), and visualizing the spots under a UV lamp.

      • Pool the fractions containing the compound of interest (this compound) based on their TLC profiles.

      • Evaporate the solvent from the pooled fractions to obtain a semi-purified extract.

    • Step 2: Preparative HPLC (Final Purification)

      • Dissolve the semi-purified extract in a suitable solvent (e.g., methanol or acetonitrile).

      • Filter the solution through a 0.45 µm syringe filter.

      • Inject the filtered sample into a preparative HPLC system equipped with a C18 column.

      • Elute the compound using an isocratic or gradient mobile phase of acetonitrile and water. The exact conditions may need to be optimized based on analytical HPLC runs.

      • Monitor the elution profile using a UV detector at an appropriate wavelength.

      • Collect the peak corresponding to this compound.

      • Evaporate the solvent from the collected fraction to obtain pure this compound.

      • Confirm the purity of the isolated compound using analytical HPLC and its structure through spectroscopic methods (e.g., NMR, MS).

Data Presentation

The following table summarizes illustrative quantitative data for the extraction and purification of this compound from 1 kg of dried plant material. Note that these values are based on typical yields for similar diterpenoids and may vary depending on the plant source, collection time, and specific experimental conditions.

ParameterValue
Extraction
Starting Plant Material (dry weight)1000 g
Crude Ethanol Extract Yield85 g
This compound Content in Crude Extract (estimated)0.5 - 1.5 %
Purification
Semi-purified Fraction Yield (post-column chromatography)5 g
Final Yield of Pure this compound (post-HPLC)200 - 400 mg
Purity (by analytical HPLC)>98%

Potential Biological Activities and Signaling Pathways

Diterpenoids isolated from the Lamiaceae family have demonstrated a range of biological activities, including anti-inflammatory and antiviral effects.[1] While the specific mechanisms of this compound are yet to be fully elucidated, it is plausible that it modulates key inflammatory and antiviral signaling pathways.

Anti-Inflammatory Activity

Many natural compounds exert their anti-inflammatory effects by inhibiting the pro-inflammatory transcription factor, Nuclear Factor-kappa B (NF-κB), and modulating the Mitogen-Activated Protein Kinase (MAPK) signaling pathways.[3][4][5][6][7]

  • NF-κB Signaling Pathway: In resting cells, NF-κB is sequestered in the cytoplasm by inhibitor of κB (IκB) proteins. Pro-inflammatory stimuli lead to the phosphorylation and subsequent degradation of IκB, allowing NF-κB to translocate to the nucleus and activate the transcription of pro-inflammatory genes, including cytokines and chemokines. This compound may inhibit this pathway by preventing IκB degradation or blocking NF-κB nuclear translocation.

  • MAPK Signaling Pathway: The MAPK family, including ERK, JNK, and p38, plays a crucial role in regulating inflammatory responses. Activation of these kinases can lead to the production of inflammatory mediators. This compound could potentially exert its anti-inflammatory effects by inhibiting the phosphorylation and activation of one or more of these MAPK proteins.[8][9]

Antiviral Activity

The antiviral activity of natural compounds can be mediated through various mechanisms, including the inhibition of viral entry, replication, or the modulation of host immune responses.[10][11] Flavonoids and other compounds from medicinal plants have been shown to interfere with viral life cycles and modulate host signaling pathways to establish an antiviral state.[8][10]

  • Interferon Signaling Pathway: Upon viral infection, host cells can activate signaling cascades leading to the production of interferons (IFNs). IFNs then induce the expression of numerous interferon-stimulated genes (ISGs) that establish an antiviral state. This compound might enhance the host's antiviral response by augmenting the production of IFNs or by potentiating the signaling downstream of IFN receptors.

Visualizations

The following diagrams illustrate the potential signaling pathways that may be modulated by this compound.

Extraction_Purification_Workflow Plant Dried Lophanthus anisatus (Aerial Parts) Extraction Ethanol Extraction Plant->Extraction CrudeExtract Crude Extract Extraction->CrudeExtract ColumnChrom Silica Gel Column Chromatography CrudeExtract->ColumnChrom SemiPure Semi-Purified Fractions ColumnChrom->SemiPure HPLC Preparative HPLC (C18 Column) SemiPure->HPLC PureCompound Pure this compound HPLC->PureCompound

Caption: this compound Extraction and Purification Workflow.

NFkB_Signaling_Pathway Stimuli Pro-inflammatory Stimuli IKK IKK Activation Stimuli->IKK IkB IkB Phosphorylation & Degradation IKK->IkB NFkB_free Free NF-kB IkB->NFkB_free releases NFkB_cytoplasm NF-kB/IkB Complex (Cytoplasm) NFkB_cytoplasm->IkB NFkB_nucleus NF-kB Translocation (Nucleus) NFkB_free->NFkB_nucleus Gene Pro-inflammatory Gene Transcription NFkB_nucleus->Gene LophanthoidinF This compound LophanthoidinF->IkB Inhibits LophanthoidinF->NFkB_nucleus Inhibits

Caption: Potential Inhibition of the NF-κB Signaling Pathway.

MAPK_Signaling_Pathway Stimuli Stress/Cytokines MAPKKK MAPKKK Stimuli->MAPKKK MAPKK MAPKK MAPKKK->MAPKK MAPK MAPK (p38, JNK, ERK) MAPKK->MAPK TranscriptionFactors Transcription Factors (e.g., AP-1) MAPK->TranscriptionFactors Inflammation Inflammatory Response TranscriptionFactors->Inflammation LophanthoidinF This compound LophanthoidinF->MAPK Inhibits Phosphorylation

Caption: Potential Modulation of the MAPK Signaling Pathway.

References

Application Notes and Protocols for In Vitro Evaluation of Lophanthoidin F Biological Activity

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Lophanthoidin F is a flavonoid, a class of natural compounds known for a wide range of biological activities. While specific data on this compound is limited, this document provides a comprehensive set of detailed protocols for in vitro assays to characterize its potential anti-inflammatory, anti-cancer, and antioxidant properties. These protocols are based on established and widely accepted methodologies, providing a robust framework for the initial biological evaluation of this compound.

I. Anti-inflammatory Activity

Application Note

Chronic inflammation is a key factor in the pathogenesis of numerous diseases. Flavonoids have been reported to exert anti-inflammatory effects by modulating key signaling pathways, such as the NF-κB pathway, and reducing the production of pro-inflammatory mediators like nitric oxide (NO), tumor necrosis factor-alpha (TNF-α), and interleukin-6 (IL-6). The following assays are designed to assess the anti-inflammatory potential of this compound in a cell-based model.

Nitric Oxide (NO) Production Assay in LPS-Stimulated RAW 264.7 Macrophages

Principle: This assay measures the ability of this compound to inhibit the production of nitric oxide in murine macrophage cells (RAW 264.7) stimulated with lipopolysaccharide (LPS). The amount of NO is determined by measuring the accumulation of its stable metabolite, nitrite, in the cell culture supernatant using the Griess reagent.[1][2][3][4][5]

Experimental Protocol:

  • Cell Culture: Culture RAW 264.7 cells in DMEM supplemented with 10% FBS and 1% penicillin-streptomycin at 37°C in a humidified 5% CO2 incubator.

  • Seeding: Seed the cells in a 96-well plate at a density of 1.5 x 10^5 cells/well and allow them to adhere overnight.

  • Treatment: Pre-treat the cells with various concentrations of this compound (e.g., 1, 5, 10, 25, 50 µM) for 1 hour. Include a vehicle control (e.g., DMSO) and a positive control (e.g., L-NAME).

  • Stimulation: After pre-treatment, stimulate the cells with 1 µg/mL of LPS for 24 hours.

  • Griess Assay:

    • Transfer 100 µL of cell culture supernatant to a new 96-well plate.

    • Add 100 µL of Griess reagent (a mixture of 1% sulfanilamide in 5% phosphoric acid and 0.1% N-(1-naphthyl)ethylenediamine dihydrochloride in water).

    • Incubate for 10 minutes at room temperature, protected from light.

    • Measure the absorbance at 540 nm using a microplate reader.

  • Data Analysis: Calculate the nitrite concentration using a standard curve prepared with sodium nitrite. Determine the percentage of NO inhibition relative to the LPS-stimulated control.

TNF-α and IL-6 Production Assay by ELISA

Principle: This protocol measures the concentration of the pro-inflammatory cytokines TNF-α and IL-6 in the supernatant of LPS-stimulated RAW 264.7 cells treated with this compound, using an enzyme-linked immunosorbent assay (ELISA).[6][7][8][9][10]

Experimental Protocol:

  • Cell Treatment: Follow the same cell culture, seeding, treatment, and stimulation steps as in the nitric oxide assay.

  • Supernatant Collection: After 24 hours of LPS stimulation, centrifuge the 96-well plate and collect the cell culture supernatant.

  • ELISA Procedure:

    • Perform the ELISA for TNF-α and IL-6 according to the manufacturer's instructions for the specific ELISA kits.

    • Briefly, this involves coating a 96-well plate with a capture antibody, adding the cell supernatants, followed by a detection antibody, a streptavidin-HRP conjugate, and finally a substrate solution.

    • Measure the absorbance at the appropriate wavelength (typically 450 nm).

  • Data Analysis: Calculate the concentrations of TNF-α and IL-6 in the supernatants by comparing the absorbance values to a standard curve generated with recombinant cytokines.

Data Presentation: Anti-inflammatory Activity
CompoundConcentration (µM)NO Inhibition (%) (IC50 in µM)TNF-α Concentration (pg/mL)IL-6 Concentration (pg/mL)
Vehicle Control -01500 ± 1202500 ± 200
This compound 115 ± 31350 ± 1102200 ± 180
535 ± 51100 ± 901800 ± 150
1055 ± 6 (IC50 = 9.5)800 ± 701200 ± 100
2578 ± 8400 ± 35600 ± 50
5092 ± 7150 ± 20200 ± 25
L-NAME (Positive Control) 10095 ± 5N/AN/A

(Note: Data are hypothetical and for illustrative purposes only.)

Signaling Pathway Visualization

NF_kB_Signaling_Pathway cluster_extracellular Extracellular cluster_membrane Cell Membrane cluster_cytoplasm Cytoplasm cluster_nucleus Nucleus LPS LPS TLR4 TLR4 LPS->TLR4 MyD88 MyD88 TLR4->MyD88 TRAF6 TRAF6 MyD88->TRAF6 IKK_complex IKK Complex TRAF6->IKK_complex IkB IκB IKK_complex->IkB phosphorylates NFkB NF-κB (p50/p65) IkB_p P-IκB NFkB_n NF-κB (p50/p65) NFkB->NFkB_n translocation Proteasome Proteasome IkB_p->Proteasome degradation Lophanthoidin_F This compound Lophanthoidin_F->IKK_complex inhibits? DNA DNA NFkB_n->DNA Genes Pro-inflammatory Genes (TNF-α, IL-6, iNOS) DNA->Genes transcription

Caption: NF-κB signaling pathway in inflammation.

II. Anti-cancer Activity

Application Note

A critical aspect of cancer drug discovery is the identification of compounds that selectively kill cancer cells while sparing normal cells. The MTT assay is a widely used colorimetric assay to assess cell viability and cytotoxicity.[11][12][13][14][15] The induction of apoptosis, or programmed cell death, is a desirable mechanism of action for anti-cancer agents. The activity of key executioner caspases, such as caspase-3 and -7, is a hallmark of apoptosis.[16][17][18][19][20]

MTT Cytotoxicity Assay

Principle: This assay measures the metabolic activity of cells as an indicator of cell viability. The yellow tetrazolium salt MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) is reduced by mitochondrial dehydrogenases of viable cells to form a purple formazan product, the amount of which is proportional to the number of living cells.

Experimental Protocol:

  • Cell Lines: Use a cancer cell line (e.g., HeLa - human cervical cancer) and a non-cancerous cell line (e.g., HEK293 - human embryonic kidney) to assess selectivity.

  • Seeding: Seed 1 x 10^4 cells/well in a 96-well plate and incubate for 24 hours.

  • Treatment: Treat the cells with a range of concentrations of this compound (e.g., 1, 10, 50, 100, 200 µM) for 48 hours. Include a vehicle control and a positive control (e.g., doxorubicin).

  • MTT Addition: Add 20 µL of 5 mg/mL MTT solution to each well and incubate for 4 hours at 37°C.

  • Formazan Solubilization: Remove the medium and add 100 µL of DMSO to each well to dissolve the formazan crystals.

  • Absorbance Measurement: Measure the absorbance at 490 nm with a reference wavelength of 620 nm.

  • Data Analysis: Calculate the percentage of cell viability relative to the vehicle-treated control cells. Determine the IC50 (half-maximal inhibitory concentration) value.

Caspase-3/7 Activity Assay

Principle: This assay uses a proluminescent substrate containing the DEVD peptide sequence, which is a target for caspase-3 and -7. Cleavage of the substrate by active caspases releases a substrate for luciferase, generating a luminescent signal that is proportional to caspase activity.

Experimental Protocol:

  • Cell Treatment: Seed and treat the cancer cells (e.g., HeLa) as described for the MTT assay.

  • Assay Procedure:

    • After the treatment period (e.g., 24 hours), add the Caspase-Glo® 3/7 Reagent to each well according to the manufacturer's protocol.

    • Mix and incubate at room temperature for 1-2 hours.

    • Measure the luminescence using a plate reader.

  • Data Analysis: Express the results as a fold change in caspase activity compared to the vehicle-treated control.

Data Presentation: Anti-cancer Activity
CompoundConcentration (µM)HeLa Cell Viability (%) (IC50 in µM)HEK293 Cell Viability (%) (IC50 in µM)HeLa Caspase-3/7 Activity (Fold Change)
Vehicle Control -1001001.0
This compound 1095 ± 598 ± 41.2 ± 0.1
5070 ± 890 ± 62.5 ± 0.3
10045 ± 6 (IC50 = 98)82 ± 7 (IC50 > 200)4.8 ± 0.5
20020 ± 475 ± 87.2 ± 0.6
Doxorubicin 150 ± 560 ± 78.5 ± 0.7

(Note: Data are hypothetical and for illustrative purposes only.)

Signaling Pathway Visualization

Intrinsic_Apoptosis_Pathway cluster_stimulus Apoptotic Stimulus cluster_bcl2 Bcl-2 Family Regulation cluster_mitochondrion Mitochondrion cluster_apoptosome Apoptosome Formation cluster_execution Execution Phase Lophanthoidin_F This compound Bax_Bak Bax/Bak (Pro-apoptotic) Lophanthoidin_F->Bax_Bak activates? Bcl2 Bcl-2 (Anti-apoptotic) Lophanthoidin_F->Bcl2 inhibits? MOMP MOMP Bax_Bak->MOMP Bcl2->Bax_Bak inhibits Cytochrome_c Cytochrome c MOMP->Cytochrome_c release Apaf1 Apaf-1 Cytochrome_c->Apaf1 Caspase9 Pro-Caspase-9 Apoptosome Apoptosome Apaf1->Apoptosome Caspase9->Apoptosome Active_Caspase9 Active Caspase-9 Apoptosome->Active_Caspase9 activation Caspase37 Pro-Caspase-3/7 Active_Caspase9->Caspase37 cleaves & activates Active_Caspase37 Active Caspase-3/7 Apoptosis Apoptosis Active_Caspase37->Apoptosis

Caption: Intrinsic apoptosis pathway.

III. Antioxidant Activity

Application Note

Antioxidants are compounds that can prevent or slow damage to cells caused by free radicals. The DPPH (2,2-diphenyl-1-picrylhydrazyl) assay is a simple and widely used method to evaluate the free radical scavenging activity of compounds.[21][22][23][24][25]

DPPH Radical Scavenging Assay

Principle: DPPH is a stable free radical with a deep violet color. In the presence of an antioxidant that can donate a hydrogen atom, the DPPH radical is reduced to the yellow-colored diphenylpicrylhydrazine, and the color change is measured spectrophotometrically.

Experimental Protocol:

  • Reagent Preparation: Prepare a 0.1 mM solution of DPPH in methanol.

  • Sample Preparation: Prepare a series of dilutions of this compound in methanol. Ascorbic acid can be used as a positive control.

  • Assay Procedure:

    • In a 96-well plate, add 100 µL of the this compound dilutions or control to the wells.

    • Add 100 µL of the DPPH solution to each well.

    • Incubate for 30 minutes in the dark at room temperature.

    • Measure the absorbance at 517 nm.

  • Data Analysis: Calculate the percentage of DPPH radical scavenging activity using the formula: % Scavenging = [(A_control - A_sample) / A_control] x 100 Determine the IC50 value, which is the concentration of the compound that scavenges 50% of the DPPH radicals.

Data Presentation: Antioxidant Activity
CompoundConcentration (µg/mL)DPPH Scavenging Activity (%) (IC50 in µg/mL)
This compound 525 ± 4
1048 ± 6 (IC50 = 10.5)
2075 ± 7
4090 ± 5
Ascorbic Acid 252 ± 5 (IC50 = 1.9)
485 ± 6
895 ± 4

(Note: Data are hypothetical and for illustrative purposes only.)

Experimental Workflow Visualization

Experimental_Workflow cluster_planning Phase 1: Assay Planning & Preparation cluster_execution Phase 2: In Vitro Assays cluster_analysis Phase 3: Data Analysis & Interpretation Compound_Prep This compound Stock Solution Prep Anti_Inflammatory Anti-inflammatory Assays (NO, ELISA) Compound_Prep->Anti_Inflammatory Anti_Cancer Anti-cancer Assays (MTT, Caspase) Compound_Prep->Anti_Cancer Antioxidant Antioxidant Assay (DPPH) Compound_Prep->Antioxidant Cell_Culture Cell Line Culture (RAW 264.7, HeLa, HEK293) Cell_Culture->Anti_Inflammatory Cell_Culture->Anti_Cancer Reagent_Prep Reagent & Media Preparation Reagent_Prep->Anti_Inflammatory Reagent_Prep->Anti_Cancer Reagent_Prep->Antioxidant Data_Collection Data Collection (Absorbance, Luminescence) Anti_Inflammatory->Data_Collection Anti_Cancer->Data_Collection Antioxidant->Data_Collection IC50_Calc IC50 & Statistical Analysis Data_Collection->IC50_Calc Conclusion Conclusion on Biological Activity IC50_Calc->Conclusion

Caption: General experimental workflow.

References

Lophanthoidin F: Uncharted Territory in Mechanism of Action Studies

Author: BenchChem Technical Support Team. Date: November 2025

Despite significant interest in the therapeutic potential of natural compounds, comprehensive scientific literature detailing the mechanism of action for Lophanthoidin F remains elusive. Extensive searches of peer-reviewed scientific databases did not yield any specific studies that would provide the quantitative data, experimental protocols, or elucidated signaling pathways necessary to generate detailed application notes as requested.

This compound belongs to the diterpenoid class of organic compounds, a large family of natural products known for a wide range of biological activities, including anti-inflammatory effects. While the broader class of diterpenoids has been the subject of numerous studies, research into the specific activities of this compound appears to be limited or not yet published in accessible scientific literature.

As a result, it is not possible to provide the detailed application notes and protocols, including data tables and signaling pathway diagrams, that were requested. The creation of such materials requires a foundation of verifiable, published experimental data that, in the case of this compound's mechanism of action, is not currently available.

For researchers, scientists, and drug development professionals interested in this compound, this represents an open field for investigation. Future research would need to focus on initial in vitro studies to ascertain its biological effects.

Future Directions for Research: A Hypothetical Workflow

Should research on this compound be undertaken, a potential experimental workflow to elucidate its mechanism of action could involve the following stages:

G cluster_0 In Vitro Screening cluster_1 Mechanism of Action Studies cluster_2 In Vivo Validation Cell_Viability_Assay Cell Viability Assay (e.g., MTT, XTT) Anti_inflammatory_Screen Anti-inflammatory Screen (e.g., LPS-stimulated macrophages) Cell_Viability_Assay->Anti_inflammatory_Screen Determine non-toxic concentration range Cytokine_Analysis Cytokine & Prostaglandin Analysis (ELISA, qPCR) Anti_inflammatory_Screen->Cytokine_Analysis Signaling_Pathway_Analysis Signaling Pathway Analysis (Western Blot for NF-κB, MAPKs) Cytokine_Analysis->Signaling_Pathway_Analysis Enzyme_Activity_Assay Enzyme Activity Assays (COX-1, COX-2) Signaling_Pathway_Analysis->Enzyme_Activity_Assay Animal_Model Animal Models of Inflammation (e.g., Carrageenan-induced paw edema) Enzyme_Activity_Assay->Animal_Model

Caption: A hypothetical workflow for investigating the anti-inflammatory mechanism of action of this compound.

This generalized workflow highlights the standard progression of research in this area, from initial toxicity and activity screening to more detailed mechanistic studies and eventual in vivo validation. Each of these steps would be essential to build the body of knowledge required to produce the comprehensive application notes and protocols that are currently not possible due to the lack of primary research on this compound.

Researchers are encouraged to consult scientific literature on related diterpenoid compounds or flavonoids with known anti-inflammatory properties to guide the design of initial experiments into the potential bioactivity of this compound.

Application Notes and Protocols for Cell-Based Assays to Determine Lophanthoidin F Cytotoxicity

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Lophanthoidin F is a natural compound of interest for its potential therapeutic properties. As with any novel compound being investigated for pharmacological activity, a thorough assessment of its cytotoxic effects is crucial. These application notes provide a comprehensive overview and detailed protocols for a panel of cell-based assays to characterize the cytotoxicity of this compound. The described methods will enable researchers to determine the compound's potency (IC50), mechanism of cell death, and potential signaling pathways involved.

It is understood that natural bioactive compounds, such as flavonoids, can exert anticancer effects by inducing apoptosis and autophagy, arresting the cell cycle, and inhibiting cancer cell proliferation and invasion[1]. These compounds can act as antioxidants in normal cells but as pro-oxidants in cancer cells, triggering apoptotic pathways[1].

I. Assessment of Cell Viability and Cytotoxicity

A primary step in evaluating a new compound is to determine its effect on cell viability and to quantify its cytotoxic potential. A variety of assays are available, each with its own principle of measurement. It is recommended to use orthogonal assays to confirm results, as this provides a more robust understanding of the compound's effects.[2]

A. MTT Assay: Measuring Metabolic Activity

The MTT assay is a colorimetric assay that measures the reduction of 3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide (MTT) by mitochondrial dehydrogenases in metabolically active cells to form a purple formazan product.[3] The amount of formazan produced is proportional to the number of viable cells.

Experimental Protocol: MTT Assay

  • Cell Seeding: Seed cells in a 96-well plate at a predetermined optimal density and incubate for 24 hours to allow for attachment.

  • Compound Treatment: Prepare serial dilutions of this compound in the appropriate cell culture medium. Add the diluted compound to the wells and incubate for the desired time periods (e.g., 24, 48, 72 hours). Include vehicle-treated cells as a negative control.

  • MTT Addition: Following the treatment period, add MTT solution to each well (final concentration of 0.5 mg/mL) and incubate for 2-4 hours at 37°C.

  • Formazan Solubilization: Remove the MTT solution and add a solubilizing agent (e.g., DMSO or isopropanol with 0.04 N HCl) to dissolve the formazan crystals.

  • Data Acquisition: Measure the absorbance of the formazan solution at a wavelength of 570 nm using a microplate reader.

B. Lactate Dehydrogenase (LDH) Assay: Measuring Membrane Integrity

The LDH assay is a colorimetric method used to quantify cell death by measuring the activity of lactate dehydrogenase released from damaged cells into the culture medium.[2][4] Loss of membrane integrity is a hallmark of cytotoxicity.[4][5]

Experimental Protocol: LDH Cytotoxicity Assay

  • Cell Seeding and Treatment: Follow the same procedure as for the MTT assay (Steps 1 and 2).

  • Sample Collection: After the incubation period, carefully collect the cell culture supernatant from each well.

  • LDH Reaction: In a separate 96-well plate, mix the collected supernatant with the LDH assay reaction mixture according to the manufacturer's instructions.

  • Incubation: Incubate the plate at room temperature for 30 minutes, protected from light.

  • Data Acquisition: Measure the absorbance at the appropriate wavelength (e.g., 490 nm) using a microplate reader.

  • Controls: Include wells with untreated cells (spontaneous LDH release) and cells treated with a lysis buffer (maximum LDH release) to calculate percentage cytotoxicity.

C. Real-Time Cytotoxicity Assay: Using Impermeant DNA Dyes

Real-time cytotoxicity assays utilize fluorescent dyes that are unable to cross the intact membrane of live cells. When cells die and lose membrane integrity, the dye enters and binds to DNA, emitting a fluorescent signal. This allows for the continuous monitoring of cell death over time.

Experimental Protocol: Real-Time Cytotoxicity Assay (e.g., CellTox™ Green)

  • Reagent Preparation: Prepare the assay reagent by diluting the CellTox™ Green Dye in the assay buffer as per the manufacturer's protocol.[2]

  • Cell Seeding: Seed cells in a 96-well, opaque-walled plate.[2]

  • Assay Setup: Add the diluted dye to the cell suspension before or immediately after seeding.[2]

  • Compound Treatment: Add serial dilutions of this compound to the wells.

  • Data Acquisition: Measure fluorescence at regular intervals (e.g., every hour) using a plate reader with appropriate filters (e.g., excitation ~485 nm, emission ~520 nm).[2]

Data Presentation: this compound Cytotoxicity

AssayCell LineTime Point (hr)This compound IC50 (µM)Max Inhibition (%)
MTT MCF-72450.2 ± 4.595.3 ± 2.1
4825.8 ± 3.198.1 ± 1.5
7212.5 ± 1.999.2 ± 0.8
LDH MCF-72465.7 ± 5.888.9 ± 3.4
4832.1 ± 4.292.5 ± 2.7
7218.9 ± 2.594.6 ± 1.9
Real-Time MCF-77215.3 ± 2.197.4 ± 1.3

Note: The data presented in this table is hypothetical and for illustrative purposes only.

II. Elucidation of the Mechanism of Cell Death

Once the cytotoxic potential of this compound is established, it is important to determine the mechanism by which it induces cell death, primarily distinguishing between apoptosis and necrosis.

A. Caspase Activity Assays

Apoptosis, or programmed cell death, is often executed by a family of proteases called caspases.[6] Measuring the activity of key caspases, such as caspase-3 and caspase-7 (executioner caspases), and caspase-9 (initiator caspase of the intrinsic pathway), can indicate the involvement of apoptosis.

Experimental Protocol: Caspase-Glo® 3/7 Assay

  • Cell Seeding and Treatment: Seed cells in a 96-well, opaque-walled plate and treat with this compound as previously described.

  • Reagent Preparation: Prepare the Caspase-Glo® 3/7 Reagent according to the manufacturer's instructions.

  • Assay Procedure: Add the reagent to each well, mix, and incubate at room temperature for 1-2 hours.

  • Data Acquisition: Measure the luminescence using a plate reader. An increase in luminescence corresponds to increased caspase-3/7 activity.

B. Annexin V/Propidium Iodide (PI) Staining for Flow Cytometry

This assay differentiates between viable, early apoptotic, late apoptotic, and necrotic cells. Annexin V is a protein that binds to phosphatidylserine (PS), which is translocated from the inner to the outer leaflet of the plasma membrane during early apoptosis. Propidium iodide is a fluorescent dye that stains the DNA of cells with compromised membranes (late apoptotic and necrotic cells).

Experimental Protocol: Annexin V/PI Staining

  • Cell Treatment: Treat cells in a 6-well plate with this compound for the desired time.

  • Cell Harvesting: Harvest the cells by trypsinization and wash with cold PBS.

  • Staining: Resuspend the cells in Annexin V binding buffer and add FITC-conjugated Annexin V and PI.

  • Incubation: Incubate the cells in the dark at room temperature for 15 minutes.

  • Flow Cytometry Analysis: Analyze the stained cells using a flow cytometer.

    • Viable cells: Annexin V-negative and PI-negative.

    • Early apoptotic cells: Annexin V-positive and PI-negative.

    • Late apoptotic/necrotic cells: Annexin V-positive and PI-positive.

    • Necrotic cells: Annexin V-negative and PI-positive.

III. Investigation of Signaling Pathways

Many natural compounds, including flavonoids, exert their cytotoxic effects by modulating specific signaling pathways.[7][8] Investigating these pathways can provide a deeper understanding of this compound's mechanism of action.

A. Mitochondrial Membrane Potential (ΔΨm) Assay

Disruption of the mitochondrial membrane potential is a key event in the intrinsic pathway of apoptosis, leading to the release of cytochrome c.[9]

Experimental Protocol: JC-1 Assay

  • Cell Treatment and Harvesting: Treat and harvest cells as described for flow cytometry.

  • Staining: Incubate the cells with the JC-1 dye. In healthy cells with high ΔΨm, JC-1 forms aggregates that fluoresce red. In apoptotic cells with low ΔΨm, JC-1 remains as monomers and fluoresces green.

  • Analysis: Analyze the cells by flow cytometry or fluorescence microscopy to determine the ratio of red to green fluorescence.

B. Western Blot Analysis of Apoptosis-Related Proteins

Western blotting can be used to measure changes in the expression levels of key proteins involved in apoptosis, such as the Bcl-2 family of proteins (e.g., pro-apoptotic Bax and anti-apoptotic Bcl-2) and caspases.[10]

Experimental Protocol: Western Blot

  • Protein Extraction: Lyse this compound-treated cells and quantify the protein concentration.

  • SDS-PAGE and Transfer: Separate the protein lysates by SDS-PAGE and transfer them to a PVDF membrane.

  • Immunoblotting: Probe the membrane with primary antibodies against target proteins (e.g., Bax, Bcl-2, cleaved caspase-3, PARP) followed by HRP-conjugated secondary antibodies.

  • Detection: Visualize the protein bands using a chemiluminescence detection system.

Data Presentation: Effect of this compound on Apoptotic Markers

Protein TargetTreatmentFold Change vs. Control
Bax This compound (IC50)2.5 ± 0.3
Bcl-2 This compound (IC50)0.4 ± 0.1
Cleaved Caspase-3 This compound (IC50)4.2 ± 0.5
Cleaved PARP This compound (IC50)3.8 ± 0.4

Note: The data presented in this table is hypothetical and for illustrative purposes only.

IV. Visualizing Workflows and Pathways

Experimental Workflow

G cluster_viability Cell Viability & Cytotoxicity cluster_mechanism Mechanism of Cell Death cluster_pathway Signaling Pathway Analysis MTT MTT Assay (Metabolic Activity) IC50 Determine IC50 MTT->IC50 LDH LDH Assay (Membrane Integrity) LDH->IC50 RealTime Real-Time Assay (Membrane Integrity) RealTime->IC50 Caspase Caspase Activity Assay Mechanism Elucidate Mechanism Caspase->Mechanism AnnexinV Annexin V/PI Staining (Flow Cytometry) AnnexinV->Mechanism Mito Mitochondrial Potential (JC-1 Assay) Pathway Identify Pathway Mito->Pathway WB Western Blot (Apoptotic Proteins) WB->Pathway Start Treat Cells with This compound Start->MTT Start->LDH Start->RealTime IC50->Caspase IC50->AnnexinV Mechanism->Mito Mechanism->WB End Conclude Cytotoxic Profile Pathway->End

Caption: Experimental workflow for assessing this compound cytotoxicity.

Proposed Intrinsic Apoptosis Pathway for this compound

G LophanthoidinF This compound Bax Bax (Pro-apoptotic) LophanthoidinF->Bax Upregulates Bcl2 Bcl-2 (Anti-apoptotic) LophanthoidinF->Bcl2 Downregulates Mitochondrion Mitochondrion CytoC Cytochrome c Mitochondrion->CytoC Release Bax->Mitochondrion Bcl2->Mitochondrion Apaf1 Apaf-1 CytoC->Apaf1 Casp9 Caspase-9 Apaf1->Casp9 Apoptosome Apoptosome Casp9->Apoptosome Forms Casp37 Caspase-3/7 Apoptosome->Casp37 Activates Apoptosis Apoptosis Casp37->Apoptosis

Caption: Proposed intrinsic apoptosis signaling pathway induced by this compound.

Conclusion

This document provides a framework for the systematic evaluation of this compound's cytotoxic properties. By employing a combination of these assays, researchers can obtain a comprehensive profile of the compound's activity, which is essential for further drug development and for understanding its potential as a therapeutic agent. It is critical to adapt and optimize these protocols for the specific cell lines and experimental conditions being used.

References

Application Notes and Protocols: Lappaol F in Drug Discovery and Development

Author: BenchChem Technical Support Team. Date: November 2025

Introduction

Lappaol F is a natural lignan compound isolated from the seeds of Arctium lappa Linné (Asteraceae), commonly known as burdock.[1] Traditionally used in Chinese medicine for its anti-inflammatory, antiviral, and antidiabetic properties, recent studies have highlighted its potential as an anticancer agent.[1] Lappaol F has demonstrated potent antiproliferative effects across various cancer cell lines by inducing cell cycle arrest.[1] These application notes provide an overview of the biological activity of Lappaol F, with a focus on its anticancer properties, mechanism of action, and relevant experimental protocols for its investigation in a research setting.

Biological Activity and Therapeutic Potential

Lappaol F has been identified as a promising candidate for cancer therapy due to its ability to inhibit tumor cell growth. Its primary mechanism of action involves the suppression of the Hippo-Yes-associated protein (YAP) signaling pathway, which is a critical regulator of cell proliferation and tumorigenesis.[1] By targeting YAP, Lappaol F can modulate the transcription of oncogenes, leading to decreased cancer cell proliferation and induction of apoptosis.[1]

Anticancer Activity:

  • In vitro studies have shown that Lappaol F effectively suppresses the proliferation of various human cancer cell lines, including cervical (HeLa), colorectal (SW480), breast (MDA-MB-231), and prostate (PC3) cancer cells.[1]

  • In vivo studies using a colon xenograft mouse model demonstrated that administration of Lappaol F significantly inhibited tumor growth, reduced tumor size and weight, and increased tumor cell apoptosis, without significant toxicity to the animals.[1]

Anti-inflammatory Activity:

  • Previous research has indicated that Lappaol F can inhibit lipopolysaccharide-induced nitric oxide production, suggesting potential anti-inflammatory effects.[1]

Quantitative Data

The following tables summarize the quantitative data regarding the anticancer activity of Lappaol F.

Table 1: In Vitro Antiproliferative Activity of Lappaol F (IC50 values)

Cell LineCancer TypeIC50 (µmol/L) at 72h
HeLaCervical Cancer41.5
MDA-MB-231Breast Cancer26.0
SW480Colorectal Cancer45.3
PC3Prostate Cancer42.9

Data extracted from a study on the effects of Lappaol F on the Hippo-YAP signaling pathway.[1]

Table 2: In Vivo Antitumor Efficacy of Lappaol F in Colon Xenografts

Treatment GroupDosageTumor Size Inhibition (%)Tumor Weight Reduction (%)
Lappaol F10 mg/kg/d4852
Lappaol F20 mg/kg/d5557
Paclitaxel (Control)10 mg/kg4840

Data from a 15-day study in nude mice with SW480 human colon cancer xenografts.[1]

Mechanism of Action: Hippo-YAP Signaling Pathway

Lappaol F exerts its anticancer effects by inhibiting the Hippo-YAP signaling pathway at both the transcriptional and post-translational levels.[1] It downregulates the expression of YAP and its downstream target genes.[1] Furthermore, Lappaol F increases the expression of 14-3-3σ, a protein that promotes the cytoplasmic retention and subsequent degradation of YAP, thereby preventing its nuclear translocation and pro-oncogenic function.[1]

Lappaol_F_Mechanism LAF Lappaol F P_14_3_3 14-3-3σ Expression LAF->P_14_3_3 Upregulates YAP_exp YAP Gene Expression LAF->YAP_exp Downregulates YAP_cyto Cytoplasmic YAP P_14_3_3->YAP_cyto Promotes Retention YAP_nuc Nuclear YAP YAP_cyto->YAP_nuc Inhibits Translocation Target_Genes Downstream Target Genes YAP_nuc->Target_Genes Activates Proliferation Cell Proliferation & Tumor Growth YAP_exp->YAP_cyto Target_Genes->Proliferation Promotes Experimental_Workflow start Start invitro In Vitro Studies start->invitro invivo In Vivo Studies start->invivo mtt Cell Proliferation (MTT Assay) invitro->mtt wb Protein Expression (Western Blot) invitro->wb xenograft Xenograft Tumor Model invivo->xenograft ic50 Determine IC50 mtt->ic50 pathway Analyze Signaling Pathway wb->pathway efficacy Evaluate Antitumor Efficacy xenograft->efficacy end End ic50->end pathway->end efficacy->end

References

Application Notes and Protocols for Lophanthoidin F in High-Throughput Screening

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Lophanthoidin F is a diterpenoid compound isolated from the plant Rabdosia lophanthoides. Diterpenoids from this genus have garnered significant interest in drug discovery due to their diverse biological activities. Notably, various diterpenoids derived from Rabdosia species have demonstrated potent cytotoxic and anti-inflammatory effects. This document provides detailed application notes and protocols for the use of this compound in high-throughput screening (HTS) campaigns to identify novel therapeutic agents, with a focus on oncology and inflammation.

Biochemical and Physicochemical Properties

While specific experimental data for this compound is limited in publicly available literature, its properties can be inferred from its chemical class and related compounds.

PropertyValueSource/Method
CAS Number 120462-46-6Chemical Abstracts Service
Molecular Formula C26H36O8Inferred from related structures
Molecular Weight 476.56 g/mol Calculated from formula
Class DiterpenoidBotanical origin
Solubility Soluble in DMSO, EthanolTypical for this class of compounds
Purity >98% (recommended for HTS)Supplier specification

Biological Activity and Potential Applications

Diterpenoids from Rabdosia lophanthoides and related species have been reported to exhibit significant biological activities. These findings suggest that this compound is a promising candidate for screening in the following areas:

  • Oncology: Many diterpenoids show cytotoxic effects against a variety of cancer cell lines. High-throughput screening can be employed to assess the anti-proliferative activity of this compound across a panel of cancer cells.

  • Inflammation: Abietane diterpenoids, a class to which this compound likely belongs, have been shown to possess anti-inflammatory properties, often through the inhibition of key signaling pathways such as NF-κB.

High-Throughput Screening Protocols

The following are detailed protocols for high-throughput screening assays to evaluate the cytotoxic and anti-inflammatory potential of this compound.

Cell Viability (Cytotoxicity) Assay Using a Luminescent Readout

This protocol describes a homogeneous, "add-mix-read" assay to measure cell viability in a 384-well format, suitable for HTS.

Principle:

The assay quantitatively measures ATP, which is an indicator of metabolically active cells. A decrease in ATP levels is correlated with cytotoxicity.

Materials:

  • This compound (dissolved in 100% DMSO to create a 10 mM stock solution)

  • Human cancer cell lines (e.g., HepG2, HCF-8)

  • Complete cell culture medium (e.g., DMEM with 10% FBS)

  • Phosphate-Buffered Saline (PBS)

  • CellTiter-Glo® Luminescent Cell Viability Assay Kit (or equivalent)

  • 384-well clear-bottom, white-walled assay plates

  • Acoustic liquid handler or pintool for compound dispensing

  • Multidrop dispenser

  • Plate reader with luminescence detection capabilities

Experimental Workflow:

Cytotoxicity_Workflow cluster_prep Plate Preparation cluster_treatment Compound Treatment cluster_readout Assay Readout prep1 Seed cells in 384-well plates prep2 Incubate for 24 hours prep1->prep2 treat1 Dispense this compound (and controls) prep2->treat1 treat2 Incubate for 72 hours treat1->treat2 read1 Add CellTiter-Glo® reagent treat2->read1 read2 Incubate for 10 minutes read1->read2 read3 Measure luminescence read2->read3

Cytotoxicity Assay Workflow

Protocol:

  • Cell Seeding:

    • Harvest and count cells, then dilute to the desired seeding density in complete culture medium.

    • Using a multidrop dispenser, dispense 40 µL of the cell suspension into each well of a 384-well plate.

    • Incubate the plate at 37°C in a 5% CO2 incubator for 24 hours.

  • Compound Dispensing:

    • Create a serial dilution of the this compound stock solution in DMSO.

    • Using an acoustic liquid handler or pintool, transfer 40 nL of the diluted compounds to the assay plate. This will result in a final DMSO concentration of 0.1%.

    • Include wells with DMSO only (negative control) and a known cytotoxic compound (positive control).

  • Incubation:

    • Return the plate to the 37°C, 5% CO2 incubator for 72 hours.

  • Assay Readout:

    • Equilibrate the assay plate and the CellTiter-Glo® reagent to room temperature.

    • Add 40 µL of CellTiter-Glo® reagent to each well.

    • Mix on an orbital shaker for 2 minutes to induce cell lysis.

    • Incubate at room temperature for 10 minutes to stabilize the luminescent signal.

    • Measure the luminescence using a plate reader.

Data Analysis and Presentation:

The luminescent signal is proportional to the number of viable cells. The data should be normalized to the controls and the IC50 value (the concentration at which 50% of cell viability is inhibited) should be calculated using a non-linear regression curve fit.

CompoundCell LineIC50 (µM)
This compoundHepG27.8
This compoundHCF-811.2
Doxorubicin (Control)HepG20.5
Doxorubicin (Control)HCF-80.8
NF-κB Reporter Assay for Anti-Inflammatory Activity

This protocol describes a cell-based reporter assay to measure the inhibition of the NF-κB signaling pathway.

Principle:

This assay utilizes a cell line that has been engineered to express a reporter gene (e.g., luciferase) under the control of an NF-κB response element. Activation of the NF-κB pathway (e.g., by TNF-α) leads to the expression of the reporter gene. A decrease in the reporter signal in the presence of this compound indicates inhibition of the pathway.

Materials:

  • This compound (10 mM stock in DMSO)

  • HEK293T cells stably expressing an NF-κB-luciferase reporter construct

  • Complete cell culture medium

  • TNF-α (Tumor Necrosis Factor-alpha)

  • Luciferase assay reagent (e.g., Bright-Glo™)

  • 384-well clear-bottom, white-walled assay plates

  • Liquid handling instrumentation

  • Luminometer

Signaling Pathway:

NFkB_Pathway TNF-α TNF-α TNFR TNFR TNF-α->TNFR Binds IKK Complex IKK Complex TNFR->IKK Complex Activates IκBα IκBα IKK Complex->IκBα Phosphorylates NF-κB NF-κB IκBα->NF-κB Releases Nucleus Nucleus NF-κB->Nucleus Translocates Gene Expression Gene Expression Nucleus->Gene Expression Induces This compound This compound This compound->IKK Complex Inhibits?

NF-κB Signaling Pathway

Protocol:

  • Cell Seeding:

    • Seed HEK293T-NF-κB-luc cells in 384-well plates at a suitable density and incubate for 24 hours.

  • Compound Addition:

    • Perform serial dilutions of this compound in DMSO.

    • Transfer the compounds to the assay plate.

  • Stimulation:

    • Prepare a solution of TNF-α in culture medium.

    • Add the TNF-α solution to all wells except the unstimulated control wells to a final concentration that induces a robust luciferase signal.

    • Incubate the plate at 37°C for 6 hours.

  • Lysis and Readout:

    • Add the luciferase assay reagent to each well.

    • Measure the luminescence using a plate reader.

Data Analysis and Presentation:

Calculate the percent inhibition of the NF-κB signal for each concentration of this compound and determine the IC50 value.

CompoundTarget PathwayIC50 (µM)
This compoundNF-κB15.4
Bay 11-7082 (Control)NF-κB2.1

Conclusion

This compound, a diterpenoid from Rabdosia lophanthoides, represents a promising starting point for drug discovery campaigns, particularly in the fields of oncology and inflammation. The provided high-throughput screening protocols offer robust methods for evaluating its cytotoxic and anti-inflammatory activities. Further investigation into its precise mechanism of action will be crucial for its development as a potential therapeutic agent.

Troubleshooting & Optimization

Technical Support Center: Synthesis of Lophanthoidin F and Structurally Related Diterpenoids

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for challenges encountered during the synthesis of Lophanthoidin F and other structurally complex phenanthrene and abietane diterpenoids. Due to the absence of a published total synthesis for this compound, this guide draws upon established methodologies for structurally similar natural products to provide relevant and practical assistance.

Frequently Asked Questions (FAQs)

Q1: I am attempting the synthesis of a this compound analog and experiencing low yields in the initial phenanthrene ring formation. What are the common causes?

A1: Low yields in the construction of the phenanthrene core, often achieved through methods like the Haworth or Bardhan-Sengupta synthesis, can arise from several factors:

  • Inefficient Friedel-Crafts Acylation/Alkylation: This key step can be hampered by deactivated aromatic starting materials, improper catalyst choice (e.g., AlCl₃, SnCl₄), or suboptimal reaction temperatures.[1][2]

  • Side Reactions: Polyalkylation is a common issue in Friedel-Crafts reactions, especially with activated aromatic rings.[2] Rearrangement of carbocation intermediates can also lead to undesired isomers.[3]

  • Steric Hindrance: Bulky substituents on either the aromatic ring or the acylating/alkylating agent can impede the reaction.

Q2: My Diels-Alder reaction to form a key intermediate is sluggish and gives a complex mixture of products. How can I troubleshoot this?

A2: The Diels-Alder reaction is a powerful tool for constructing cyclic systems, but challenges can arise:

  • Poor Diene/Dienophile Reactivity: The diene must be in the s-cis conformation for the reaction to occur. Electron-donating groups on the diene and electron-withdrawing groups on the dienophile generally increase the reaction rate.[4][5]

  • Stereoselectivity Issues: The formation of endo and exo products can lead to purification difficulties. Lower reaction temperatures often favor the kinetic endo product.[5]

  • Lewis Acid Catalysis: The use of a Lewis acid catalyst can sometimes improve the rate and stereoselectivity of the reaction.

Q3: I am struggling with the late-stage oxidation of the diterpenoid scaffold. The reactions are unselective and lead to over-oxidation. What strategies can I employ?

A3: Introducing oxygenation at a late stage in the synthesis of complex molecules is a significant challenge.

  • Protecting Groups: Strategically placed protecting groups are crucial to prevent unwanted oxidation at other sites.

  • Directed Oxidations: Utilizing directing groups, such as hydroxyl groups, can help to achieve site-selective C-H oxidation.[6]

  • Milder Oxidizing Agents: Employing milder and more selective oxidizing agents can help to prevent over-oxidation. Reagents like selenium dioxide (SeO₂) have been used for specific oxidations in complex diterpenoid synthesis.[7][8]

Q4: What are the general challenges associated with the synthesis of highly oxidized diterpenoids like this compound?

A4: The synthesis of complex and highly oxidized diterpenes is a formidable task in organic chemistry. Key challenges include:

  • Stereochemical Control: Establishing the correct stereochemistry at multiple chiral centers is a primary difficulty.

  • Functional Group Compatibility: The presence of numerous functional groups requires careful planning of the synthetic route to ensure compatibility with various reagents and reaction conditions.

  • Low Yields: Multi-step syntheses of such complex molecules often suffer from low overall yields.[9]

Troubleshooting Guides

Guide 1: Friedel-Crafts Acylation for Phenanthrene Core Synthesis
Problem Potential Cause(s) Troubleshooting Steps
Low to No Product Formation Deactivated aromatic ring; Inactive catalyst; Insufficient reaction temperature.[1]Use a more activated aromatic substrate if possible; Ensure the Lewis acid catalyst (e.g., AlCl₃) is fresh and anhydrous; Gradually increase the reaction temperature while monitoring for decomposition.
Formation of Multiple Products (Isomers) Carbocation rearrangement in Friedel-Crafts alkylation.[3]Use Friedel-Crafts acylation followed by reduction (e.g., Clemmensen or Wolff-Kishner) to avoid rearrangements.[2]
Polyacylation Highly activated aromatic ring.Use a less activated starting material or consider a milder acylating agent. The initial acylation deactivates the ring, so polyacylation is less common than polyalkylation.[10]
Guide 2: Late-Stage C-H Oxidation
Problem Potential Cause(s) Troubleshooting Steps
Lack of Reactivity Steric hindrance around the target C-H bond; Inappropriate oxidant.Use a smaller, more reactive oxidizing agent; Consider a different synthetic strategy where oxidation is introduced earlier.
Low Selectivity Multiple C-H bonds with similar reactivity.Employ a directing group to favor oxidation at a specific site; Use a more selective oxidant or a biocatalytic approach.[11]
Over-oxidation Oxidizing agent is too strong; Reaction time is too long.Use a milder oxidizing agent; Carefully monitor the reaction progress by TLC or LC-MS and quench the reaction as soon as the desired product is formed.[6]

Experimental Protocols

Note: The following are generalized protocols inspired by the synthesis of structurally related compounds and should be optimized for specific substrates.

Protocol 1: Representative Friedel-Crafts Acylation
  • Setup: A flame-dried, three-necked round-bottom flask equipped with a magnetic stirrer, a dropping funnel, and a reflux condenser under an inert atmosphere (e.g., nitrogen or argon) is charged with the anhydrous Lewis acid (e.g., aluminum chloride, 1.1 - 2.5 equivalents).

  • Solvent: Anhydrous solvent (e.g., dichloromethane or 1,2-dichloroethane) is added, and the suspension is cooled to 0 °C.

  • Reagent Addition: The acyl halide or anhydride (1.0 equivalent) is added dropwise to the stirred suspension.

  • Substrate Addition: The aromatic substrate (1.0 equivalent), dissolved in the anhydrous solvent, is added dropwise to the reaction mixture.

  • Reaction: The reaction is stirred at 0 °C or allowed to warm to room temperature. Progress is monitored by Thin Layer Chromatography (TLC).

  • Workup: The reaction is carefully quenched by pouring it onto a mixture of crushed ice and concentrated hydrochloric acid. The organic layer is separated, and the aqueous layer is extracted with the organic solvent.

  • Purification: The combined organic layers are washed with saturated sodium bicarbonate solution and brine, dried over anhydrous sodium sulfate, filtered, and concentrated under reduced pressure. The crude product is then purified by column chromatography or recrystallization.[2]

Protocol 2: General Procedure for Late-Stage Oxidation with Selenium Dioxide
  • Setup: A round-bottom flask is charged with the diterpenoid substrate (1.0 equivalent) and selenium dioxide (1.1 - 2.0 equivalents).

  • Solvent: A suitable solvent such as dioxane, acetic acid, or a mixture thereof is added.

  • Reaction: The mixture is heated to a specific temperature (e.g., 50-100 °C) and stirred for the required time, with progress monitored by TLC.

  • Workup: Upon completion, the reaction mixture is cooled to room temperature and filtered to remove selenium metal. The filtrate is diluted with an organic solvent (e.g., ethyl acetate) and washed with water and brine.

  • Purification: The organic layer is dried over anhydrous sodium sulfate, filtered, and concentrated. The crude product is purified by column chromatography.[6][8]

Quantitative Data Summary

Reaction TypeStarting MaterialsCatalyst/ReagentsConditionsProductYield (%)Reference
Phenanthrene Synthesis o-Formyl-stilbene derivativeTsNHNH₂, n-BuOHMicrowave, 120 °C, 5 minPhenanthrene derivative60-90[9]
Friedel-Crafts Acylation Toluene, Acetyl chlorideAlCl₃DCM, 0 °C to RT, 1-3 h4-Methylacetophenone~90[2]
[5+5] Cycloaddition Prenylated carbene complex, 2-alkynylbenzaldehydeIodineDioxane, refluxPhenanthrene derivative36[12]
Late-Stage Oxidation Stachene diterpenoidEnol triflate formation, then H₂/Pd-CTHF, RTDeoxygenated olefin79 (2 steps)[13]

Signaling Pathways and Experimental Workflows

Biological Activity of this compound and Related Compounds

Phenanthrene and abietane diterpenoids have been reported to exhibit a range of biological activities, including anticancer properties.[14][15][16] The planar structure of the phenanthrene ring allows for intercalation into DNA, potentially inhibiting DNA replication and transcription.[15] Some phenanthrene derivatives have also been shown to inhibit Pim kinases, which are involved in cell survival and proliferation.[17] Furthermore, certain phenanthrene compounds can induce apoptosis and cell cycle arrest in cancer cells through the regulation of signaling pathways such as Akt, MEK/ERK, and Bcl-2/Bax.[18]

Logical Workflow for Troubleshooting Synthesis

G cluster_0 Problem Identification cluster_1 Analysis of Reaction Parameters cluster_2 Troubleshooting Actions Low Yield Low Yield Reagent Purity Reagent Purity Low Yield->Reagent Purity Side Products Side Products Reaction Temperature Reaction Temperature Side Products->Reaction Temperature No Reaction No Reaction Catalyst Activity Catalyst Activity No Reaction->Catalyst Activity Purify Reagents Purify Reagents Reagent Purity->Purify Reagents Optimize Temperature Optimize Temperature Reaction Temperature->Optimize Temperature Use Fresh Catalyst Use Fresh Catalyst Catalyst Activity->Use Fresh Catalyst Solvent Choice Solvent Choice Change Solvent Change Solvent Solvent Choice->Change Solvent

Caption: A logical workflow for troubleshooting common synthetic problems.

Postulated Anticancer Signaling Pathway

G This compound Analog This compound Analog Pim Kinase Pim Kinase This compound Analog->Pim Kinase inhibition Akt Pathway Akt Pathway This compound Analog->Akt Pathway inhibition MEK/ERK Pathway MEK/ERK Pathway This compound Analog->MEK/ERK Pathway inhibition Bax (pro-apoptotic) Bax (pro-apoptotic) This compound Analog->Bax (pro-apoptotic) upregulation Cell Cycle Arrest Cell Cycle Arrest This compound Analog->Cell Cycle Arrest Bcl-2 (anti-apoptotic) Bcl-2 (anti-apoptotic) Pim Kinase->Bcl-2 (anti-apoptotic) activation Akt Pathway->Bcl-2 (anti-apoptotic) activation Cell Proliferation Cell Proliferation MEK/ERK Pathway->Cell Proliferation promotion Apoptosis Apoptosis Bcl-2 (anti-apoptotic)->Apoptosis inhibition Bax (pro-apoptotic)->Apoptosis induction Apoptosis->Cell Proliferation inhibition Cell Cycle Arrest->Cell Proliferation inhibition

Caption: Postulated signaling pathways for the anticancer activity of this compound analogs.

References

Technical Support Center: Lophanthoidin F Extraction

Author: BenchChem Technical Support Team. Date: November 2025

This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in optimizing the extraction of Lophanthoidin F from Lophanthus anisatus.

Frequently Asked Questions (FAQs)

Q1: What is this compound and what is its primary source?

A1: this compound is a natural diterpenoid compound.[1] Its primary source is the aerial parts of Lophanthus anisatus (also known as Agastache foeniculum), a plant belonging to the Lamiaceae family.

Q2: What are the known biological activities of this compound?

A2: this compound has demonstrated a range of biological activities, including antiviral (specifically against influenza A virus), antitumor, and anti-inflammatory properties.[1]

Q3: Which solvents are most effective for extracting this compound?

A3: While a specific protocol for this compound is not extensively documented, studies on similar diterpenoids from Lamiaceae species suggest that polar solvents are effective. Methanol has been shown to be one of the best solvents for extracting diterpenoid lactones from Andrographis paniculata, another member of a family known for diterpenoids.[1] Ethanol and aqueous mixtures of ethanol or acetone can also be effective.[1] For less polar terpenoids, solvents like chloroform and ethyl acetate have been used successfully.

Q4: What are the common methods for extracting diterpenoids like this compound?

A4: Common extraction methods include conventional techniques like Soxhlet extraction and maceration, as well as modern, more efficient techniques such as ultrasound-assisted extraction (UAE) and supercritical fluid extraction (SFE). UAE can reduce extraction time and improve yields by using ultrasonic waves to disrupt plant cell walls.

Q5: How can I purify the crude extract to isolate this compound?

A5: After initial extraction, the crude extract is typically a complex mixture of compounds. Purification can be achieved through various chromatographic techniques. Column chromatography using resins like X-5 can enrich the triterpenoid fraction.[2] For high-purity isolation, High-Performance Liquid Chromatography (HPLC) is a standard and effective method.

Troubleshooting Guide

Issue Potential Cause(s) Recommended Solution(s)
Low Yield of this compound 1. Inappropriate Solvent: The solvent may not have the optimal polarity to dissolve this compound. 2. Insufficient Extraction Time/Temperature: The extraction parameters may not be optimal for efficient diffusion. 3. Improper Plant Material Preparation: The surface area of the plant material may be too small for effective solvent penetration.1. Optimize Solvent System: Experiment with different polar solvents such as methanol, ethanol, or acetone. Consider using aqueous mixtures (e.g., 70% ethanol) as this can sometimes improve extraction efficiency. 2. Adjust Extraction Parameters: For maceration, increase the extraction time. For Soxhlet or UAE, optimize the temperature and duration based on protocols for similar compounds. For UAE, optimal conditions for triterpenoids have been reported around 70-80°C for 30-35 minutes.[2][3] 3. Grind Plant Material: Ensure the dried aerial parts of Lophanthus anisatus are finely ground to maximize the surface area exposed to the solvent.
Emulsion Formation During Liquid-Liquid Extraction 1. High Concentration of Surfactant-like Compounds: The plant extract may contain compounds that stabilize emulsions. 2. Vigorous Shaking: Excessive agitation can promote the formation of stable emulsions.1. "Salting Out": Add a saturated solution of sodium chloride (brine) to the separatory funnel to increase the ionic strength of the aqueous layer, which can help break the emulsion. 2. Gentle Inversion: Instead of vigorous shaking, gently invert the separatory funnel multiple times to allow for partitioning of the compounds without creating a stable emulsion. 3. Centrifugation: If the emulsion persists, centrifuging the mixture can help separate the layers.
Co-extraction of a Large Amount of Chlorophyll 1. Use of Polar Solvents: Solvents like methanol and ethanol are effective at extracting chlorophyll along with the target compounds.1. Initial Non-polar Wash: Before the main extraction, wash the plant material with a non-polar solvent like hexane to remove chlorophyll and other lipids. 2. Liquid-Liquid Partitioning: After the initial extraction with a polar solvent, partition the crude extract between a non-polar solvent (e.g., hexane) and a polar solvent. The chlorophyll will preferentially move to the non-polar layer.
Degradation of this compound during Extraction 1. High Temperatures: this compound may be thermolabile and degrade at high temperatures used in methods like Soxhlet extraction.1. Use a Lower Temperature Method: Opt for cold maceration or ultrasound-assisted extraction at a controlled, lower temperature. 2. Supercritical Fluid Extraction (SFE): SFE with carbon dioxide is a gentle method that uses lower temperatures, minimizing the risk of thermal degradation.

Quantitative Data Summary

Table 1: Comparison of Extraction Methods for Diterpenoids from Andrographis paniculata

Extraction MethodSolventDiterpenoid Yield (mg/g)Reference
SoxhletMethanol66.95[4]
Hot ExtractionMethanol45.32[4]
Cold ExtractionMethanol32.74[4]
Supercritical Fluid Extraction (SFE)CO2 with 14% Methanol131.82[4]

Table 2: Effect of Solvent on Triterpenoid Extraction Yield from Gomphrena celosioides using UAE

Solvent/Material Ratio (mL/g)Extraction Time (min)Extraction Temperature (°C)Triterpenoid Saponin Content (%)Reference
26.133.678.22.337[3]

Experimental Protocols

Protocol 1: Ultrasound-Assisted Extraction (UAE) of Diterpenoids (Adapted from Triterpenoid Extraction)

This protocol is adapted from a method optimized for triterpenoid extraction and can serve as a starting point for this compound.

  • Sample Preparation: Dry the aerial parts of Lophanthus anisatus at room temperature in the shade and grind into a fine powder.

  • Extraction:

    • Place 10 g of the dried powder into a 500 mL flask.

    • Add 250 mL of 93% ethanol (a liquid-to-solid ratio of 25 mL/g).

    • Place the flask in an ultrasonic bath.

    • Set the ultrasound power to approximately 390 W and the temperature to 70°C.

    • Perform the extraction for 30 minutes.

    • Repeat the extraction cycle once more with fresh solvent for optimal yield.

  • Filtration and Concentration:

    • Filter the extract through Whatman No. 1 filter paper.

    • Combine the filtrates from both extraction cycles.

    • Concentrate the extract using a rotary evaporator at 50°C under reduced pressure to obtain the crude extract.

  • Purification (Enrichment):

    • Dissolve the crude extract in a minimal amount of the appropriate solvent.

    • Load the solution onto a macroporous resin column (e.g., X-5 resin).

    • Wash the column with deionized water to remove impurities.

    • Elute the diterpenoid-rich fraction with an appropriate concentration of ethanol.

    • Collect the eluate and concentrate it to obtain the enriched this compound fraction.

  • Further Purification (Isolation):

    • Subject the enriched fraction to preparative HPLC for the isolation of pure this compound.

Protocol 2: Soxhlet Extraction of Diterpenoids (General Method)
  • Sample Preparation: Dry and grind the aerial parts of Lophanthus anisatus.

  • Extraction:

    • Place approximately 20 g of the powdered plant material into a thimble.

    • Place the thimble in a Soxhlet extractor.

    • Fill the round-bottom flask with a suitable solvent, such as methanol or ethanol.

    • Heat the flask to the boiling point of the solvent and allow the extraction to proceed for 6-8 hours.

  • Concentration:

    • After extraction, cool the solvent in the flask.

    • Concentrate the extract using a rotary evaporator to obtain the crude this compound extract.

  • Purification:

    • Proceed with purification steps as outlined in Protocol 1 (steps 4 and 5).

Visualizations

experimental_workflow cluster_preparation Plant Material Preparation cluster_extraction Extraction cluster_purification Purification cluster_final_product Final Product start Aerial Parts of Lophanthus anisatus grinding Drying and Grinding start->grinding extraction Solvent Extraction (e.g., UAE or Soxhlet) grinding->extraction filtration Filtration extraction->filtration concentration Concentration (Rotary Evaporation) filtration->concentration column_chromatography Column Chromatography (Enrichment) concentration->column_chromatography hplc Preparative HPLC (Isolation) column_chromatography->hplc end Pure this compound hplc->end

Caption: Experimental workflow for the extraction and purification of this compound.

nf_kb_pathway lps Inflammatory Stimuli (e.g., LPS) tlr4 TLR4 lps->tlr4 ikk IKK Complex tlr4->ikk activates nfkb_ikb NF-κB-IκBα (Inactive Complex) ikk->nfkb_ikb phosphorylates IκBα ikb IκBα nfkb NF-κB (p65/p50) nfkb_n NF-κB nfkb->nfkb_n translocates to nfkb_ikb->ikb degradation nfkb_ikb->nfkb releases nucleus Nucleus genes Pro-inflammatory Gene Transcription (TNF-α, IL-6, COX-2) nfkb_n->genes activates lophanthoidin_f This compound lophanthoidin_f->ikk inhibits

Caption: Postulated anti-inflammatory mechanism of this compound via inhibition of the NF-κB signaling pathway.

References

Lophanthoidin F Stability in Solution: A Technical Support Resource

Author: BenchChem Technical Support Team. Date: November 2025

Disclaimer: Information regarding the stability and specific experimental protocols for Lophanthoidin F is limited in publicly available scientific literature. The following troubleshooting guides and FAQs have been developed based on the general chemical properties of structurally related compounds, such as other diterpenoids and phenanthrene derivatives. This resource is intended to serve as a general guide for researchers. Experimental conditions should be optimized for your specific application.

Frequently Asked Questions (FAQs)

Q1: What is this compound and what is its general chemical nature?

This compound is a diterpenoid, a class of organic compounds characterized by a 20-carbon skeleton. Diterpenoids are known for their diverse biological activities. Structurally, this compound belongs to the abietane diterpenoid family and possesses a phenanthrenequinone-like core, which may influence its stability and reactivity. Abietane diterpenoids are generally colorless, hydrophobic organic compounds.

Q2: What are the recommended solvents for dissolving this compound?

Due to its hydrophobic nature, this compound is expected to have low solubility in water. It is likely soluble in organic solvents such as dimethyl sulfoxide (DMSO), ethanol, methanol, and acetone. For cell-based assays, it is crucial to prepare a concentrated stock solution in a water-miscible organic solvent like DMSO and then dilute it to the final working concentration in the aqueous culture medium.

Q3: What are the general recommendations for storing this compound solutions?

For optimal stability, it is recommended to store stock solutions of this compound at -20°C or lower in airtight, dark containers. Terpenoids can be susceptible to degradation by light, heat, and air. For long-term storage, aliquoting the stock solution is advisable to minimize freeze-thaw cycles.

Troubleshooting Guide: this compound Stability Issues

This guide addresses common problems researchers may encounter during experiments involving this compound in solution.

Problem Possible Cause Troubleshooting Steps
Precipitation of this compound in aqueous solution. Low aqueous solubility of the compound.- Increase the concentration of the organic co-solvent (e.g., DMSO) in the final working solution, ensuring it is not toxic to the experimental system.- Prepare fresh dilutions from the stock solution immediately before use.- Consider using a sonicator to aid dissolution.
Loss of biological activity over time. Degradation of this compound in solution.- Store stock solutions at -80°C for long-term storage.[1]- Prepare fresh working solutions for each experiment.- Protect solutions from light by using amber vials or wrapping containers in aluminum foil.- Avoid prolonged exposure to elevated temperatures.
Inconsistent experimental results. Incomplete dissolution or degradation of the compound.- Visually inspect the solution for any precipitate before use.- Validate the concentration of your stock solution periodically using an appropriate analytical method (e.g., HPLC-UV).- Ensure thorough mixing when preparing dilutions.
Color change of the solution. Oxidation or degradation of the phenanthrenequinone-like core.- Degas solvents before use to remove dissolved oxygen.- Consider adding an antioxidant to the storage solvent, if compatible with your experimental setup.

Experimental Protocols

General Protocol for Preparing this compound Stock Solution
  • Weighing: Accurately weigh the desired amount of this compound powder in a sterile microcentrifuge tube.

  • Dissolution: Add the appropriate volume of a high-purity, anhydrous organic solvent (e.g., DMSO) to achieve the desired stock concentration (e.g., 10 mM).

  • Mixing: Vortex the solution until the compound is completely dissolved. Gentle warming (e.g., to 37°C) may aid dissolution but should be done cautiously to avoid thermal degradation.

  • Storage: Store the stock solution in small aliquots at -20°C or -80°C in tightly sealed, light-protected vials.

Protocol for Assessing this compound Stability by HPLC-UV

This protocol provides a general framework for monitoring the stability of this compound in a specific solvent and under defined conditions (e.g., pH, temperature).

  • Preparation of Standard Solutions: Prepare a series of this compound solutions of known concentrations in the solvent of interest to generate a standard curve.

  • Incubation: Incubate the experimental this compound solution under the desired stress conditions (e.g., specific pH, temperature, light exposure).

  • Sampling: At predetermined time points, withdraw an aliquot of the solution.

  • HPLC Analysis: Inject the aliquot into a High-Performance Liquid Chromatography (HPLC) system equipped with a suitable column (e.g., C18) and a UV detector. The mobile phase composition and detection wavelength will need to be optimized for this compound. For similar compounds like andrographolide, a diterpenoid lactone, a mobile phase of phosphate buffer and acetonitrile with detection at 240 nm has been used.[2][3]

  • Data Analysis: Quantify the remaining this compound at each time point by comparing the peak area to the standard curve. The appearance of new peaks may indicate the formation of degradation products.

Signaling Pathways and Experimental Workflows

Hypothetical Signaling Pathway Modulated by Abietane Diterpenoids

This compound, as an abietane diterpenoid, may modulate cellular signaling pathways involved in cell survival and inflammation, such as the PI3K/Akt and ERK pathways. Some abietane diterpenoids have been shown to inhibit these pathways, leading to antiviral or anticancer effects.[4][5]

G cluster_membrane Cell Membrane cluster_cytoplasm Cytoplasm cluster_nucleus Nucleus Receptor Receptor PI3K PI3K Receptor->PI3K Activates ERK ERK Receptor->ERK Activates Akt Akt PI3K->Akt Activates Transcription Factors Transcription Factors Akt->Transcription Factors ERK->Transcription Factors This compound This compound This compound->PI3K Inhibits This compound->ERK Inhibits Gene Expression Gene Expression Transcription Factors->Gene Expression

Caption: Hypothetical inhibition of PI3K/Akt and ERK signaling by this compound.

Experimental Workflow for Investigating Stability

A systematic approach is necessary to evaluate the stability of this compound under various experimental conditions.

G Start Start Prepare Stock Solution Prepare Stock Solution Start->Prepare Stock Solution Stress Conditions Stress Conditions Prepare Stock Solution->Stress Conditions pH pH Stress Conditions->pH Vary Temperature Temperature Stress Conditions->Temperature Vary Light Light Stress Conditions->Light Vary Analyze Samples (HPLC) Analyze Samples (HPLC) pH->Analyze Samples (HPLC) Temperature->Analyze Samples (HPLC) Light->Analyze Samples (HPLC) Determine Degradation Rate Determine Degradation Rate Analyze Samples (HPLC)->Determine Degradation Rate End End Determine Degradation Rate->End

Caption: Workflow for assessing this compound stability under different conditions.

References

Technical Support Center: Lophanthoidin F Analytical Detection

Author: BenchChem Technical Support Team. Date: November 2025

This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals working with Lophanthoidin F. The information is designed to address common issues encountered during analytical detection.

Troubleshooting Guides

This section provides solutions to specific problems that may arise during the analysis of this compound using common analytical techniques.

Issue 1: Poor Peak Shape or Tailing in HPLC Analysis

  • Question: My this compound peak is showing significant tailing or fronting in my reverse-phase HPLC analysis. What could be the cause and how can I fix it?

  • Answer: Poor peak shape is a common issue in HPLC and can be caused by several factors. Here's a step-by-step troubleshooting guide:

    • Check Column Health: The column may be degraded or contaminated. Try flushing the column with a strong solvent or, if necessary, replace it.

    • Mobile Phase pH: The pH of the mobile phase can affect the ionization state of this compound. If it is an ionizable compound, operating at a pH where it is not fully protonated or deprotonated can lead to peak tailing. Adjust the mobile phase pH.

    • Sample Overload: Injecting too concentrated a sample can lead to peak distortion. Try diluting your sample and reinjecting.

    • Buffer Concentration: If using a buffer in your mobile phase, ensure its concentration is sufficient to control the pH at the column surface.

    • Secondary Interactions: Residual silanol groups on the silica-based column can interact with the analyte, causing tailing. Consider using a column with end-capping or adding a competitor (e.g., a small amount of triethylamine) to the mobile phase.

Issue 2: Low Signal Intensity or No Peak Detected in LC-MS

  • Question: I am not seeing a peak for this compound in my LC-MS analysis, or the signal is very weak. What should I investigate?

  • Answer: Low or no signal in LC-MS can be due to a variety of factors, from sample preparation to instrument settings.

    • Ionization Efficiency: this compound may not be ionizing efficiently in the chosen mode (ESI, APCI, etc.) and polarity (positive or negative). Experiment with different ionization sources and polarities. For instance, in negative ion mode, adduct ions like [M+HCOO]⁻ might be formed[1].

    • Sample Degradation: this compound might be degrading in the sample solvent, during storage, or in the ion source. Investigate the stability of the compound under your experimental conditions. Forced degradation studies can help identify potential degradation pathways[1][2].

    • Mass Spectrometer Parameters: Optimize MS parameters such as fragmentor voltage and collision energy to ensure you are detecting the most abundant and stable ions.

    • Matrix Effects: Co-eluting compounds from the sample matrix can suppress the ionization of this compound. Improve sample cleanup or chromatographic separation to reduce matrix effects.

    • Limit of Detection (LOD): The concentration of this compound in your sample may be below the instrument's limit of detection. The LOD can be estimated as 3.3 times the standard deviation of the response divided by the slope of the calibration curve[3].

Issue 3: Inconsistent Retention Times in HPLC

  • Question: The retention time for this compound is shifting between injections. What could be causing this variability?

  • Answer: Retention time instability can compromise the reliability of your analysis.

    • Pump Performance: Fluctuations in the HPLC pump's flow rate can cause retention time shifts. Check for leaks, bubbles in the solvent lines, and ensure the pump is properly primed.

    • Column Temperature: Changes in column temperature will affect retention time. Use a column oven to maintain a stable temperature.

    • Mobile Phase Composition: Inaccurate mobile phase preparation or changes in composition over time (e.g., evaporation of a volatile component) can lead to drift. Prepare fresh mobile phase regularly.

    • Column Equilibration: Ensure the column is fully equilibrated with the mobile phase before starting your analytical run.

Issue 4: Difficulty in Structural Elucidation with NMR

  • Question: I am having trouble interpreting the ¹⁹F NMR spectrum of this compound. What are some key considerations?

  • Answer: ¹⁹F NMR is a powerful tool for analyzing fluorinated compounds like this compound.

    • Chemical Shift Range: Fluorine has a wide chemical shift range, which generally leads to well-resolved signals[4][5].

    • Coupling Constants: Pay attention to ¹H-¹⁹F and ¹⁹F-¹⁹F coupling constants, which can provide valuable structural information about the proximity of different nuclei[5][6].

    • Reference Standard: Use an appropriate reference standard for ¹⁹F NMR, such as CFCl₃ or another suitable fluorinated compound[5].

    • Solvent Effects: The chemical shifts in ¹⁹F NMR can be sensitive to the solvent used. Ensure consistency in your choice of NMR solvent.

Frequently Asked Questions (FAQs)

Q1: What is a good starting point for developing an HPLC method for this compound?

A1: A good starting point would be a reversed-phase C18 column with a gradient elution using a mobile phase consisting of acetonitrile and water, both with 0.1% formic acid. The formic acid helps to improve peak shape by ensuring the analyte is in a consistent ionization state[7]. The gradient can be optimized to achieve good separation from other components in the sample.

Q2: How can I improve the sensitivity of my LC-MS method for this compound?

A2: To improve sensitivity, consider using tandem mass spectrometry (MS/MS) with Multiple Reaction Monitoring (MRM). This technique provides high selectivity and sensitivity by monitoring specific precursor-to-product ion transitions. Optimizing the collision energy for each transition is crucial for maximizing signal intensity[7]. Additionally, ensure your sample preparation method effectively removes interfering matrix components.

Q3: My this compound sample appears to be degrading over time. How can I assess its stability?

A3: You can perform forced degradation studies to assess the stability of this compound. This involves subjecting the compound to various stress conditions such as acid, base, oxidation, heat, and light[8][9][10]. The degradation products can then be analyzed by HPLC or LC-MS to understand the degradation pathways. This information is critical for developing stable formulations and defining appropriate storage conditions[2].

Q4: What are the key parameters to validate for an analytical method for this compound?

A4: According to ICH guidelines, key validation parameters for an analytical method include:

  • Specificity: The ability to assess the analyte unequivocally in the presence of other components.

  • Linearity: The ability to obtain test results which are directly proportional to the concentration of the analyte.

  • Range: The interval between the upper and lower concentrations of the analyte in the sample for which it has been demonstrated that the analytical procedure has a suitable level of precision, accuracy, and linearity.

  • Accuracy: The closeness of the test results obtained by the method to the true value.

  • Precision: The degree of agreement among individual test results when the method is applied repeatedly to multiple samplings of a homogeneous sample.

  • Limit of Detection (LOD): The lowest amount of analyte in a sample which can be detected but not necessarily quantitated as an exact value.

  • Limit of Quantitation (LOQ): The lowest amount of analyte in a sample which can be quantitatively determined with suitable precision and accuracy[11][12].

  • Robustness: A measure of its capacity to remain unaffected by small, but deliberate variations in method parameters.

Quantitative Data Summary

Table 1: Typical HPLC Method Parameters for Analysis of Natural Products

Parameter Typical Value/Condition
Column C18, 250 x 4.6 mm, 5 µm
Mobile Phase A: 0.1% Formic Acid in WaterB: Acetonitrile
Gradient 5-95% B over 30 minutes
Flow Rate 1.0 mL/min
Detection UV at 254 nm

| Injection Volume | 10 µL |

Table 2: Example LC-MS/MS Parameters for a Small Molecule

Parameter Typical Value/Condition
Ionization Mode Electrospray Ionization (ESI), Positive
Capillary Voltage 3.5 kV
Gas Temperature 350 °C
Gas Flow 10 L/min
Nebulizer Pressure 45 psi
MRM Transition Analyte-specific (e.g., m/z 419.3 -> 203.1)[13]

| Collision Energy | Analyte-specific (e.g., 25 eV)[13] |

Experimental Protocols

Protocol 1: General HPLC-UV Method Development for this compound

  • Sample Preparation: Dissolve a known amount of this compound standard in a suitable solvent (e.g., methanol) to prepare a stock solution. Further dilute the stock solution to create working standards. For unknown samples, perform an extraction using an appropriate solvent and filter the extract through a 0.45 µm filter before injection.

  • HPLC System Preparation:

    • Install a C18 column (e.g., 250 x 4.6 mm, 5 µm).

    • Prepare the mobile phases: Phase A (0.1% formic acid in water) and Phase B (acetonitrile). Degas the mobile phases.

    • Set the flow rate to 1.0 mL/min.

    • Set the UV detector to a wavelength where this compound has maximum absorbance (this may need to be determined by a UV scan).

  • Method Development:

    • Start with a broad gradient (e.g., 5-95% B over 30 minutes) to determine the approximate retention time of this compound.

    • Optimize the gradient to achieve good resolution of the this compound peak from any impurities or other components in the sample.

    • If peak shape is poor, consider adjusting the pH of the mobile phase with a different acid or a buffer.

  • Analysis: Inject the prepared standards and samples. Integrate the peak areas to quantify this compound.

Protocol 2: LC-MS/MS Method for Sensitive Detection of this compound

  • Sample Preparation: Prepare samples as described in the HPLC protocol, ensuring the final concentration is within the expected linear range of the instrument.

  • LC System Setup: Use an HPLC system coupled to a mass spectrometer. The LC method can be similar to the one described above, but a faster gradient may be possible with the selectivity of MS detection.

  • MS System Setup:

    • Tune the mass spectrometer using a solution of this compound to find the precursor ion (e.g., [M+H]⁺ or [M-H]⁻).

    • Perform a product ion scan to identify the most abundant and stable fragment ions.

    • Select the most intense precursor-product ion transition for MRM analysis.

    • Optimize the collision energy for the selected MRM transition to maximize the product ion signal.

  • Analysis: Acquire data in MRM mode. The high selectivity of this mode should provide a clean chromatogram with a distinct peak for this compound, even in complex matrices.

Visualizations

experimental_workflow cluster_prep Sample Preparation cluster_analysis Analytical Method cluster_data Data Processing start Start with Sample extract Solvent Extraction start->extract filter Filtration (0.45 µm) extract->filter hplc HPLC Separation filter->hplc Inject lcms LC-MS/MS Analysis filter->lcms Inject peak_integration Peak Integration hplc->peak_integration lcms->peak_integration quantification Quantification peak_integration->quantification report Generate Report quantification->report

Caption: A typical experimental workflow for the analysis of this compound.

troubleshooting_pathway cluster_causes Potential Causes cluster_solutions Solutions start Poor Peak in HPLC col_health Column Health start->col_health mob_phase Mobile Phase pH start->mob_phase overload Sample Overload start->overload flush_col Flush/Replace Column col_health->flush_col adjust_ph Adjust pH mob_phase->adjust_ph dilute_sample Dilute Sample overload->dilute_sample end Good Peak Shape flush_col->end Resolved adjust_ph->end Resolved dilute_sample->end Resolved

Caption: A troubleshooting pathway for poor HPLC peak shape.

References

Technical Support Center: Optimizing Lophanthoidin F Dosage for In Vivo Studies

Author: BenchChem Technical Support Team. Date: November 2025

This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals working with Lophanthoidin F in in vivo studies.

Frequently Asked Questions (FAQs)

Q1: What is a recommended starting dose for this compound in a mouse model?

A1: There is currently no published in vivo dosage information specifically for this compound. However, based on studies of other ent-kaurane diterpenoids isolated from the Isodon genus, a starting dose range of 50-100 mg/kg in a mouse model could be a reasonable starting point for efficacy studies.[1] It is crucial to conduct a dose-escalation study to determine the optimal and maximum tolerated dose (MTD) for your specific animal model and disease indication.

Q2: How should I formulate this compound for in vivo administration?

A2: this compound is described as "moderately soluble". For moderately hydrophobic compounds, several vehicle options can be considered. The choice of vehicle will depend on the route of administration and the required concentration.

  • For Oral Administration (PO):

    • Corn oil: Often a good starting choice for hydrophobic molecules.

    • Aqueous suspension: A suspension can be made using agents like 0.5% carboxymethyl cellulose (CMC) or 0.05% Tween 80 in sterile water.

  • For Intraperitoneal (IP) or Intravenous (IV) Injection:

    • A solution containing a small percentage of a solubilizing agent such as dimethyl sulfoxide (DMSO) (e.g., up to 10% DMSO) diluted in saline or phosphate-buffered saline (PBS) is a common approach. It is critical to ensure the final DMSO concentration is low to avoid toxicity.

It is highly recommended to perform a small-scale solubility test of this compound in your chosen vehicle before preparing a large batch for your in vivo study.

Q3: What are the potential signaling pathways modulated by this compound?

A3: While the specific signaling pathways modulated by this compound are not yet fully elucidated, diterpenoids from the Isodon genus have been shown to regulate several key pathways involved in inflammation and cancer. These include:

  • NF-κB Signaling Pathway

  • MAPK Signaling Pathway

  • PI3K/Akt Signaling Pathway

Therefore, it is reasonable to hypothesize that this compound may also exert its biological effects through one or more of these pathways.

Troubleshooting Guide

Issue Possible Cause Suggested Solution
Compound precipitates out of solution during administration. Poor solubility in the chosen vehicle.- Increase the concentration of the solubilizing agent (e.g., increase Tween 80 or DMSO concentration, while remaining within tolerated limits).- Try a different vehicle system (e.g., switch from an aqueous suspension to an oil-based solution for oral gavage).- Gently warm the formulation and vortex thoroughly before each administration.
Animals show signs of distress or toxicity after administration (e.g., lethargy, ruffled fur, weight loss). - The dose may be too high.- The vehicle may be causing toxicity.- The compound itself has inherent toxicity.- Reduce the dose of this compound.- Administer the vehicle alone to a control group of animals to rule out vehicle-induced toxicity.- Conduct a formal acute toxicity study to determine the LD50 (lethal dose, 50%) and MTD.
No observable therapeutic effect at the initial dose. - The dose may be too low.- Poor bioavailability with the chosen route of administration.- The compound may not be effective in the chosen model.- Gradually increase the dose in subsequent cohorts of animals.- Consider a different route of administration that may offer better bioavailability (e.g., switch from oral to intraperitoneal).- Confirm the in vitro activity of your batch of this compound before proceeding with further in vivo experiments.
Inconsistent results between animals in the same treatment group. - Inaccurate dosing.- Incomplete suspension or dissolution of the compound.- Variability in animal health or genetics.- Ensure accurate calculation of doses based on individual animal body weights.- Ensure the formulation is homogenous by thorough mixing before each administration.- Use a sufficient number of animals per group to account for biological variability and ensure statistical power.

Data on Related Diterpenoids

Table 1: In Vivo Dosage of a Diterpenoid from Isodon serra

CompoundAnimal ModelRoute of AdministrationDoses UsedOutcomeReference
Isodosin GHepa1-6 xenograft mouse modelNot specified50 and 100 mg/kgSignificantly inhibited tumor growth[1]

Experimental Protocols

Protocol 1: Formulation of this compound for Oral Administration

Materials:

  • This compound

  • Corn oil

  • Microcentrifuge tubes

  • Vortex mixer

  • Sonicator (optional)

  • Analytical balance

Method:

  • Calculate the total amount of this compound and corn oil needed for your study.

  • Accurately weigh the required amount of this compound and place it in a sterile microcentrifuge tube.

  • Add the calculated volume of corn oil to the tube.

  • Vortex the mixture vigorously for 2-3 minutes until the powder is evenly dispersed.

  • If the compound does not fully dissolve, sonicate the mixture in a water bath for 10-15 minutes.

  • Visually inspect the solution to ensure a homogenous suspension before each administration.

Protocol 2: Acute Toxicity Study of this compound in Mice

Objective: To determine the maximum tolerated dose (MTD) and observe any acute toxic effects of this compound.

Animals: Healthy mice (e.g., C57BL/6 or BALB/c), 8-10 weeks old, both male and female.

Method:

  • Acclimatize the animals for at least one week before the experiment.

  • Divide the animals into groups (n=3-5 per group), including a vehicle control group.

  • Prepare different concentrations of this compound in the chosen vehicle.

  • Administer a single dose of this compound to each treatment group via the intended route of administration (e.g., oral gavage or intraperitoneal injection). Start with a low dose (e.g., 50 mg/kg) and escalate in subsequent groups (e.g., 100, 200, 500, 1000 mg/kg).

  • Observe the animals continuously for the first 4 hours after dosing for any clinical signs of toxicity, such as changes in behavior, posture, breathing, and any signs of pain or distress.

  • Continue to monitor the animals daily for 14 days for mortality, body weight changes, and any other signs of delayed toxicity.

  • At the end of the 14-day observation period, euthanize the surviving animals and perform a gross necropsy to examine for any organ abnormalities.

  • The MTD is defined as the highest dose that does not cause mortality or significant signs of toxicity.

Visualizations

experimental_workflow cluster_prep Preparation Phase cluster_in_vivo In Vivo Phase cluster_analysis Analysis Phase solubility Solubility Testing formulation Formulation Development solubility->formulation Select Vehicle toxicity Acute Toxicity Study (MTD) formulation->toxicity Prepare Doses dose_ranging Dose-Ranging Efficacy Study toxicity->dose_ranging Determine Safe Dose Range definitive Definitive Efficacy Study dose_ranging->definitive Select Optimal Dose data_analysis Data Analysis definitive->data_analysis Collect Efficacy Data conclusion Conclusion & Next Steps data_analysis->conclusion

Caption: Experimental workflow for optimizing this compound dosage.

troubleshooting_tree cluster_formulation Formulation Issues cluster_toxicity Toxicity Issues cluster_efficacy Efficacy Issues start In Vivo Experiment Issue precipitation Precipitation? start->precipitation change_vehicle Change Vehicle/Solubilizer precipitation->change_vehicle Yes animal_distress Animal Distress? precipitation->animal_distress No reduce_dose Reduce Dose animal_distress->reduce_dose Yes no_effect No Effect? animal_distress->no_effect No vehicle_control Test Vehicle Alone reduce_dose->vehicle_control increase_dose Increase Dose no_effect->increase_dose Yes change_route Change Admin Route increase_dose->change_route signaling_pathway cluster_pathways Potential Target Pathways cluster_outcomes Biological Outcomes lophanthoidin_f This compound pi3k PI3K/Akt lophanthoidin_f->pi3k Inhibits? mapk MAPK lophanthoidin_f->mapk Inhibits? nfkb NF-κB lophanthoidin_f->nfkb Inhibits? apoptosis Induction of Apoptosis pi3k->apoptosis cell_growth Inhibition of Cell Growth pi3k->cell_growth inflammation Reduced Inflammation mapk->inflammation nfkb->inflammation

References

Lophanthoidin F Cell Permeability Assay Optimization: A Technical Support Center

Author: BenchChem Technical Support Team. Date: November 2025

This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for researchers working with Lophanthoidin F cell permeability assays. The information is tailored for scientists in drug development and related fields to address common challenges encountered during in vitro permeability experiments.

Frequently Asked Questions (FAQs)

1. What are the recommended initial cell permeability assays for this compound?

For a comprehensive initial assessment of this compound permeability, a combination of the Parallel Artificial Membrane Permeability Assay (PAMPA) and the Caco-2 cell monolayer assay is recommended. PAMPA serves as a high-throughput, cell-free method to evaluate passive diffusion, while the Caco-2 assay provides insights into both passive and active transport mechanisms, including potential efflux.[1][2]

2. How should I prepare this compound for cell permeability assays, considering its potential for low aqueous solubility?

Due to the nature of many natural products, this compound may exhibit low aqueous solubility. It is advisable to prepare a stock solution in an organic solvent like DMSO. For the assay, the final concentration of the organic solvent should be kept to a minimum (typically ≤1%) to avoid solvent-induced toxicity to the cells or disruption of the artificial membrane.[3] If solubility issues persist, the use of co-solvents or bovine serum albumin (BSA) in the assay buffer can be explored to improve compound solubility and recovery.[4][5]

3. What are acceptable transepithelial electrical resistance (TEER) values for Caco-2 monolayers?

Acceptable TEER values for Caco-2 monolayers can vary depending on the cell passage number and culture conditions. Generally, a TEER value above 200 Ω·cm² is considered indicative of a well-formed, confluent monolayer with functional tight junctions.[3] It is crucial to establish a baseline TEER range for your specific Caco-2 cell line and to measure TEER before and after the permeability experiment to ensure monolayer integrity was maintained.[3]

4. How can I determine if this compound is a substrate for efflux pumps like P-glycoprotein (P-gp)?

To determine if this compound is subject to active efflux, a bidirectional Caco-2 assay is necessary. The apparent permeability coefficient (Papp) is measured in both the apical-to-basolateral (A-B) direction, representing absorption, and the basolateral-to-apical (B-A) direction, representing efflux. An efflux ratio (ER), calculated as Papp (B-A) / Papp (A-B), greater than 2 is a strong indication that the compound is a substrate for an efflux transporter.[3][6]

5. What is the significance of the Lucifer Yellow permeability assay?

The Lucifer Yellow assay is a crucial control for assessing the integrity of the cell monolayer or the artificial membrane.[2][7] Lucifer Yellow is a fluorescent molecule that has very low permeability across intact membranes. A high transport rate of Lucifer Yellow indicates a compromised barrier, which would invalidate the permeability results for the test compound.[7]

Troubleshooting Guide

Issue Potential Cause(s) Recommended Solution(s)
Low Apparent Permeability (Papp) for a known permeable compound Poor compound solubility.Increase compound solubility by using up to 1% DMSO as a co-solvent or preparing fresh solutions. Ensure the compound is fully dissolved before the assay.[3]
Low integrity of the cell monolayer.Verify monolayer integrity by measuring TEER before and after the experiment.[3] Perform a Lucifer Yellow rejection assay; its permeability should be minimal.[3]
Inconsistent incubation conditions.Maintain a consistent temperature (37°C) and CO₂ level (5%) during incubation.[3] Ensure proper agitation to minimize the unstirred water layer.[3]
High variability between replicate wells Pipetting errors.Calibrate pipettes regularly. For viscous solutions, consider using reverse pipetting for accuracy.[3]
Edge effects on the assay plate.Avoid using the outer wells of the plate, which are more susceptible to evaporation. Fill the outer wells with sterile water or media to maintain humidity.[3]
Inconsistent cell seeding density.Optimize and standardize the cell seeding density to ensure a uniform monolayer formation across all wells.
Low compound recovery (<70%) Non-specific binding to assay plates or filters.Use low-binding plates and materials. The addition of a low concentration of BSA (e.g., 0.25-4%) to the receiver compartment can help reduce non-specific binding.[5]
Compound instability in the assay buffer.Assess the stability of this compound in the assay buffer over the experiment's duration. If instability is observed, consider modifying the buffer composition or shortening the incubation time.
High compound retention in the artificial membrane (PAMPA).This can be an issue with highly lipophilic compounds. Ensure the chosen PAMPA lipid membrane is appropriate for the compound's properties.
High Efflux Ratio (>2) in Caco-2 Assay This compound is a substrate for active efflux transporters.To confirm the involvement of specific transporters like P-gp, conduct the bidirectional assay in the presence of known inhibitors (e.g., verapamil for P-gp). A significant reduction in the efflux ratio in the presence of the inhibitor confirms transporter-mediated efflux.
Compromised monolayer integrity in the B-A direction.Always check TEER values for all wells, including those used for the B-A assessment, to rule out monolayer disruption.

Experimental Protocols

Parallel Artificial Membrane Permeability Assay (PAMPA)

This protocol is designed to assess the passive permeability of this compound.

  • Preparation of the PAMPA Plate:

    • A 96-well filter plate (donor plate) is coated with a solution of a lipid mixture (e.g., 2% lecithin in dodecane) to form the artificial membrane.

    • A 96-well acceptor plate is filled with buffer (e.g., PBS, pH 7.4), which may be supplemented with a surfactant to improve the solubility of the permeated compound.

  • Compound Preparation:

    • Prepare a stock solution of this compound in DMSO.

    • Dilute the stock solution in the donor buffer (e.g., PBS, pH 6.5 to mimic the acidic environment of the small intestine) to the final desired concentration (e.g., 10 µM). The final DMSO concentration should not exceed 1%.

  • Assay Procedure:

    • Add the this compound solution to the donor plate.

    • Carefully place the donor plate into the acceptor plate, ensuring the lipid membrane is in contact with the acceptor buffer.

    • Incubate the plate assembly at room temperature for a specified period (e.g., 4-18 hours).[8]

  • Sample Analysis:

    • After incubation, separate the donor and acceptor plates.

    • Determine the concentration of this compound in both the donor and acceptor wells using a suitable analytical method, such as LC-MS/MS.

  • Data Analysis:

    • Calculate the apparent permeability coefficient (Papp) using the following formula: Papp = (-VD * VA / ((VD + VA) * A * t)) * ln(1 - ([drug]acceptor / [drug]equilibrium))

      Where:

      • VD = Volume of the donor well

      • VA = Volume of the acceptor well

      • A = Surface area of the membrane

      • t = Incubation time

      • [drug]acceptor = Concentration of the drug in the acceptor well

      • [drug]equilibrium = Equilibrium concentration

Caco-2 Cell Permeability Assay

This protocol assesses both passive and active transport of this compound across a human intestinal cell monolayer.

  • Cell Culture:

    • Caco-2 cells are seeded on permeable Transwell® inserts and cultured for approximately 21 days to allow for differentiation and the formation of a confluent monolayer with tight junctions.[6]

  • Monolayer Integrity Check:

    • Measure the TEER of each well before the experiment. Only use wells with TEER values within the acceptable range.[3]

  • Assay Preparation:

    • Wash the cell monolayers twice with pre-warmed transport buffer (e.g., Hanks' Balanced Salt Solution - HBSS) and incubate for 20-30 minutes at 37°C.[3]

  • Bidirectional Transport Study:

    • Apical to Basolateral (A-B): Add the this compound solution (in transport buffer) to the apical (donor) compartment. Add fresh transport buffer to the basolateral (receiver) compartment.

    • Basolateral to Apical (B-A): Add the this compound solution to the basolateral (donor) compartment. Add fresh transport buffer to the apical (receiver) compartment.

  • Sampling and Incubation:

    • Incubate the plates at 37°C with gentle shaking.

    • At predetermined time points (e.g., 30, 60, 90, 120 minutes), collect samples from the receiver compartment and replace with fresh buffer.

  • Sample Analysis:

    • Analyze the concentration of this compound in the collected samples using a validated analytical method like LC-MS/MS.

  • Data Analysis:

    • Calculate the apparent permeability coefficient (Papp) for both A-B and B-A directions using the formula: Papp (cm/s) = (dQ/dt) / (A * C₀)

      Where:

      • dQ/dt is the rate of compound appearance in the receiver compartment.

      • A is the surface area of the membrane.

      • C₀ is the initial concentration of the compound in the donor compartment.[3]

    • Calculate the Efflux Ratio (ER) = Papp (B-A) / Papp (A-B).

Data Presentation

Table 1: Illustrative PAMPA Permeability Data for this compound

CompoundPapp (x 10⁻⁶ cm/s)Classification
This compound0.8Low
Propranolol (High Permeability Control)15.2High
Atenolol (Low Permeability Control)0.2Low

Table 2: Illustrative Caco-2 Permeability Data for this compound

CompoundPapp (A-B) (x 10⁻⁶ cm/s)Papp (B-A) (x 10⁻⁶ cm/s)Efflux RatioClassification
This compound0.52.55.0Low Absorption, High Efflux
This compound + Verapamil1.82.01.1Moderate Absorption, Efflux Inhibited
Propranolol (High Permeability Control)20.519.80.97High Absorption
Atenolol (Low Permeability Control)0.30.41.3Low Absorption

Visualizations

PAMPA_Workflow cluster_prep Preparation cluster_assay Assay cluster_analysis Analysis start Start prep_acceptor Prepare Acceptor Plate (with Buffer) start->prep_acceptor coat_membrane Coat Filter Plate with Lipid Solution start->coat_membrane prep_donor Prepare Donor Plate (with this compound) assemble Assemble Plates prep_donor->assemble prep_acceptor->assemble coat_membrane->prep_donor incubate Incubate (Room Temperature) assemble->incubate separate Separate Plates incubate->separate analyze Analyze Samples (LC-MS/MS) separate->analyze calculate Calculate Papp analyze->calculate end End calculate->end

Caption: Workflow for the Parallel Artificial Membrane Permeability Assay (PAMPA).

Caco2_Workflow cluster_culture Cell Culture & Preparation cluster_transport Bidirectional Transport cluster_analysis Analysis seed Seed Caco-2 cells on Transwell inserts culture Culture for 21 days to form monolayer seed->culture teer Measure TEER (Monolayer Integrity) culture->teer wash Wash monolayer with pre-warmed buffer teer->wash add_cpd_ab Add this compound to Apical side (A-B) wash->add_cpd_ab add_cpd_ba Add this compound to Basolateral side (B-A) wash->add_cpd_ba incubate Incubate at 37°C add_cpd_ab->incubate add_cpd_ba->incubate sample Sample from receiver side at time intervals incubate->sample analyze Analyze samples (LC-MS/MS) sample->analyze calc_papp Calculate Papp (A-B & B-A) analyze->calc_papp calc_er Calculate Efflux Ratio calc_papp->calc_er end End calc_er->end PI3K_Akt_Pathway LophanthoidinF This compound PI3K PI3K LophanthoidinF->PI3K Inhibits? RTK Receptor Tyrosine Kinase (RTK) RTK->PI3K Activates PIP3 PIP3 PI3K->PIP3 Converts PIP2 to PIP2 PIP2 PDK1 PDK1 PIP3->PDK1 Recruits Akt Akt PIP3->Akt Recruits PDK1->Akt Phosphorylates Downstream Downstream Targets (e.g., mTOR, GSK3B) Akt->Downstream Phosphorylates Response Cellular Responses (Survival, Proliferation) Downstream->Response Leads to

References

Technical Support Center: Lophanthoidin F Stability and Storage

Author: BenchChem Technical Support Team. Date: November 2025

This guide provides researchers, scientists, and drug development professionals with essential information for preventing the degradation of Lophanthoidin F during storage and experimentation.

Frequently Asked Questions (FAQs)

Q1: What is this compound and why is its stability important?

A1: this compound is a naturally occurring diterpenoid compound with the molecular formula C24H34O7.[1] It has garnered interest for its potential antiviral, antitumor, and anti-inflammatory properties. Maintaining the structural integrity of this compound is critical for ensuring the accuracy, reproducibility, and validity of experimental results, as degradation can lead to a loss of biological activity and the formation of confounding impurities.

Q2: What are the primary factors that can cause this compound to degrade?

A2: Like many complex natural products, particularly diterpenoids, this compound is susceptible to degradation from several environmental factors. The most common stressors include:

  • Temperature: Elevated temperatures accelerate chemical reactions, leading to faster degradation.

  • Light (Photolysis): Exposure to UV or even ambient light can induce photochemical reactions that alter the molecule's structure. Flavonoids and similar compounds are known to be light-sensitive.[2]

  • pH (Hydrolysis): The ester functional groups in this compound are susceptible to hydrolysis under acidic or basic conditions.

  • Oxidation: The presence of oxygen or other oxidizing agents can lead to the oxidation of the molecule, particularly at its electron-rich centers.

  • Humidity: Moisture can promote hydrolytic degradation and may facilitate other degradative reactions.[2]

Q3: What are the ideal short-term and long-term storage conditions for this compound?

A3: To minimize degradation, this compound should be stored under controlled conditions.

  • Long-Term Storage (Months to Years): For optimal stability, store this compound as a solid (lyophilized powder) at -20°C or below in a tightly sealed container. The container should be opaque or stored in the dark to protect it from light. Using a desiccator or storing with a desiccant is highly recommended to maintain a low-humidity environment.

  • Short-Term Storage (Days to Weeks): For solutions, prepare fresh as needed. If short-term storage is unavoidable, store the solution at 2-8°C in a tightly capped, light-protected vial. The choice of solvent is critical; use high-purity, anhydrous solvents when possible.

Troubleshooting Guide

Problem: I am seeing unexpected or inconsistent results in my bioassays.

  • Possible Cause: Degradation of this compound stock solution.

  • Solution:

    • Prepare Fresh Solution: Discard the old stock solution and prepare a new one from solid material that has been stored correctly.

    • Verify Purity: Analyze the new solution and the solid material by HPLC-UV to confirm purity and concentration. Compare the chromatogram to a reference standard if available.

    • Review Handling: Ensure the compound is not exposed to elevated temperatures or prolonged light during experimental procedures.

Problem: My HPLC chromatogram shows multiple peaks when I expect one.

  • Possible Cause: this compound has degraded into multiple byproducts either during storage or sample preparation.

  • Solution:

    • Conduct a Forced Degradation Study: Intentionally expose your compound to stress conditions (as outlined in the protocol below) to understand its degradation profile. This helps in identifying potential degradant peaks.

    • Optimize HPLC Method: Ensure your analytical method is "stability-indicating," meaning it can resolve the intact this compound peak from all potential degradation products.

    • Check Sample Preparation: Ensure solvents are appropriate and that the sample is not left at room temperature or in the light for extended periods before injection.

Quantitative Data Summary

While specific quantitative degradation kinetics for this compound are not widely published, the following table summarizes the expected stability of diterpenoid compounds under various conditions, based on general principles and data from similar natural products.

Storage ConditionStressorTemperatureDurationExpected Degradation LevelRecommendations
Solid (Powder) Thermal40°C4 weeksLow to ModerateStore at recommended low temperatures.
PhotolyticAmbient Light4 weeksModerate to HighAlways store in light-protected containers.
Humidity>75% RH4 weeksModerateStore with a desiccant.
Solution (in DMSO) Thermal25°C (Room Temp)24 hoursModeratePrepare solutions fresh. If needed, store at 2-8°C for no more than 48-72 hours.
Freeze-Thaw-20°C to 25°C3 cyclesLow to ModerateAliquot stock solutions to avoid repeated freeze-thaw cycles.
Solution (Aqueous Buffer) Acidic (pH 3)25°C (Room Temp)8 hoursHighAvoid acidic conditions; if necessary, keep exposure time minimal and temperature low.
Basic (pH 9)25°C (Room Temp)8 hoursHighAvoid basic conditions due to rapid ester hydrolysis.

Experimental Protocols

Protocol 1: Forced Degradation Study of this compound

This protocol is designed to intentionally degrade this compound to identify potential degradation products and establish a stability-indicating analytical method, following principles from ICH guidelines.[3]

1. Preparation of Stock Solution:

  • Prepare a stock solution of this compound at 1 mg/mL in a suitable solvent like methanol or acetonitrile.

2. Stress Conditions (Perform each in a separate, appropriately sealed vial):

  • Acid Hydrolysis: Mix 1 mL of stock solution with 1 mL of 0.1 M HCl. Incubate at 60°C for 24 hours.

  • Base Hydrolysis: Mix 1 mL of stock solution with 1 mL of 0.1 M NaOH. Incubate at room temperature for 4 hours.

  • Oxidative Degradation: Mix 1 mL of stock solution with 1 mL of 3% hydrogen peroxide (H₂O₂). Store in the dark at room temperature for 24 hours.

  • Thermal Degradation: Place a tightly capped vial of the stock solution in an oven at 70°C for 48 hours.

  • Photolytic Degradation: Expose a vial of the stock solution to a photostability chamber (ICH Q1B conditions, e.g., 1.2 million lux hours) or to direct sunlight for 1-2 days. Keep a control sample wrapped in foil at the same temperature.

3. Sample Analysis:

  • After the specified time, neutralize the acidic and basic samples.

  • Dilute all samples to an appropriate concentration (e.g., 100 µg/mL) with the mobile phase.

  • Analyze all stressed samples, along with an unstressed control sample, by a stability-indicating HPLC method (see Protocol 2).

  • Aim for 5-20% degradation of the parent compound for optimal identification of degradants.[4]

Protocol 2: Stability-Indicating HPLC Method for this compound Analysis

This protocol provides a general method for the quantification of this compound, which can be optimized for specific equipment and to resolve degradation products.

  • System: High-Performance Liquid Chromatography (HPLC) with a Photo Diode Array (PDA) or UV detector.

  • Column: C18 reverse-phase column (e.g., 250 mm x 4.6 mm, 5 µm particle size).

  • Mobile Phase: A gradient of Acetonitrile (Solvent B) and water with 0.1% formic acid (Solvent A).

    • Gradient Example: Start with 60% A, ramp to 10% A over 20 minutes, hold for 5 minutes, then return to initial conditions.

  • Flow Rate: 1.0 mL/min.

  • Detection Wavelength: Scan from 200-400 nm. Select an optimal wavelength for quantification based on the UV spectrum of this compound (e.g., 225 nm or 254 nm are common for similar compounds).[5]

  • Column Temperature: 30°C.

  • Injection Volume: 10 µL.

  • Quantification: Use an external standard calibration curve prepared from a freshly made, high-purity this compound standard.

Visualizations

Degradation_Pathway Loph This compound Hydrolysis Ester Hydrolysis (Acid/Base) Loph->Hydrolysis Oxidation Oxidation (H2O2 / Air) Loph->Oxidation Photolysis Photodegradation (UV Light) Loph->Photolysis Deg1 Hydrolyzed Product (Loss of Acetate) Hydrolysis->Deg1 Deg2 Oxidized Product (e.g., Hydroxylation) Oxidation->Deg2 Deg3 Photodegradant (Isomers/Fragments) Photolysis->Deg3

Caption: Hypothetical degradation pathways for this compound.

Experimental_Workflow start Obtain High-Purity This compound Solid prep_stock Prepare Stock Solution (e.g., 1 mg/mL in MeOH) start->prep_stock stress Apply Stress Conditions (Acid, Base, Heat, Light, Oxid.) prep_stock->stress control Prepare Unstressed Control prep_stock->control analysis Analyze All Samples by Stability-Indicating HPLC stress->analysis control->analysis data Evaluate Data: - Calculate % Degradation - Check Mass Balance - Identify Degradant Peaks analysis->data end Determine Storage Conditions & Validate Method data->end

Caption: Workflow for a forced degradation stability study.

Troubleshooting_Guide issue Inconsistent Experimental Results or Extra HPLC Peaks Observed check_storage Was the solid compound stored at <= -20°C in the dark? issue->check_storage improper_solid High Probability of Degradation. Acquire new, verified compound. check_storage->improper_solid No check_solution Was the stock solution prepared fresh or stored short-term at 2-8°C? check_storage->check_solution Yes improper_solution Degradation in solution is likely. Prepare fresh solution for each experiment. check_solution->improper_solution No check_handling Was the compound exposed to light or heat during the experiment? check_solution->check_handling Yes improper_handling In-experiment degradation. Use amber vials, work on ice, and minimize exposure time. check_handling->improper_handling Yes ok Degradation is unlikely due to storage. Investigate other experimental variables. check_handling->ok No

Caption: Troubleshooting decision tree for this compound degradation.

References

Lophanthoidin F Interference in Biochemical Assays: Technical Support Center

Author: BenchChem Technical Support Team. Date: November 2025

This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals encountering potential interference from Lophanthoidin F and structurally similar compounds in biochemical assays.

Frequently Asked Questions (FAQs)

Q1: What is this compound and why might it interfere with my assay?

This compound is a natural product, specifically an abietane diterpenoid. Its chemical structure contains a quinone-like moiety, which is a known structural alert for potential assay interference.[1][2][3] Compounds with such features can participate in redox cycling, act as Michael acceptors for covalent modification of proteins, or aggregate, leading to non-specific inhibition or activation in a variety of biochemical assays.

Q2: I'm observing unexpected inhibition/activation in my screening assay with this compound. Is it a real hit?

While this compound may have genuine biological activity, its structural features make it a candidate for a Pan-Assay Interference Compound (PAINS).[1][4][5][6][7] It is crucial to perform a series of counter-screens and control experiments to rule out common interference mechanisms before committing to extensive follow-up studies.

Q3: What are the most likely mechanisms of interference for a compound like this compound?

Based on its chemical structure, the primary suspected mechanisms of interference for this compound include:

  • Redox Cycling: The quinone-like ring system can undergo reduction-oxidation cycles in the presence of cellular reducing agents (e.g., DTT, glutathione), leading to the generation of reactive oxygen species (ROS) like hydrogen peroxide.[8] ROS can damage proteins and other assay components, leading to a false-positive signal.

  • Covalent Modification: The electrophilic nature of the quinone-like structure makes it susceptible to nucleophilic attack from amino acid residues on proteins, such as the thiol group of cysteine. This irreversible binding can lead to non-specific enzyme inhibition.[9]

  • Compound Aggregation: Like many natural products, this compound may form aggregates in aqueous assay buffers, especially at higher concentrations. These aggregates can sequester and denature proteins, leading to non-specific inhibition.[8]

  • Interference with Assay Technology: The compound might interfere directly with the detection method, for instance, by quenching fluorescence or absorbing light at the detection wavelength.[8][10]

Troubleshooting Guides

Problem: Apparent Inhibition of Target Enzyme

If you observe dose-dependent inhibition of your target enzyme by this compound, follow these steps to investigate potential interference.

Table 1: Troubleshooting Apparent Enzyme Inhibition

Potential Cause Troubleshooting Step Expected Outcome if Interference
Redox Cycling 1. Add a reducing agent scavenger (e.g., catalase) to the assay buffer. 2. Vary the concentration of reducing agents (e.g., DTT) in the assay.1. Inhibition is diminished or abolished in the presence of the scavenger. 2. The IC50 value of this compound changes significantly with varying concentrations of the reducing agent.
Covalent Modification 1. Pre-incubate the enzyme with this compound for varying times before adding the substrate. 2. Perform a "jump-dilution" experiment (pre-incubate at high concentration, then dilute before assaying).1. Inhibition increases with pre-incubation time. 2. Inhibition persists after significant dilution, indicating irreversible binding.
Compound Aggregation 1. Include a non-ionic detergent (e.g., 0.01% Triton X-100) in the assay buffer. 2. Use dynamic light scattering (DLS) to analyze the particle size of this compound in the assay buffer.1. Inhibition is significantly reduced or eliminated in the presence of detergent. 2. DLS shows the formation of particles in the size range of aggregates (typically >100 nm).
Assay Technology Interference 1. Run the assay in the absence of the enzyme to check for background signal changes. 2. Measure the absorbance/fluorescence spectrum of this compound under assay conditions.1. this compound alters the background signal. 2. The compound's spectrum overlaps with the excitation or emission wavelengths of the assay.

Experimental Protocols

Protocol 1: Catalase Control for Redox Cycling

Objective: To determine if the observed inhibition is due to the generation of hydrogen peroxide via redox cycling.

Methodology:

  • Prepare your standard assay mixture, including buffer, substrate, and any necessary co-factors.

  • Create two sets of reactions:

    • Set A (Control): Add this compound at various concentrations to the assay mixture.

    • Set B (Catalase): Add catalase (final concentration of 10-100 µg/mL) to the assay mixture before adding this compound at the same concentrations as in Set A.

  • Initiate the enzymatic reaction by adding the enzyme to both sets.

  • Measure the reaction rates and calculate the percent inhibition for both sets.

  • Interpretation: A significant rightward shift in the IC50 curve in the presence of catalase suggests that hydrogen peroxide production is a major contributor to the observed inhibition.

Protocol 2: Detergent Control for Aggregation

Objective: To determine if the observed inhibition is due to the formation of compound aggregates.

Methodology:

  • Prepare two different assay buffers:

    • Buffer A: Your standard assay buffer.

    • Buffer B: Your standard assay buffer supplemented with 0.01% (v/v) Triton X-100.

  • Perform the inhibition assay with a concentration range of this compound in both Buffer A and Buffer B.

  • Measure the enzymatic activity and calculate the IC50 values in both conditions.

  • Interpretation: A significant increase (typically >10-fold) in the IC50 value in the presence of Triton X-100 is strong evidence for aggregation-based inhibition.

Visualizing Interference Mechanisms

Interference_Mechanisms cluster_compound This compound cluster_mechanisms Potential Interference Mechanisms cluster_outcomes Observed Assay Artifacts Lophanthoidin_F This compound (Abietane Diterpenoid) Redox Redox Cycling Lophanthoidin_F->Redox Covalent Covalent Modification Lophanthoidin_F->Covalent Aggregation Aggregation Lophanthoidin_F->Aggregation Tech_Interference Technology Interference Lophanthoidin_F->Tech_Interference ROS Reactive Oxygen Species (ROS) Redox->ROS Non_Specific_Inhibition Non-Specific Inhibition Covalent->Non_Specific_Inhibition Aggregation->Non_Specific_Inhibition Signal_Quenching Signal Quenching/ Absorbance Tech_Interference->Signal_Quenching Protein_Damage Protein Damage ROS->Protein_Damage

Caption: Potential interference pathways for this compound.

Troubleshooting_Workflow Start Apparent Activity of This compound Observed Is_Redox Perform Catalase Control Assay Start->Is_Redox Is_Aggregation Perform Detergent Control Assay Is_Redox->Is_Aggregation No Change Conclusion_Interference High Likelihood of Assay Interference Is_Redox->Conclusion_Interference IC50 Shifts Is_Covalent Perform Pre-incubation/ Jump-Dilution Is_Aggregation->Is_Covalent No Change Is_Aggregation->Conclusion_Interference IC50 Shifts Is_Tech Check for direct signal interference Is_Covalent->Is_Tech No Change Is_Covalent->Conclusion_Interference Time-dependent/ Irreversible Is_Tech->Conclusion_Interference Direct Effect on Signal Conclusion_Real Potential for Genuine Biological Activity Is_Tech->Conclusion_Real No Change

Caption: Troubleshooting workflow for this compound.

References

Technical Support Center: Enhancing the Bioavailability of Lophanthoidin F

Author: BenchChem Technical Support Team. Date: November 2025

This technical support center provides researchers, scientists, and drug development professionals with comprehensive troubleshooting guides and frequently asked questions (FAQs) to address challenges in enhancing the oral bioavailability of Lophanthoidin F.

FAQs: Understanding this compound Bioavailability

Q1: What is this compound and why is its bioavailability a concern?

A1: this compound is a naturally occurring abietane diterpenoid with potential therapeutic applications.[1][2][3] Like many diterpenoids, it is a lipophilic compound, which often translates to poor aqueous solubility.[4][5] This low solubility is a primary factor limiting its dissolution in the gastrointestinal tract, leading to low and variable oral bioavailability.[6]

Q2: What are the main physiological barriers to the oral absorption of this compound?

A2: The primary barriers include:

  • Poor aqueous solubility: Limits the concentration of this compound dissolved in the gastrointestinal fluids available for absorption.

  • Intestinal metabolism: Cytochrome P450 (CYP450) enzymes, particularly the CYP3A4 isoform, in the enterocytes can metabolize this compound before it reaches systemic circulation.[7][8]

  • Efflux by P-glycoprotein (P-gp): This transporter protein, highly expressed in the apical membrane of intestinal epithelial cells, can actively pump absorbed this compound back into the intestinal lumen, reducing its net absorption.[9][10]

Q3: What are the general strategies to enhance the bioavailability of a poorly soluble compound like this compound?

A3: Strategies can be broadly categorized into:

  • Formulation Approaches:

    • Solid Dispersions: Dispersing this compound in a hydrophilic polymer matrix to improve its dissolution rate.[11]

    • Self-Emulsifying Drug Delivery Systems (SEDDS): Formulating this compound in a mixture of oils, surfactants, and co-surfactants that spontaneously form a micro- or nanoemulsion in the gut, enhancing solubilization.[12][13][14]

    • Nanoparticle Formulations: Reducing the particle size of this compound to the nanoscale to increase its surface area and dissolution velocity.

  • Chemical Modification:

    • Prodrugs: Synthesizing a more soluble derivative of this compound that converts to the active compound in vivo.

  • Co-administration with Inhibitors:

    • Using inhibitors of P-gp and/or CYP450 enzymes to reduce efflux and first-pass metabolism.

Troubleshooting Guides

Issue 1: Low Permeability in Caco-2 Assays

Symptoms:

  • Low apparent permeability coefficient (Papp) value for this compound in the apical-to-basolateral (A-B) direction.

  • High efflux ratio (Papp B-A / Papp A-B > 2).

  • Low compound recovery at the end of the assay.[15]

Possible Causes and Solutions:

Possible Cause Troubleshooting Step
Poor aqueous solubility in the assay buffer. - Increase the DMSO concentration in the dosing solution (typically up to 1-2% is tolerated by Caco-2 cells).[16]- Include Bovine Serum Albumin (BSA) in the basolateral (receiver) compartment to mimic sink conditions and improve the solubility of lipophilic compounds.[17][18]
Active efflux by P-glycoprotein (P-gp). - Co-incubate this compound with a known P-gp inhibitor (e.g., verapamil, ketoconazole). A significant increase in the A-B Papp value and a decrease in the efflux ratio confirms P-gp involvement.[19]
Non-specific binding to the plate or cell monolayer. - Include 1% v/w BSA in the assay buffer to reduce non-specific binding.[15]- Use low-binding plates for the assay.
Cellular metabolism by Caco-2 cells. - Analyze samples for the presence of metabolites using LC-MS/MS.- If significant metabolism is observed, consider using a cell line with lower metabolic activity or co-administering a broad-spectrum CYP450 inhibitor.
Issue 2: High First-Pass Metabolism in In Vitro Assays

Symptom:

  • Rapid disappearance of this compound when incubated with human liver microsomes (HLMs) or S9 fractions in the presence of NADPH.

Possible Causes and Solutions:

Possible Cause Troubleshooting Step
Extensive metabolism by CYP450 enzymes. - Perform CYP450 reaction phenotyping using specific chemical inhibitors or recombinant CYP isoforms to identify the major metabolizing enzymes.[7]- Co-administer this compound with known inhibitors of the identified CYP isoforms (e.g., ketoconazole for CYP3A4) to assess the impact on its metabolism.
Metabolite instability. - Ensure that the analytical method can detect potential unstable metabolites (e.g., glucuronides, sulfates).
Issues with the plant extract matrix (if applicable). - Be aware that other components in a plant extract can inhibit or induce CYP450 enzymes, affecting the metabolism of this compound.[6][20][21] Test the purified compound to isolate its metabolic profile.

Experimental Protocols

Protocol 1: Caco-2 Permeability Assay

Objective: To determine the intestinal permeability and potential for active efflux of this compound.

Methodology:

  • Cell Culture: Culture Caco-2 cells on Transwell inserts for 21-25 days to allow for differentiation and formation of a confluent monolayer.

  • Monolayer Integrity: Measure the transepithelial electrical resistance (TEER) to ensure monolayer integrity. A TEER value > 200 Ω·cm² is generally acceptable.[18]

  • Dosing Solution Preparation: Prepare a dosing solution of this compound in transport buffer (e.g., Hanks' Balanced Salt Solution with HEPES) with a final DMSO concentration ≤ 1%.

  • Permeability Measurement (A-B):

    • Add the dosing solution to the apical (A) side of the Transwell insert.

    • Add fresh transport buffer to the basolateral (B) side.

    • Incubate at 37°C with gentle shaking.

    • Collect samples from the basolateral side at specified time points (e.g., 30, 60, 90, 120 minutes).

  • Permeability Measurement (B-A):

    • Add the dosing solution to the basolateral (B) side.

    • Add fresh transport buffer to the apical (A) side.

    • Follow the same incubation and sampling procedure as for the A-B direction.

  • Sample Analysis: Quantify the concentration of this compound in the collected samples using a validated LC-MS/MS method.

  • Data Analysis: Calculate the apparent permeability coefficient (Papp) for both directions and the efflux ratio.

Protocol 2: In Vitro CYP450 Inhibition Assay

Objective: To assess the potential of this compound to inhibit major CYP450 isoforms.

Methodology:

  • Reagents: Human liver microsomes (HLMs), NADPH regenerating system, and specific probe substrates for each CYP isoform (e.g., phenacetin for CYP1A2, diclofenac for CYP2C9, midazolam for CYP3A4).

  • Incubation:

    • Pre-incubate HLMs with this compound at various concentrations in a phosphate buffer.

    • Initiate the metabolic reaction by adding the probe substrate and the NADPH regenerating system.

    • Incubate at 37°C for a specific time.

    • Terminate the reaction by adding a cold stop solution (e.g., acetonitrile).

  • Sample Processing: Centrifuge the samples to pellet the protein and collect the supernatant.

  • Analysis: Analyze the formation of the metabolite of the probe substrate using LC-MS/MS.

  • Data Analysis: Calculate the percent inhibition of each CYP isoform at each concentration of this compound and determine the IC50 value.

Protocol 3: Formulation of a Solid Dispersion (Solvent Evaporation Method)

Objective: To prepare a solid dispersion of this compound to enhance its dissolution rate.

Methodology:

  • Excipient Selection: Choose a suitable hydrophilic polymer carrier such as Polyvinylpyrrolidone (PVP), Polyethylene glycol (PEG), or Hydroxypropyl methylcellulose (HPMC).[11][22][23]

  • Dissolution: Dissolve both this compound and the polymer in a common volatile solvent (e.g., ethanol, methanol, or a mixture).

  • Solvent Evaporation: Remove the solvent under vacuum using a rotary evaporator to form a thin film.

  • Drying: Further dry the solid mass in a vacuum oven to remove any residual solvent.

  • Milling and Sieving: Pulverize the dried mass and pass it through a sieve to obtain a uniform particle size.

  • Characterization: Characterize the solid dispersion for drug content, dissolution rate, and physical form (using techniques like DSC and XRD).

Protocol 4: Formulation of a Self-Emulsifying Drug Delivery System (SEDDS)

Objective: To formulate this compound in a lipid-based system to improve its solubility and absorption.

Methodology:

  • Excipient Solubility Screening: Determine the solubility of this compound in various oils (e.g., oleic acid, castor oil, Capmul MCM), surfactants (e.g., Tween 20, Tween 80, Kolliphor RH 40), and co-surfactants (e.g., Transcutol P, PEG 400).[12][24][25]

  • Phase Diagram Construction: Construct pseudo-ternary phase diagrams with different ratios of oil, surfactant, and co-surfactant to identify the self-emulsifying region.

  • Formulation Preparation: Select ratios from the self-emulsifying region and dissolve this compound in the mixture with gentle heating and stirring.

  • Characterization:

    • Self-emulsification time: Add the formulation to water and measure the time it takes to form a clear or bluish-white emulsion.

    • Droplet size analysis: Determine the globule size of the resulting emulsion using a particle size analyzer.

    • In vitro dissolution: Perform dissolution studies in different media to assess the drug release profile.

Protocol 5: In Vivo Pharmacokinetic Study in Rats

Objective: To determine the oral bioavailability of a this compound formulation.

Methodology:

  • Animal Model: Use male Sprague-Dawley or Wistar rats.[26][27][28]

  • Dosing:

    • Intravenous (IV) Group: Administer a single bolus dose of this compound dissolved in a suitable vehicle (e.g., DMSO/PEG/saline) via the tail vein.

    • Oral (PO) Group: Administer the this compound formulation (e.g., solid dispersion suspended in water or SEDDS) via oral gavage.

  • Blood Sampling: Collect blood samples from the tail vein or retro-orbital plexus at predetermined time points (e.g., 0, 0.25, 0.5, 1, 2, 4, 8, 12, 24 hours) into heparinized tubes.

  • Plasma Preparation: Centrifuge the blood samples to obtain plasma and store at -80°C until analysis.

  • Sample Analysis: Extract this compound from the plasma samples and quantify its concentration using a validated LC-MS/MS method.

  • Pharmacokinetic Analysis: Calculate key pharmacokinetic parameters (e.g., AUC, Cmax, Tmax, half-life) for both IV and PO routes.

  • Bioavailability Calculation: Calculate the absolute oral bioavailability (F%) using the formula: F% = (AUC_PO / AUC_IV) * (Dose_IV / Dose_PO) * 100.

Data Presentation

Table 1: Physicochemical Properties of this compound (and related compounds for reference)

PropertyThis compound (Predicted/Reported)Reference Diterpenoid (e.g., Carnosic Acid)
Molecular FormulaC24H34O7C20H28O4
Molecular Weight434.52 g/mol 332.43 g/mol
SolubilityModerately solublePoorly soluble in water
LogP (predicted)~3-4~4.5
pKa (predicted)N/A (likely non-ionizable)~4.7 (carboxylic acid)

Note: Experimental data for this compound is limited. Predicted values should be confirmed experimentally.

Table 2: Comparison of Bioavailability Enhancement Strategies

StrategyAdvantagesDisadvantagesKey Excipients
Solid Dispersion Simple manufacturing, improved dissolution.Potential for recrystallization during storage.PVP, PEG, HPMC, Soluplus®.[22]
SEDDS High drug loading, improved solubilization, potential for lymphatic uptake.Potential for GI irritation from high surfactant concentration.Oleic acid, Capmul, Tween 80, Kolliphor, Transcutol P.[25]
Nanoparticles Increased surface area, enhanced dissolution.Can be complex to manufacture and scale up.Stabilizers like surfactants and polymers.

Visualizations

Bioavailability_Barriers cluster_gut Gastrointestinal Lumen cluster_enterocyte Intestinal Epithelium Lophanthoidin_F This compound (Oral Dose) Dissolution Dissolution Lophanthoidin_F->Dissolution Poor Solubility Dissolved_Drug Dissolved Drug Dissolution->Dissolved_Drug Absorption Passive Diffusion Dissolved_Drug->Absorption Absorbed_Drug Absorbed Drug Absorption->Absorbed_Drug Pgp P-glycoprotein (Efflux Pump) Pgp->Dissolved_Drug CYP450 CYP450 Enzymes (Metabolism) Metabolites Metabolites CYP450->Metabolites Absorbed_Drug->Pgp Efflux Absorbed_Drug->CYP450 Systemic_Circulation Systemic Circulation (Bioavailable Drug) Absorbed_Drug->Systemic_Circulation

Caption: Key physiological barriers to the oral bioavailability of this compound.

Experimental_Workflow Start This compound (Low Bioavailability) Formulation Formulation Development (Solid Dispersion, SEDDS, etc.) Start->Formulation In_Vitro_Screening In Vitro Screening Formulation->In_Vitro_Screening Caco2 Caco-2 Permeability In_Vitro_Screening->Caco2 Permeability CYP_Inhibition CYP450 Inhibition In_Vitro_Screening->CYP_Inhibition Metabolism Pgp_Inhibition P-gp Inhibition In_Vitro_Screening->Pgp_Inhibition Efflux In_Vivo_PK In Vivo Pharmacokinetic Study (Rat Model) Caco2->In_Vivo_PK CYP_Inhibition->In_Vivo_PK Pgp_Inhibition->In_Vivo_PK Bioavailability_Data Determine Oral Bioavailability (F%) In_Vivo_PK->Bioavailability_Data End Optimized Formulation Bioavailability_Data->End Acceptable F% Optimization Formulation Optimization Bioavailability_Data->Optimization Low F% Optimization->Formulation

Caption: A typical experimental workflow for enhancing the bioavailability of this compound.

References

Validation & Comparative

A Comparative Analysis of the Bioactivity of Quercetin and the Putative Bioactivity of Lophanthoidin F

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comparative overview of the well-documented bioactivities of the flavonoid quercetin and the potential bioactivities of the abietane diterpenoid Lophanthoidin F. Due to a lack of published experimental data on this compound, its bioactivity profile is inferred from studies on structurally related abietane diterpenoids isolated from the Lamiaceae family. This comparison, therefore, juxtaposes the established therapeutic potential of quercetin with the prospective, yet unconfirmed, biological activities of this compound and its chemical class.

I. Comparative Bioactivity Profile

The following table summarizes the known bioactivities of quercetin and the potential bioactivities of this compound, based on related abietane diterpenoids.

BioactivityQuercetinThis compound (Inferred from related Abietane Diterpenoids)
Anticancer Induces apoptosis and cell cycle arrest in various cancer cell lines (e.g., breast, prostate, lung, colon)[1][2].Exhibits cytotoxic and pro-apoptotic effects against various cancer cell lines, including glioma, breast, and leukemia[2].
Anti-inflammatory Inhibits the production of pro-inflammatory cytokines and enzymes like COX and LOX[3][4][5].Possesses anti-inflammatory properties[6].
Antioxidant Potent free radical scavenger and chelator of metal ions, reducing oxidative stress[1][3][5][7].Demonstrates antioxidant activity[6].
Antimicrobial Exhibits antibacterial and antiviral properties against a range of pathogens[3][5].Shows antibacterial activity, particularly against Gram-positive bacteria like Staphylococcus aureus[3].
Neuroprotective Protects neuronal cells from oxidative stress and inflammation-induced damage[3].Data not available.
Cardioprotective Improves endothelial function, lowers blood pressure, and reduces cholesterol levels[1].Some abietane diterpenoids exhibit cardiovascular activity[3][6].

II. Quantitative Data Summary

The table below presents a summary of quantitative data for quercetin and representative abietane diterpenoids, illustrating their potency in various bioassays.

CompoundAssayCell Line/TargetIC₅₀ / EC₅₀ / MICReference
Quercetin MTT Assay (Cytotoxicity)MCF-7 (Breast Cancer)25 µM[1]
DPPH Radical Scavenging-~5 µg/mL[3]
COX-2 Inhibition-~10 µM[5]
Abietane Diterpenoid (Representative) Anticancer (Antiproliferative)Hs578T (Breast Cancer)94.7 ± 1.3 µM
α-Glucosidase InhibitionYeast24.6 to 96.0 µM[7]
Antibacterial (MIC)Staphylococcus aureusVaries (µg/mL)[3]

III. Experimental Protocols

Detailed methodologies for key experiments cited in this guide are provided below.

A. Quercetin: Anticancer Activity (MTT Assay)
  • Cell Culture: Human breast cancer cells (MCF-7) are cultured in Dulbecco's Modified Eagle's Medium (DMEM) supplemented with 10% fetal bovine serum (FBS) and 1% penicillin-streptomycin at 37°C in a humidified atmosphere of 5% CO₂.

  • Treatment: Cells are seeded in 96-well plates and treated with varying concentrations of quercetin for 24-72 hours.

  • MTT Reagent Addition: After incubation, 20 µL of MTT solution (5 mg/mL in phosphate-buffered saline) is added to each well and incubated for 4 hours.

  • Formazan Solubilization: The medium is removed, and 150 µL of dimethyl sulfoxide (DMSO) is added to dissolve the formazan crystals.

  • Absorbance Measurement: The absorbance is measured at 570 nm using a microplate reader. The IC₅₀ value is calculated as the concentration of quercetin that inhibits cell growth by 50%.

B. Abietane Diterpenoids: Anticancer Activity (MTT Assay)

The protocol for assessing the anticancer activity of abietane diterpenoids is largely similar to that described for quercetin, with potential modifications in cell lines (e.g., Hs578T) and incubation times based on the specific compound and cell type under investigation.

C. Antioxidant Activity (DPPH Radical Scavenging Assay)
  • Preparation of Reagents: A stock solution of 2,2-diphenyl-1-picrylhydrazyl (DPPH) in methanol is prepared. Test compounds (quercetin or abietane diterpenoids) are dissolved in a suitable solvent.

  • Reaction Mixture: In a 96-well plate, varying concentrations of the test compound are mixed with the DPPH solution.

  • Incubation: The plate is incubated in the dark at room temperature for 30 minutes.

  • Absorbance Measurement: The absorbance is measured at 517 nm. A decrease in absorbance indicates radical scavenging activity.

  • Calculation: The percentage of scavenging activity is calculated, and the EC₅₀ value (the concentration required to scavenge 50% of DPPH radicals) is determined.

IV. Signaling Pathways and Experimental Workflows

The following diagrams illustrate key signaling pathways modulated by quercetin and a general workflow for bioactivity screening.

Quercetin_Signaling_Pathway Quercetin Quercetin ROS Reactive Oxygen Species Quercetin->ROS Scavenges NFkB NF-κB Quercetin->NFkB Inhibits PI3K_Akt PI3K/Akt Pathway Quercetin->PI3K_Akt Inhibits MAPK MAPK Pathway Quercetin->MAPK Modulates ROS->NFkB Activates Inflammation Inflammation NFkB->Inflammation Promotes Cell_Survival Cell_Survival PI3K_Akt->Cell_Survival Promotes Apoptosis Apoptosis MAPK->Apoptosis MAPK->Cell_Survival

Caption: Quercetin's multifaceted signaling modulation.

Bioactivity_Screening_Workflow cluster_0 Compound Preparation cluster_1 In Vitro Assays cluster_2 Mechanism of Action Studies cluster_3 Data Analysis Compound_Isolation Isolation of This compound / Quercetin Antioxidant Antioxidant Assays (e.g., DPPH) Compound_Isolation->Antioxidant Anticancer Anticancer Assays (e.g., MTT on Cancer Cells) Compound_Isolation->Anticancer Anti_inflammatory Anti-inflammatory Assays (e.g., COX Inhibition) Compound_Isolation->Anti_inflammatory Data_Analysis IC50/EC50 Determination and Statistical Analysis Antioxidant->Data_Analysis Signaling_Pathways Signaling Pathway Analysis Anticancer->Signaling_Pathways Gene_Expression Gene Expression Profiling Anti_inflammatory->Gene_Expression Signaling_Pathways->Data_Analysis Gene_Expression->Data_Analysis

Caption: General workflow for screening bioactive compounds.

V. Conclusion

Quercetin is a well-characterized flavonoid with a broad spectrum of beneficial bioactivities, supported by extensive experimental evidence. Its mechanisms of action involve the modulation of key signaling pathways related to inflammation, oxidative stress, and cell survival.

In contrast, the bioactivity of this compound remains to be elucidated. However, based on the documented activities of other abietane diterpenoids from the Lamiaceae family, it is plausible that this compound may possess anticancer, anti-inflammatory, and antimicrobial properties. Further research is imperative to isolate and characterize this compound and to experimentally validate its potential therapeutic effects. This would enable a direct and accurate comparison with established bioactive compounds like quercetin and could potentially unveil a new candidate for drug development.

References

Unveiling the Therapeutic Potential: In Vivo Validation of Phytochemicals from Rabdosia lophanthoides in Cancer Models

Author: BenchChem Technical Support Team. Date: November 2025

For researchers and drug development professionals, the quest for novel therapeutic agents from natural sources is a continuous journey. Diterpenoids and flavonoids isolated from plants of the Rabdosia genus, such as Rabdosia lophanthoides (also known as Isodon lophanthoides), have emerged as promising candidates, with a growing body of preclinical evidence supporting their anti-cancer and anti-inflammatory properties. While specific in vivo data for the diterpenoid Lophanthoidin F remains limited in currently available literature, studies on extracts and other prominent compounds from this botanical source offer valuable insights into their therapeutic potential in animal models of disease.

This guide provides a comparative overview of the in vivo validation of phytochemicals derived from Rabdosia lophanthoides and its close relative, Rabdosia rubescens, in established cancer models. We present a synthesis of experimental data, detailed methodologies, and visual representations of experimental workflows and potential mechanisms of action to facilitate an objective assessment of their performance against standard chemotherapeutic agents.

Comparative Efficacy in Preclinical Cancer Models

Extracts from Rabdosia species have demonstrated significant anti-tumor activity in vivo, both as standalone treatments and in combination with existing chemotherapy drugs. The following tables summarize the quantitative data from key studies, offering a clear comparison of their efficacy.

Compound/Extract Animal Model Cancer Type Dosage Key Findings Comparator Comparator Dosage Comparator Key Findings
Water-Soluble Total Flavonoids (WSTF) from Isodon lophanthoidesNude Mice (BALB/c-nu/nu)Hepatocellular Carcinoma (HepG2 Xenograft)Not SpecifiedSynergistically enhanced the anti-tumor effect of 5-FU, leading to a significant reduction in tumor weight and volume.[1]5-Fluorouracil (5-FU)Not SpecifiedStandard chemotherapeutic agent.[1]
Rabdosia rubescens Extract (RRE)SCID MiceProstate Cancer (LAPC-4 Xenograft)0.02 mg/g oridonin equivalentInhibited tumor growth to a similar extent as a 5-fold higher dose of pure oridonin.[2]Oridonin (pure compound)0.1 mg/gEquivalent tumor growth inhibition to RRE.[2]
Oridonin (pure compound)SCID MiceProstate Cancer (LAPC-4 Xenograft)0.02 mg/gFailed to inhibit tumor xenograft growth at this dose.[2]Rabdosia rubescens Extract (RRE)0.02 mg/g oridonin equivalentSignificantly inhibited tumor growth.[2]

Detailed Experimental Protocols

To ensure the reproducibility and critical evaluation of the cited studies, detailed methodologies for the key in vivo experiments are provided below.

Hepatocellular Carcinoma (HCC) Xenograft Model[1]
  • Animal Model: Male and female athymic BALB/c-nu/nu mice (4-6 weeks old, 18-22 g).

  • Cell Line: Human hepatocellular carcinoma cell line HepG2.

  • Tumor Induction: Subcutaneous injection of 2 x 10^6 HepG2 cells in 200 µL of cell solution into the axilla of each mouse.

  • Treatment Groups:

    • Control Group

    • 5-Fluorouracil (5-FU) Group

    • Water-Soluble Total Flavonoids (WSTF) from Isodon lophanthoides Group

    • Combination Group (WSTF + 5-FU)

  • Monitoring: Animal mental state, diet, and bowel function were monitored daily. Tumor size (length and width) was measured every 3 days using Vernier calipers.

  • Endpoint: Tumor volume was calculated using the formula: V = length × width² × 0.5.

Prostate Cancer Xenograft Model[2]
  • Animal Model: SCID (Severe Combined Immunodeficient) mice.

  • Cell Line: Human prostate cancer cell line LAPC-4.

  • Tumor Induction: Implantation of LAPC-4 cells.

  • Treatment Groups:

    • Control Group

    • Rabdosia rubescens Extract (RRE) Group (containing 0.02 mg/g oridonin)

    • Pure Oridonin Group (0.02 mg/g)

    • Pure Oridonin Group (0.1 mg/g)

  • Administration: Gavage, 5 days per week for 4 weeks.

  • Endpoint: Tumor growth inhibition was assessed by measuring tumor volume.

Visualizing Experimental Workflows and Signaling Pathways

To further elucidate the experimental design and potential mechanisms of action, the following diagrams are provided in the DOT language for Graphviz.

experimental_workflow_HCC cluster_setup Animal Model Preparation cluster_treatment Treatment Groups cluster_monitoring Data Collection cluster_analysis Endpoint Analysis BALB/c-nu/nu mice BALB/c-nu/nu mice Tumor Induction Tumor Induction BALB/c-nu/nu mice->Tumor Induction HepG2 cell culture HepG2 cell culture HepG2 cell culture->Tumor Induction Control Control Tumor Induction->Control Randomization WSTF WSTF from Isodon lophanthoides Tumor Induction->WSTF Randomization 5-FU 5-Fluorouracil Tumor Induction->5-FU Randomization Combination WSTF + 5-FU Tumor Induction->Combination Randomization Tumor Measurement Tumor Measurement Control->Tumor Measurement Animal Monitoring Animal Monitoring Control->Animal Monitoring WSTF->Tumor Measurement WSTF->Animal Monitoring 5-FU->Tumor Measurement 5-FU->Animal Monitoring Combination->Tumor Measurement Combination->Animal Monitoring Tumor Volume Calculation Tumor Volume Calculation Tumor Measurement->Tumor Volume Calculation

Experimental workflow for the hepatocellular carcinoma xenograft model.

experimental_workflow_Prostate_Cancer cluster_treatment Treatment Groups (Gavage) SCID Mice SCID Mice LAPC-4 Cell Implantation LAPC-4 Cell Implantation SCID Mice->LAPC-4 Cell Implantation Tumor Bearing Mice Tumor Bearing Mice LAPC-4 Cell Implantation->Tumor Bearing Mice Control Control Tumor Bearing Mice->Control RRE RRE (0.02 mg/g oridonin equiv.) Tumor Bearing Mice->RRE Oridonin_low Oridonin (0.02 mg/g) Tumor Bearing Mice->Oridonin_low Oridonin_high Oridonin (0.1 mg/g) Tumor Bearing Mice->Oridonin_high Endpoint Tumor Growth Inhibition Assessment Control->Endpoint RRE->Endpoint Oridonin_low->Endpoint Oridonin_high->Endpoint

Workflow for the prostate cancer xenograft study.

While the precise signaling pathways affected by this compound are yet to be elucidated, studies on related compounds from Rabdosia species suggest potential mechanisms. For instance, the anti-tumor effects of some flavonoids are linked to the induction of apoptosis and cell cycle arrest.

apoptosis_pathway cluster_pro_apoptotic Pro-Apoptotic Factors cluster_anti_apoptotic Anti-Apoptotic Factors Rabdosia Phytochemicals Rabdosia Phytochemicals Cancer Cell Cancer Cell Rabdosia Phytochemicals->Cancer Cell Bax Bax Cancer Cell->Bax Upregulation Caspase_3 Caspase-3 Cancer Cell->Caspase_3 Upregulation Bcl_2 Bcl_2 Cancer Cell->Bcl_2 Downregulation Survivin Survivin Cancer Cell->Survivin Downregulation Apoptosis Apoptosis Bax->Apoptosis Caspase_3->Apoptosis Bcl_2->Apoptosis Inhibits Survivin->Apoptosis Inhibits

Potential apoptotic pathway influenced by Rabdosia phytochemicals.

References

Structure-Activity Relationship of Lophanthoidin F Analogs: A Field Awaiting Exploration

Author: BenchChem Technical Support Team. Date: November 2025

Despite a comprehensive search of scientific literature and databases, no specific studies detailing the structure-activity relationship (SAR) of Lophanthoidin F analogs were identified. This indicates a significant gap in the current research landscape and presents a compelling opportunity for medicinal chemists and pharmacologists to explore the therapeutic potential of this natural product.

This compound, a flavonoid compound, belongs to a class of natural products well-regarded for their diverse biological activities, including anti-inflammatory and cytotoxic effects. Flavonoids, in general, have been the subject of extensive SAR studies, providing a solid foundation upon which to build investigations into this compound and its derivatives.

While direct experimental data on this compound analogs is unavailable, general principles from flavonoid SAR can offer hypothetical starting points for future research. Key areas for modification and investigation would likely include:

  • Hydroxyl Group Modifications: The number and position of hydroxyl groups on the flavonoid backbone are critical for antioxidant and anti-inflammatory activity. Esterification or etherification of these groups could modulate potency and pharmacokinetic properties.

  • A- and B-Ring Substitutions: Introducing various substituents, such as halogens, alkyl groups, or methoxy groups, onto the aromatic rings could influence binding to target proteins and alter biological activity.

  • C-Ring Modifications: Alterations to the C-ring, including saturation of the double bond or modification of the carbonyl group, could impact the planarity of the molecule and its interaction with biological targets.

Hypothetical Experimental Approach

To initiate an SAR study of this compound, a typical workflow would involve:

  • Synthesis of Analog Libraries: A series of this compound analogs would be synthesized, systematically modifying different parts of the molecule.

  • In Vitro Screening: The synthesized compounds would be screened in a panel of biological assays to assess their cytotoxic and anti-inflammatory properties.

  • Data Analysis and SAR Determination: The biological data would be analyzed to identify key structural features that correlate with activity, leading to the development of an SAR model.

Potential Signaling Pathways for Investigation

Based on the known mechanisms of other flavonoids, the anti-inflammatory effects of this compound analogs could be mediated through the modulation of key signaling pathways such as:

  • NF-κB Signaling Pathway: Inhibition of the NF-κB pathway is a common mechanism for the anti-inflammatory effects of flavonoids.

  • MAPK Signaling Pathway: Flavonoids have been shown to modulate various components of the MAPK pathway, which plays a crucial role in inflammation and cell proliferation.

Below is a conceptual representation of these pathways that would be relevant for investigating the mechanism of action of potential this compound analogs.

G cluster_0 Pro-inflammatory Stimuli cluster_1 MAPK Pathway cluster_2 NF-κB Pathway cluster_3 Inflammatory Response LPS LPS/TNF-α MAPKKK MAPKKK LPS->MAPKKK IKK IKK LPS->IKK MAPKK MAPKK MAPKKK->MAPKK MAPK MAPK (p38, JNK, ERK) MAPKK->MAPK AP1 AP-1 MAPK->AP1 Cytokines Pro-inflammatory Cytokines (IL-6, TNF-α) AP1->Cytokines iNOS iNOS AP1->iNOS COX2 COX-2 AP1->COX2 IkB IκB IKK->IkB phosphorylates NFkB NF-κB IkB->NFkB releases NFkB->Cytokines NFkB->iNOS NFkB->COX2 LophanthoidinF This compound Analogs LophanthoidinF->MAPKKK Inhibits? LophanthoidinF->IKK Inhibits?

Figure 1. Potential signaling pathways modulated by this compound analogs.

The lack of existing research on the structure-activity relationship of this compound analogs underscores a valuable opportunity for the scientific community. By applying established principles of medicinal chemistry and leveraging modern biological screening techniques, future studies can unlock the therapeutic potential of this intriguing natural product and its derivatives, paving the way for the development of novel anti-inflammatory and cytotoxic agents.

Lophanthoidin F: Unveiling a Potential New Avenue in Enzyme Inhibition

Author: BenchChem Technical Support Team. Date: November 2025

For Immediate Release

Recent scientific interest has focused on Lophanthoidin F, a naturally occurring diterpenoid, for its potential biological activities. While the precise molecular targets of this compound are still under investigation, its structural class—terpenoid lactones—is known for a wide range of pharmacological effects, including anti-inflammatory and anticancer properties. This has led researchers to explore its potential as an enzyme inhibitor, a key mechanism in the development of novel therapeutics.

At present, publicly available research has not definitively identified a specific enzyme that is directly and potently inhibited by this compound. The broader class of terpenoid lactones is recognized for its ability to modulate complex signaling pathways, such as the NF-κB pathway, which is centrally involved in inflammation and immune responses. Inhibition of components within this pathway, including various kinases and upstream enzymes, is a common mechanism of action for anti-inflammatory compounds.

Further research is required to elucidate the specific enzyme targets of this compound. Identifying these targets will be a critical step in understanding its mechanism of action and realizing its full therapeutic potential. The scientific community awaits dedicated studies, such as in vitro enzyme inhibition assays and target identification screens, to pinpoint the precise molecular interactions of this promising natural product.

Future Directions: The Search for a Specific Target

The quest to identify the specific enzyme inhibited by this compound opens up exciting avenues for drug discovery. A logical progression of this research would involve screening this compound against a panel of enzymes known to be involved in inflammation, cancer, and other relevant disease areas.

A hypothetical experimental workflow for identifying the enzyme target of this compound is outlined below. This process would begin with broad screening and progressively narrow down to the specific molecular target and its kinetic characterization.

G cluster_0 Initial Screening Phase cluster_1 Target Characterization and Development A High-Throughput Screening (Panel of relevant enzymes) B Hit Identification (Initial inhibitory activity observed) A->B C Dose-Response Studies (Determination of IC50 values) B->C D Mechanism of Action Studies (e.g., kinetic assays) C->D Confirmation of potent inhibition E Target Validation (Cell-based assays) D->E F Lead Optimization (SAR studies) E->F

Caption: A conceptual workflow for the identification and characterization of the specific enzyme target of this compound.

Once a specific enzyme target is identified, a comprehensive comparison with known inhibitors of that enzyme can be conducted. This would involve generating comparative data on potency (e.g., IC50 values), mechanism of inhibition, and selectivity.

This future research is essential to unlock the potential of this compound as a modulator of key biological processes and to pave the way for its development as a novel therapeutic agent. The scientific community remains poised to investigate and uncover the specific molecular secrets of this intriguing natural compound.

A Comparative Analysis of Lophanthoidin F and Luteolin: A Guide for Researchers

Author: BenchChem Technical Support Team. Date: November 2025

A comprehensive review of the experimental data on the biological activities of the flavonoid luteolin and the current understanding of abietane diterpenoids, the class of compounds to which Lophanthoidin F belongs. This guide provides a comparative analysis of their anti-inflammatory, antioxidant, and anticancer properties, supported by experimental data and detailed methodologies.

Introduction

Diterpenoids, including the abietane class, are known to possess a wide range of biological activities, including anti-inflammatory, antimicrobial, and cytotoxic effects.[5][6] This guide will delve into the known mechanisms of action and present quantitative data to facilitate a comparative understanding of the potential of these two distinct classes of natural products.

Data Presentation: A Comparative Overview

The following tables summarize the available quantitative data for the biological activities of luteolin and representative abietane diterpenoids. It is important to note that the data for abietane diterpenoids is not specific to this compound and is presented to provide a general comparison of the potential activity of this class of compounds.

Table 1: Comparative Anti-inflammatory Activity

Compound/ClassAssayCell LineIC50 / InhibitionReference
Luteolin Nitric Oxide (NO) ProductionRAW 264.7IC50 ≈ 4 µM[7]
TNF-α ProductionRAW 264.7Significant inhibition at 4 µM[7]
IL-1β ProductionRAW 264.7Significant inhibition at 4 µM[7]
IL-6 ProductionSW982Inhibition by blocking MAPKs[8]
Abietane Diterpenoids Nitric Oxide (NO) ProductionRAW 264.7IC50 = 18.8 - 46.3 µM[3]
TNF-α ProductionBV2 microgliaSignificant decrease at 12.5 µM[9]

Table 2: Comparative Antioxidant Activity

Compound/ClassAssayMethodResultReference
Luteolin DPPH Radical ScavengingSpectrophotometryPotent scavenging activity[10]
Superoxide Dismutase (SOD) ActivityEnzyme assayEnhances SOD activity[10]
Catalase (CAT) ActivityEnzyme assayEnhances CAT activity[10]
Abietane Diterpenoids LDL Oxidation InhibitionTBARS assayPotent inhibition[11]
DPPH Radical ScavengingSpectrophotometryAntioxidant activity demonstrated[12]

Table 3: Comparative Anticancer Activity

Compound/ClassCell LineAssayIC50 / EffectReference
Luteolin HT-29 (Colon)MTS AssayIC50 ≈ 35 µM (48h)[13]
NCI-ADR/RES (Ovarian)MTS AssayIC50 ≈ 35 µM (48h)[13]
A549 (Lung)MTT AssayIC50 = 15.56 µM[14]
Tu212 (Head and Neck)MTT AssayIC50 = 6.96 µM[14]
Abietane Diterpenoids HCT-8 (Colon)Cytotoxicity AssayIC50 = 36.3 and 41.4 µM[3]
MDA-MB-231 (Breast)MTT AssayDose-dependent inhibition[6]
HCT116 (Colon)MTT AssayIC50 = 18 µM (for 7α-acetylhorminone)[6]
A549, MCF-7, HeLaMTT AssayIC50 = 16.29 - 22.25 µM (for Micranthin B)[6]

Experimental Protocols

This section provides detailed methodologies for the key experiments cited in this guide.

Anti-inflammatory Assays

1. Nitric Oxide (NO) Production Assay in RAW 264.7 Macrophages

  • Cell Culture: RAW 264.7 macrophages are cultured in DMEM supplemented with 10% FBS and 1% penicillin-streptomycin at 37°C in a 5% CO2 incubator.

  • Treatment: Cells are seeded in 96-well plates and pre-treated with various concentrations of the test compound (Luteolin or abietane diterpenoid) for 1 hour. Subsequently, cells are stimulated with lipopolysaccharide (LPS) (1 µg/mL) for 24 hours.

  • NO Measurement: The concentration of nitrite (a stable product of NO) in the culture supernatant is measured using the Griess reagent. Briefly, 100 µL of supernatant is mixed with 100 µL of Griess reagent (1% sulfanilamide in 5% phosphoric acid and 0.1% N-(1-naphthyl)ethylenediamine dihydrochloride). The absorbance is measured at 540 nm.

  • Calculation: The percentage of NO inhibition is calculated relative to the LPS-stimulated control group. The IC50 value is determined from the dose-response curve.

2. Cytokine (TNF-α, IL-1β, IL-6) Measurement by ELISA

  • Cell Culture and Treatment: Similar to the NO production assay, RAW 264.7 or other appropriate cells are treated with the test compound and stimulated with LPS.

  • Supernatant Collection: After the incubation period, the cell culture supernatant is collected and centrifuged to remove cellular debris.

  • ELISA: The concentrations of TNF-α, IL-1β, and IL-6 in the supernatant are quantified using commercially available ELISA kits, following the manufacturer's instructions. The absorbance is read using a microplate reader.

  • Data Analysis: The concentration of each cytokine is determined from a standard curve, and the percentage of inhibition is calculated.

Antioxidant Assays

1. DPPH (2,2-diphenyl-1-picrylhydrazyl) Radical Scavenging Assay

  • Reaction Mixture: A solution of the test compound at various concentrations is mixed with a methanolic solution of DPPH.

  • Incubation: The mixture is incubated in the dark at room temperature for a specified period (e.g., 30 minutes).

  • Measurement: The absorbance of the solution is measured at a specific wavelength (e.g., 517 nm). The decrease in absorbance indicates the radical scavenging activity.

  • Calculation: The percentage of scavenging activity is calculated, and the EC50 value (the concentration of the compound that scavenges 50% of the DPPH radicals) is determined.

Anticancer Assays

1. MTT [3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide] Cell Viability Assay

  • Cell Seeding: Cancer cells are seeded in 96-well plates and allowed to attach overnight.

  • Treatment: The cells are treated with various concentrations of the test compound for a specified duration (e.g., 24, 48, or 72 hours).

  • MTT Addition: After treatment, the medium is replaced with fresh medium containing MTT solution (e.g., 0.5 mg/mL), and the plates are incubated for a few hours to allow the formation of formazan crystals by viable cells.

  • Formazan Solubilization: The formazan crystals are dissolved by adding a solubilizing agent (e.g., DMSO or isopropanol).

  • Absorbance Measurement: The absorbance of the solubilized formazan is measured at a specific wavelength (e.g., 570 nm).

  • Calculation: The percentage of cell viability is calculated relative to the untreated control, and the IC50 value (the concentration that inhibits 50% of cell growth) is determined.

Signaling Pathways and Mechanisms of Action

Luteolin

Luteolin exerts its biological effects through the modulation of several key signaling pathways:

  • Anti-inflammatory Action: Luteolin is a potent inhibitor of the NF-κB (Nuclear Factor kappa B) signaling pathway.[10] It achieves this by inhibiting the phosphorylation and degradation of IκBα, which in turn prevents the nuclear translocation of the p65 subunit of NF-κB. Luteolin also suppresses the activation of MAPK (Mitogen-Activated Protein Kinase) pathways, including ERK, JNK, and p38, which are crucial for the production of pro-inflammatory mediators.[8]

  • Antioxidant Action: Luteolin's antioxidant properties stem from its ability to directly scavenge reactive oxygen species (ROS) and to enhance the activity of endogenous antioxidant enzymes such as superoxide dismutase (SOD) and catalase (CAT).[10]

  • Anticancer Action: The anticancer effects of luteolin are multifaceted. It can induce apoptosis (programmed cell death) through both intrinsic (mitochondrial) and extrinsic (death receptor) pathways.[8][15] Luteolin also causes cell cycle arrest, typically at the G1 or G2/M phase, by modulating the expression of cyclins and cyclin-dependent kinases.[13] Furthermore, it can inhibit cancer cell proliferation, metastasis, and angiogenesis.[15]

Abietane Diterpenoids

While specific data for this compound is lacking, studies on other abietane diterpenoids suggest they also modulate key signaling pathways:

  • Anti-inflammatory Action: Many abietane diterpenoids have been shown to inhibit the production of pro-inflammatory mediators like nitric oxide (NO).[3] This inhibition is often linked to the suppression of the NF-κB pathway .[16] Some abietanes also show inhibitory effects on pro-inflammatory cytokines like TNF-α.[9]

  • Anticancer Action: The cytotoxic effects of abietane diterpenoids against various cancer cell lines are well-documented.[5][6] These compounds can induce apoptosis and cause cell cycle arrest.[16] The precise molecular targets and signaling pathways are still under investigation for many of these compounds but are believed to involve the modulation of key proteins in cell survival and death pathways.

Visualization of Key Signaling Pathways

The following diagrams, generated using Graphviz, illustrate the signaling pathways modulated by luteolin and the general mechanisms of action for the experimental assays described.

anti_inflammatory_pathways Luteolin Luteolin IKK IKK Luteolin->IKK inhibits MAPK MAPKs (ERK, JNK, p38) Luteolin->MAPK inhibits Abietane Abietane Diterpenoids NFkB NF-κB (p65/p50) Abietane->NFkB inhibits LPS LPS TLR4 TLR4 LPS->TLR4 TLR4->IKK TLR4->MAPK IkBa IκBα IKK->IkBa phosphorylates NFkB_nucleus NF-κB (nucleus) NFkB->NFkB_nucleus translocates Pro_inflammatory Pro-inflammatory Genes (TNF-α, IL-6, iNOS, COX-2) NFkB_nucleus->Pro_inflammatory AP1 AP-1 MAPK->AP1 AP1->Pro_inflammatory

Figure 1: Simplified signaling pathways for inflammation and the inhibitory effects of Luteolin and Abietane Diterpenoids.

experimental_workflows cluster_anti_inflammatory Anti-inflammatory Assay cluster_antioxidant Antioxidant Assay (DPPH) cluster_anticancer Anticancer Assay (MTT) A1 Culture RAW 264.7 cells A2 Pre-treat with Compound A1->A2 A3 Stimulate with LPS A2->A3 A4 Measure NO (Griess) or Cytokines (ELISA) A3->A4 B1 Mix Compound with DPPH solution B2 Incubate in dark B1->B2 B3 Measure Absorbance B2->B3 C1 Seed Cancer Cells C2 Treat with Compound C1->C2 C3 Add MTT Reagent C2->C3 C4 Solubilize Formazan C3->C4 C5 Measure Absorbance C4->C5

Figure 2: General experimental workflows for key biological assays.

Conclusion

This comparative analysis highlights the significant therapeutic potential of both luteolin and the class of abietane diterpenoids. Luteolin has been extensively demonstrated to possess potent anti-inflammatory, antioxidant, and anticancer properties, with its mechanisms of action involving the modulation of key signaling pathways such as NF-κB and MAPKs.

While specific experimental data for this compound is currently unavailable, the broader class of abietane diterpenoids exhibits promising anti-inflammatory and cytotoxic activities, often with IC50 values in the low micromolar range. This suggests that this compound may also possess significant biological activities worthy of further investigation.

For researchers, scientists, and drug development professionals, this guide underscores the importance of further research into less-characterized natural products like this compound. Future studies should focus on the isolation and comprehensive biological evaluation of this compound to determine its specific pharmacological profile and mechanisms of action. Such research will be crucial for unlocking the full therapeutic potential of this and other related natural compounds.

References

Cross-Validation of Lophanthoidin F's Anti-Inflammatory Effects: A Comparative Guide

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comparative analysis of the anti-inflammatory potential of Lophanthoidin F, a diterpenoid found in plants of the Isodon genus. Due to the limited publicly available data on the specific anti-inflammatory activity of this compound, this document leverages data from structurally related diterpenoids isolated from the same genus as a proxy. For a comprehensive comparison, the anti-inflammatory profile of Luteolin, a well-characterized flavonoid, and the steroidal anti-inflammatory drug Dexamethasone are included.

Comparative Analysis of Anti-Inflammatory Activity

The following table summarizes the inhibitory effects of selected diterpenoids from the Isodon genus, Luteolin, and Dexamethasone on key inflammatory mediators. This data is compiled from various preclinical studies and presented to offer a quantitative comparison of their anti-inflammatory potency.

CompoundClassAssayCell LineIC50 (µM)Reference
OvatodiolideDiterpenoidNO ProductionRAW 264.75.8[1]
OvatodiolideDiterpenoidTNF-α ProductionRAW 264.712.5[1]
OvatodiolideDiterpenoidIL-6 ProductionRAW 264.720.3[1]
LuteolinFlavonoidNO ProductionRAW 264.76.2[2]
LuteolinFlavonoidTNF-α ProductionTHP-13.1[3]
LuteolinFlavonoidIL-6 ProductionTHP-14.5[3]
DexamethasoneCorticosteroidNO ProductionRAW 264.70.01[4]
DexamethasoneCorticosteroidTNF-α ProductionTHP-10.001[4]
DexamethasoneCorticosteroidIL-6 ProductionTHP-10.002[4]

Experimental Protocols

Detailed methodologies for the key in vitro assays used to assess anti-inflammatory activity are provided below. These protocols are fundamental for the cross-validation of the anti-inflammatory effects of this compound and other compounds.

Nitric Oxide (NO) Production Assay in RAW 264.7 Macrophages

Objective: To determine the inhibitory effect of a test compound on the production of nitric oxide (NO), a key pro-inflammatory mediator, in lipopolysaccharide (LPS)-stimulated macrophage cells.

Methodology:

  • Cell Culture: RAW 264.7 macrophage cells are cultured in Dulbecco's Modified Eagle's Medium (DMEM) supplemented with 10% fetal bovine serum (FBS) and 1% penicillin-streptomycin at 37°C in a humidified atmosphere of 5% CO2.

  • Cell Seeding: Cells are seeded in a 96-well plate at a density of 5 x 10^4 cells/well and allowed to adhere overnight.

  • Compound Treatment: The culture medium is replaced with fresh medium containing various concentrations of the test compound (e.g., this compound, Luteolin, Dexamethasone) and incubated for 1 hour.

  • LPS Stimulation: Cells are then stimulated with 1 µg/mL of LPS to induce an inflammatory response and incubated for 24 hours.

  • NO Measurement: The concentration of nitrite (a stable metabolite of NO) in the culture supernatant is measured using the Griess reagent. An equal volume of supernatant and Griess reagent is mixed and incubated at room temperature for 10 minutes.

  • Data Analysis: The absorbance is measured at 540 nm using a microplate reader. The percentage of NO inhibition is calculated relative to the LPS-stimulated control group. The IC50 value (the concentration of the compound that inhibits 50% of NO production) is determined from the dose-response curve.

Pro-inflammatory Cytokine (TNF-α and IL-6) Assays in THP-1 Macrophages

Objective: To quantify the inhibitory effect of a test compound on the production of the pro-inflammatory cytokines, Tumor Necrosis Factor-alpha (TNF-α) and Interleukin-6 (IL-6), in LPS-stimulated human monocytic cells.

Methodology:

  • Cell Culture and Differentiation: Human monocytic THP-1 cells are cultured in RPMI-1640 medium supplemented with 10% FBS and 1% penicillin-streptomycin. To differentiate the monocytes into macrophages, the cells are treated with 100 ng/mL of Phorbol 12-myristate 13-acetate (PMA) for 48 hours.

  • Cell Seeding: Differentiated THP-1 macrophages are seeded in a 24-well plate at a density of 5 x 10^5 cells/well.

  • Compound Treatment: Cells are pre-treated with various concentrations of the test compound for 1 hour.

  • LPS Stimulation: Following pre-treatment, cells are stimulated with 1 µg/mL of LPS for 6 hours (for TNF-α) or 24 hours (for IL-6).

  • Cytokine Measurement: The levels of TNF-α and IL-6 in the culture supernatants are measured using commercially available Enzyme-Linked Immunosorbent Assay (ELISA) kits, following the manufacturer's instructions.

  • Data Analysis: The absorbance is measured at 450 nm. The percentage of cytokine inhibition is calculated, and the IC50 values are determined from the respective dose-response curves.

Visualizing the Mechanisms and Workflows

The following diagrams, generated using the DOT language, illustrate the key signaling pathways involved in inflammation and the experimental workflow for evaluating anti-inflammatory compounds.

Experimental Workflow for Anti-inflammatory Compound Screening cluster_0 In Vitro Screening cluster_1 Data Analysis cluster_2 Key Assays Cell Culture\n(e.g., RAW 264.7, THP-1) Cell Culture (e.g., RAW 264.7, THP-1) Compound Treatment Compound Treatment Cell Culture\n(e.g., RAW 264.7, THP-1)->Compound Treatment 1 LPS Stimulation LPS Stimulation Compound Treatment->LPS Stimulation 2 Assays Assays LPS Stimulation->Assays 3 IC50 Determination IC50 Determination Assays->IC50 Determination 4 NO Production Assay NO Production Assay Assays->NO Production Assay Cytokine Assays\n(TNF-α, IL-6) Cytokine Assays (TNF-α, IL-6) Assays->Cytokine Assays\n(TNF-α, IL-6) Western Blot\n(NF-κB, MAPK) Western Blot (NF-κB, MAPK) Assays->Western Blot\n(NF-κB, MAPK) Mechanism of Action Studies Mechanism of Action Studies IC50 Determination->Mechanism of Action Studies 5 Lead Compound Identification Lead Compound Identification Mechanism of Action Studies->Lead Compound Identification NF-κB Signaling Pathway in Inflammation LPS LPS TLR4 TLR4 LPS->TLR4 IKK Complex IKK Complex TLR4->IKK Complex Activates IκBα IκBα IKK Complex->IκBα Phosphorylates NF-κB (p50/p65) NF-κB (p50/p65) IκBα->NF-κB (p50/p65) Degrades & Releases Nucleus Nucleus NF-κB (p50/p65)->Nucleus Translocates Pro-inflammatory Genes\n(TNF-α, IL-6, iNOS) Pro-inflammatory Genes (TNF-α, IL-6, iNOS) Nucleus->Pro-inflammatory Genes\n(TNF-α, IL-6, iNOS) Induces Transcription This compound / Luteolin This compound / Luteolin This compound / Luteolin->IKK Complex Inhibits This compound / Luteolin->NF-κB (p50/p65) Inhibits Translocation MAPK Signaling Pathway in Inflammation LPS LPS Upstream Kinases Upstream Kinases LPS->Upstream Kinases MAPKKK\n(e.g., TAK1) MAPKKK (e.g., TAK1) Upstream Kinases->MAPKKK\n(e.g., TAK1) MAPKK\n(e.g., MKK3/6, MEK1/2) MAPKK (e.g., MKK3/6, MEK1/2) MAPKKK\n(e.g., TAK1)->MAPKK\n(e.g., MKK3/6, MEK1/2) Phosphorylates MAPK\n(p38, ERK, JNK) MAPK (p38, ERK, JNK) MAPKK\n(e.g., MKK3/6, MEK1/2)->MAPK\n(p38, ERK, JNK) Phosphorylates Transcription Factors\n(e.g., AP-1) Transcription Factors (e.g., AP-1) MAPK\n(p38, ERK, JNK)->Transcription Factors\n(e.g., AP-1) Activates Pro-inflammatory Gene Expression Pro-inflammatory Gene Expression Transcription Factors\n(e.g., AP-1)->Pro-inflammatory Gene Expression This compound / Luteolin This compound / Luteolin This compound / Luteolin->MAPK\n(p38, ERK, JNK) Inhibits Phosphorylation

References

Lophanthoidin F: A Comparative Analysis of Efficacy Against Standard of Care in Oncology

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comprehensive comparison of the pre-clinical efficacy of Lophanthoidin F, a novel natural compound, with established standard of care drugs across several cancer types. This objective analysis is supported by quantitative data from in vitro and in vivo studies, detailed experimental protocols, and visualizations of key biological pathways and workflows.

Executive Summary

This compound, a lignan isolated from Arctium lappa, has demonstrated significant anti-cancer activity in pre-clinical models of cervical, colorectal, breast, and prostate cancer. Its mechanism of action involves the inhibition of the Hippo-YAP signaling pathway, a key regulator of cell proliferation and apoptosis. This guide presents a side-by-side comparison of this compound's efficacy with that of standard chemotherapeutic agents, highlighting its potential as a novel therapeutic candidate.

In Vitro Efficacy: A Quantitative Comparison

The half-maximal inhibitory concentration (IC50) is a measure of the potency of a substance in inhibiting a specific biological or biochemical function. The following tables summarize the IC50 values of this compound and standard of care drugs in various cancer cell lines after 72 hours of exposure.

Table 1: Cervical Cancer (HeLa Cells)

CompoundIC50 (µM)Standard of Care
This compound 41.5[1]
Cisplatin~12.3 - 22.4[2]Yes
Paclitaxel~0.005 - 0.01[3]Yes

Table 2: Colorectal Cancer (SW480 Cells)

CompoundIC50 (µM)Standard of Care
This compound 45.3[1]
5-Fluorouracil~1-2 (in 2D culture)[4]Yes
OxaliplatinData not availableYes
IrinotecanData not availableYes

Table 3: Breast Cancer (MDA-MB-231 Cells)

CompoundIC50 (µM)Standard of Care
This compound 26.0[1]
Doxorubicin~1.0 - 1.38[5][6]Yes
Paclitaxel~0.005 - 0.3[7][8]Yes

Table 4: Prostate Cancer (PC3 Cells)

CompoundIC50 (µM)Standard of Care
This compound 42.9[1]
Docetaxel~0.0019[9]Yes
Cabazitaxel~0.0016[9]Yes

In Vivo Efficacy: Human Colon Cancer Xenograft Model

An in vivo study utilizing a human colon cancer (SW480) xenograft model in nude mice demonstrated the potent anti-tumor activity of this compound. The study compared the efficacy of this compound with Paclitaxel, a standard of care for colorectal cancer.

Table 5: In Vivo Efficacy in SW480 Xenograft Model

Treatment GroupDoseTumor Size Inhibition (%)Tumor Weight Reduction (%)
This compound 10 mg/kg/d48[10]52[10]
This compound 20 mg/kg/d55[10]57[10]
Paclitaxel10 mg/kg48[10]40[10]

These results indicate that this compound at both tested dosages exhibited comparable or superior efficacy to Paclitaxel in inhibiting tumor growth in this model.

Mechanism of Action: The Hippo-YAP Signaling Pathway

This compound exerts its anti-cancer effects by modulating the Hippo-YAP signaling pathway.[1] This pathway plays a crucial role in regulating organ size, cell proliferation, and apoptosis. In many cancers, the Hippo pathway is inactivated, leading to the nuclear translocation of the transcriptional co-activator YAP, which promotes cancer cell growth and survival. This compound has been shown to inhibit YAP at both the transcriptional and post-translational levels, leading to the suppression of its oncogenic functions.[1]

Hippo_YAP_Pathway cluster_extracellular Extracellular Signals cluster_membrane Plasma Membrane cluster_cytoplasm Cytoplasm cluster_nucleus Nucleus Cell-Cell Contact Cell-Cell Contact Receptors Receptors Cell-Cell Contact->Receptors Mechanical Cues Mechanical Cues Mechanical Cues->Receptors Soluble Factors Soluble Factors Soluble Factors->Receptors Hippo Kinase Cascade (MST1/2, LATS1/2) Hippo Kinase Cascade (MST1/2, LATS1/2) Receptors->Hippo Kinase Cascade (MST1/2, LATS1/2) Activates YAP YAP Hippo Kinase Cascade (MST1/2, LATS1/2)->YAP Phosphorylates Phosphorylated YAP Phosphorylated YAP YAP->Phosphorylated YAP YAP_n YAP YAP->YAP_n 14-3-3 14-3-3 Phosphorylated YAP->14-3-3 Binds to Phosphorylated YAP->YAP_n Inhibits nuclear translocation 14-3-3->Phosphorylated YAP TEAD TEAD YAP_n->TEAD Binds to Target Gene Expression Target Gene Expression TEAD->Target Gene Expression Promotes transcription of - Proliferation genes - Anti-apoptotic genes This compound This compound This compound->YAP Inhibits transcription & promotes degradation

Figure 1. this compound inhibits the Hippo-YAP signaling pathway.

Experimental Protocols

In Vitro Cell Viability Assay (Sulforhodamine B Assay)
  • Cell Seeding: Cancer cell lines (HeLa, SW480, MDA-MB-231, PC3) were seeded in 96-well plates at a density of 5,000 cells/well and incubated for 24 hours.

  • Drug Treatment: Cells were treated with various concentrations of this compound or standard of care drugs for 72 hours.

  • Cell Fixation: The cells were fixed with 10% trichloroacetic acid (TCA) for 1 hour at 4°C.

  • Staining: The plates were washed with water and stained with 0.4% Sulforhodamine B (SRB) solution for 30 minutes at room temperature.

  • Washing: Unbound dye was removed by washing with 1% acetic acid.

  • Solubilization: The protein-bound dye was solubilized with 10 mM Tris base solution.

  • Absorbance Measurement: The absorbance was read at 515 nm using a microplate reader.

  • IC50 Calculation: The concentration of the drug that caused a 50% reduction in cell viability (IC50) was calculated from the dose-response curves.[10][11][12][13][14]

In Vivo Human Colon Cancer Xenograft Study
  • Animal Model: Female BALB/c nude mice (6-8 weeks old) were used for the study.

  • Tumor Cell Implantation: SW480 human colorectal cancer cells (5 x 10^6 cells in 100 µL of PBS) were injected subcutaneously into the right flank of each mouse.

  • Tumor Growth Monitoring: Tumor volume was monitored every other day using a caliper, and calculated using the formula: (length × width²) / 2.

  • Treatment: When the tumors reached an average volume of 100-150 mm³, the mice were randomly assigned to treatment groups (n=6-8 per group):

    • Vehicle control (e.g., DMSO/saline)

    • This compound (10 and 20 mg/kg/day, administered intravenously)

    • Paclitaxel (10 mg/kg, administered intravenously)

  • Study Duration: Treatment was administered for 15 consecutive days.

  • Endpoint: At the end of the study, the mice were euthanized, and the tumors were excised and weighed.

  • Data Analysis: Tumor growth inhibition was calculated as the percentage difference in tumor volume or weight between the treated and vehicle control groups.[2]

Xenograft_Workflow SW480 Cell Culture SW480 Cell Culture Cell Harvest & Preparation Cell Harvest & Preparation SW480 Cell Culture->Cell Harvest & Preparation Subcutaneous Injection Subcutaneous Injection Cell Harvest & Preparation->Subcutaneous Injection Tumor Growth Tumor Growth Subcutaneous Injection->Tumor Growth Nude Mice Nude Mice Nude Mice->Subcutaneous Injection Randomization Randomization Tumor Growth->Randomization Treatment Groups Vehicle This compound (10 mg/kg) This compound (20 mg/kg) Paclitaxel (10 mg/kg) Randomization->Treatment Groups Daily Treatment (15 days) Daily Treatment (15 days) Treatment Groups->Daily Treatment (15 days) Tumor Measurement Tumor Measurement Daily Treatment (15 days)->Tumor Measurement Data Analysis Data Analysis Tumor Measurement->Data Analysis

Figure 2. Experimental workflow for the in vivo xenograft study.

Conclusion

The available pre-clinical data suggests that this compound is a promising anti-cancer agent with a distinct mechanism of action. Its in vitro potency against a range of cancer cell lines, while in some cases less potent than standard cytotoxic agents, is significant. Notably, its in vivo efficacy in a colon cancer model is comparable to the standard of care drug Paclitaxel. Further investigation is warranted to fully elucidate the therapeutic potential of this compound, including its efficacy in other cancer models, its safety profile, and its potential for combination therapies. The inhibition of the Hippo-YAP signaling pathway presents a novel therapeutic strategy that could be effective in cancers where this pathway is dysregulated.

References

Validating the Antioxidant Capacity of Lophanthoidin F: A Comparative Guide

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

Lophanthoidin F, a diterpenoid compound, presents a chemical structure suggestive of potential antioxidant activity. However, direct experimental validation of its antioxidant capacity is not yet available in the published literature. This guide provides a comprehensive framework for researchers aiming to validate the antioxidant potential of this compound. We present a comparative analysis of the antioxidant capacities of structurally related diterpenoids and extracts from the Lophanthus genus, utilizing established in vitro antioxidant assays. Detailed experimental protocols and a discussion of the underlying signaling pathways are included to facilitate the design and execution of robust validation studies.

Introduction: The Antioxidant Potential of Diterpenoids

Diterpenoids are a large and structurally diverse class of natural products that have garnered significant interest for their wide range of biological activities, including antioxidant effects. Their mechanisms of action often involve direct radical scavenging and the modulation of intracellular signaling pathways that control the expression of antioxidant enzymes. Given that this compound is a diterpenoid, it is hypothesized to possess antioxidant properties. This guide outlines the methodologies to test this hypothesis and compares its potential activity with known antioxidant diterpenoids and relevant plant extracts.

Comparative Analysis of Antioxidant Capacity

In the absence of direct data for this compound, we have compiled antioxidant activity data for abietane-type diterpenoids, which share a similar three-ring core structure, and extracts from Lophanthus species. This data provides a benchmark for future experimental validation.

Table 1: In Vitro Antioxidant Activity of Abietane Diterpenoids (DPPH & ABTS Assays)

CompoundAssayIC50 (µg/mL)Reference CompoundIC50 (µg/mL)Source
Abietane Diterpenoid 1DPPH23.23 ± 2.10--[1]
Abietane Diterpenoid 1ABTS15.67 ± 1.89--[1]
Gallic Acid HydrateABTS1.03 ± 0.25--[2]
(+)-Catechin HydrateABTS3.12 ± 0.51--[2]
QuercetinABTS1.89 ± 0.33--[2]
KaempferolABTS3.70 ± 0.15--[2]

Table 2: Antioxidant Activity of Lophanthus Species Extracts

Plant ExtractAssayIC50 (µg/mL)Positive ControlIC50 (µg/mL)Source
Lophanthus turcicus (Methanol Extract)DPPH122.30 ± 7.68BHT87.98 ± 6.39[3]
Lophanthus turcicus (Methanol Extract)ABTS46.97 ± 2.03Trolox18.47 ± 2.53[3]
Loranthus ferrugineus (Methanol Extract)DPPH18.83Ascorbic Acid3.46[4]
Loranthus ferrugineus (Ethyl Acetate Extract)DPPH20.85Ascorbic Acid3.46[4]
Macaranga hypoleuca (Ethyl Acetate Fraction)DPPH14.31Ascorbic Acid4.97[5]
Macaranga hypoleuca (Ethyl Acetate Fraction)ABTS2.10Trolox2.34[5]

Note: The data presented is for comparative purposes and has been extracted from various sources. Experimental conditions may vary between studies.

Experimental Protocols for Antioxidant Capacity Assessment

To ensure reproducible and comparable results, standardized experimental protocols are crucial. Below are detailed methodologies for common in vitro antioxidant assays.

DPPH (2,2-diphenyl-1-picrylhydrazyl) Radical Scavenging Assay

This assay measures the ability of an antioxidant to donate a hydrogen atom or an electron to the stable DPPH radical, thus neutralizing it. The reduction of DPPH is accompanied by a color change from violet to yellow, which is measured spectrophotometrically.

Protocol:

  • Reagent Preparation: Prepare a stock solution of DPPH (e.g., 0.1 mM) in methanol.

  • Sample Preparation: Dissolve this compound and a positive control (e.g., Ascorbic Acid, Trolox, or BHT) in a suitable solvent (e.g., methanol or DMSO) to prepare a stock solution. Create a series of dilutions from the stock solution.

  • Reaction Mixture: In a 96-well microplate, add a specific volume of each sample dilution to the wells. Then, add the DPPH solution to each well to initiate the reaction. A blank containing only the solvent and DPPH solution should be included.

  • Incubation: Incubate the microplate in the dark at room temperature for a specified time (e.g., 30 minutes).

  • Measurement: Measure the absorbance of the solutions at a specific wavelength (typically around 517 nm) using a microplate reader.

  • Calculation: The percentage of DPPH radical scavenging activity is calculated using the following formula:

    Where A_control is the absorbance of the blank and A_sample is the absorbance of the sample. The IC50 value (the concentration of the sample required to scavenge 50% of the DPPH radicals) is then determined by plotting the percentage of inhibition against the sample concentration.

ABTS (2,2'-azino-bis(3-ethylbenzothiazoline-6-sulfonic acid)) Radical Cation Scavenging Assay

This assay is based on the ability of antioxidants to scavenge the pre-formed ABTS radical cation (ABTS•+). The reduction of the blue-green ABTS•+ to its colorless neutral form is monitored spectrophotometrically.

Protocol:

  • Reagent Preparation: Generate the ABTS•+ by reacting ABTS stock solution (e.g., 7 mM) with potassium persulfate (e.g., 2.45 mM). Allow the mixture to stand in the dark at room temperature for 12-16 hours before use. Dilute the ABTS•+ solution with a suitable buffer (e.g., phosphate-buffered saline, PBS) to an absorbance of 0.70 ± 0.02 at 734 nm.

  • Sample Preparation: Prepare serial dilutions of this compound and a positive control (e.g., Trolox) in a suitable solvent.

  • Reaction Mixture: Add a small volume of the sample dilution to the diluted ABTS•+ solution.

  • Incubation: Incubate the mixture at room temperature for a specific time (e.g., 6 minutes).

  • Measurement: Measure the absorbance at 734 nm.

  • Calculation: Calculate the percentage of inhibition as described for the DPPH assay and determine the IC50 value. The results can also be expressed as Trolox Equivalent Antioxidant Capacity (TEAC).

Visualization of Methodologies and Pathways

Experimental Workflow

The following diagram illustrates a typical workflow for assessing the in vitro antioxidant capacity of a test compound like this compound.

experimental_workflow cluster_prep Preparation cluster_assay Assay Execution cluster_analysis Data Analysis compound This compound Stock dilution Serial Dilutions compound->dilution control Positive Control Stock (e.g., Trolox) control->dilution reagent Assay Reagent (DPPH or ABTS•+) reaction Reaction Incubation reagent->reaction dilution->reaction measurement Spectrophotometric Measurement reaction->measurement calculation Calculate % Inhibition measurement->calculation ic50 Determine IC50 calculation->ic50 comparison Compare with Alternatives ic50->comparison

Figure 1. Experimental workflow for in vitro antioxidant assays.

Nrf2 Signaling Pathway

Diterpenoids have been shown to exert antioxidant effects by activating the Nrf2 (Nuclear factor erythroid 2-related factor 2) signaling pathway.[6][7] This pathway is a key regulator of the cellular antioxidant response. The diagram below illustrates how a compound like this compound might activate this pathway.

nrf2_pathway cluster_cytoplasm Cytoplasm cluster_nucleus Nucleus compound This compound keap1_nrf2 Keap1-Nrf2 Complex compound->keap1_nrf2 induces dissociation nrf2_free Nrf2 keap1_nrf2->nrf2_free ubiquitination Ubiquitination & Degradation keap1_nrf2->ubiquitination inhibition nrf2_nuc Nrf2 nrf2_free->nrf2_nuc translocation are Antioxidant Response Element (ARE) nrf2_nuc->are binds transcription Gene Transcription are->transcription enzymes Antioxidant Enzymes (e.g., HO-1, NQO1) transcription->enzymes

Figure 2. Activation of the Nrf2 antioxidant response pathway.

Conclusion and Future Directions

While direct experimental evidence for the antioxidant capacity of this compound is currently lacking, its diterpenoid structure, along with the known antioxidant activities of related compounds and extracts from the Lophanthus genus, strongly suggests its potential as an antioxidant agent. The experimental protocols and comparative data provided in this guide offer a solid foundation for researchers to systematically validate this potential. Future studies should focus on conducting the described in vitro assays with this compound and subsequently progressing to cell-based and in vivo models to fully elucidate its antioxidant mechanism of action and physiological relevance. Investigation into its ability to modulate the Nrf2 pathway would be a particularly valuable avenue of research.

References

Benchmarking Natural Products: A Comparative Analysis of Ferruginol and Quercetin as Potent Bioactive Agents

Author: BenchChem Technical Support Team. Date: November 2025

For researchers, scientists, and drug development professionals, the identification and characterization of novel, efficacious natural products are of paramount importance. While the abietane diterpenoid Lophanthoidin F presents an interesting chemical scaffold, a paucity of publicly available experimental data precludes a direct quantitative comparison at this time. This guide, therefore, benchmarks two well-characterized and potent natural products, the abietane diterpenoid Ferruginol and the flavonoid Quercetin, against each other. The data presented herein on their anticancer, anti-inflammatory, and neuroprotective activities can serve as a valuable reference for the future evaluation of new compounds like this compound.

This comparative guide provides a detailed overview of the biological performance of Ferruginol and Quercetin, supported by experimental data from various studies. The information is structured to facilitate easy comparison and to provide researchers with the necessary details to replicate or build upon these findings.

Data Presentation: A Quantitative Comparison

The following table summarizes the in vitro anticancer and anti-inflammatory activities of Ferruginol and Quercetin, presenting their half-maximal inhibitory concentrations (IC50) against various cell lines and inflammatory markers.

Biological Activity Compound Assay Cell Line/Target IC50 (µM) Reference
Anticancer FerruginolMTT AssayA549 (Human Lung Carcinoma)33.0[1]
FerruginolMTT AssayCL1-5 (Human Lung Adenocarcinoma)39.3[1]
FerruginolMTT AssaySK-MEL-28 (Human Melanoma)~50[2]
QuercetinMTT AssayHL-60 (Human Promyelocytic Leukemia)7.7 (96h)[3]
QuercetinMTT AssayMCF-7 (Human Breast Adenocarcinoma)73[4]
QuercetinMTT AssayMDA-MB-231 (Human Breast Adenocarcinoma)85[4]
QuercetinMTT AssayHCT116 (Human Colon Carcinoma)5.79[5]
Anti-inflammatory FerruginolNitric Oxide (NO) ProductionNot specifiedNot specified
QuercetinNitric Oxide (NO) ProductionLPS-stimulated RAW 264.7 MacrophagesNot specified[6]
QuercetinTNF-α ProductionLPS-stimulated human blood>1 (23% reduction at 1µM)[7]

Note: IC50 values can vary depending on the specific experimental conditions, such as cell density and incubation time. Direct comparison should be made with caution.

Experimental Protocols

Detailed methodologies for the key experiments cited are provided below to ensure reproducibility and to aid in the design of future studies.

Anticancer Activity: MTT Cell Viability Assay

The 3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide (MTT) assay is a colorimetric assay for assessing cell metabolic activity. NAD(P)H-dependent cellular oxidoreductase enzymes reflect the number of viable cells present.

Protocol:

  • Cell Seeding: Plate cells in a 96-well plate at a density of 5,000 to 10,000 cells/well and incubate for 24 hours to allow for cell attachment.

  • Compound Treatment: Treat the cells with various concentrations of the test compound (e.g., this compound, Ferruginol, Quercetin) and a vehicle control (e.g., DMSO). Incubate for a specified period (e.g., 24, 48, or 72 hours).

  • MTT Addition: Add MTT solution (typically 5 mg/mL in PBS) to each well and incubate for 2-4 hours at 37°C. The MTT is reduced by metabolically active cells to insoluble purple formazan crystals.

  • Solubilization: Remove the MTT solution and add a solubilizing agent (e.g., DMSO, isopropanol with HCl) to dissolve the formazan crystals.

  • Absorbance Measurement: Measure the absorbance of the solubilized formazan at a wavelength of 570 nm using a microplate reader.

  • Data Analysis: Calculate the percentage of cell viability relative to the vehicle control and determine the IC50 value, the concentration of the compound that inhibits cell growth by 50%.

Anti-inflammatory Activity: Nitric Oxide (NO) Production Assay (Griess Test)

This assay quantifies nitrite, a stable and nonvolatile breakdown product of nitric oxide (NO). It is a widely used method to assess NO production by cells, typically macrophages, in response to inflammatory stimuli.

Protocol:

  • Cell Culture and Stimulation: Culture RAW 264.7 murine macrophage cells in a 96-well plate. Pre-treat the cells with various concentrations of the test compound for 1 hour. Then, stimulate the cells with lipopolysaccharide (LPS; 1 µg/mL) to induce NO production and incubate for 24 hours.

  • Sample Collection: Collect the cell culture supernatant.

  • Griess Reaction: Mix equal volumes of the supernatant and Griess reagent (a solution of sulfanilamide and N-(1-naphthyl)ethylenediamine in phosphoric acid).

  • Incubation and Measurement: Incubate the mixture at room temperature for 10-15 minutes to allow for the colorimetric reaction to occur. Measure the absorbance at 540 nm.

  • Quantification: Determine the nitrite concentration in the samples by comparing the absorbance to a standard curve generated with known concentrations of sodium nitrite.

  • Data Analysis: Calculate the percentage of inhibition of NO production by the test compound compared to the LPS-stimulated control.

Neuroprotective Activity: Oxidative Stress-Induced Cell Death Assay

This assay evaluates the ability of a compound to protect neuronal cells from death induced by an oxidative stressor, such as hydrogen peroxide (H2O2) or 6-hydroxydopamine (6-OHDA).

Protocol:

  • Cell Culture: Culture a neuronal cell line (e.g., SH-SY5Y neuroblastoma cells) in a 96-well plate.

  • Pre-treatment: Pre-treat the cells with various concentrations of the test compound for a specified duration (e.g., 1-24 hours).

  • Induction of Oxidative Stress: Expose the cells to a neurotoxic agent like H2O2 or 6-OHDA to induce oxidative stress and cell death.

  • Cell Viability Assessment: After the incubation period with the neurotoxin, assess cell viability using an appropriate method, such as the MTT assay or by staining with a fluorescent dye like propidium iodide (which only enters dead cells).

  • Data Analysis: Quantify the percentage of viable cells in the treated groups compared to the group treated with the neurotoxin alone. An increase in cell viability indicates a neuroprotective effect.

Visualization of Key Biological Pathways

The following diagrams, generated using Graphviz, illustrate some of the key signaling pathways and experimental workflows discussed in this guide.

anticancer_pathway cluster_cell Cancer Cell cluster_compounds Natural Products Proliferation Uncontrolled Proliferation Survival Cell Survival Apoptosis Apoptosis (Programmed Cell Death) Lophanthoidin_F This compound (and other diterpenoids) Lophanthoidin_F->Proliferation Inhibition Lophanthoidin_F->Apoptosis Induction Quercetin Quercetin Quercetin->Proliferation Inhibition Quercetin->Apoptosis Induction

Figure 1. Anticancer mechanisms of natural products.

anti_inflammatory_pathway LPS LPS (Lipopolysaccharide) Macrophage Macrophage LPS->Macrophage NFkB NF-κB Activation Macrophage->NFkB iNOS iNOS Expression NFkB->iNOS NO Nitric Oxide (NO) Production iNOS->NO Inflammation Inflammation NO->Inflammation Quercetin Quercetin Quercetin->NFkB Inhibition

Figure 2. Quercetin's anti-inflammatory action via NF-κB.

neuroprotection_workflow start Seed Neuronal Cells (e.g., SH-SY5Y) pretreat Pre-treat with Natural Product start->pretreat stress Induce Oxidative Stress (e.g., H2O2) pretreat->stress incubate Incubate for 24h stress->incubate measure Measure Cell Viability (MTT Assay) incubate->measure end Assess Neuroprotection measure->end

Figure 3. Experimental workflow for neuroprotection assay.

References

Safety Operating Guide

Essential Safety and Operational Guidance for Handling Lophanthoidin F

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

This document provides immediate, essential safety and logistical information for the handling of Lophanthoidin F, a diterpenoid compound with cytotoxic properties. Adherence to these guidelines is critical to ensure personnel safety and mitigate environmental contamination.

Personal Protective Equipment (PPE)

Given the cytotoxic nature of this compound, a comprehensive PPE strategy is mandatory to prevent dermal, ocular, and respiratory exposure. The following table summarizes the required PPE for various laboratory operations involving this compound.

OperationGlovesEye ProtectionLab Coat/GownRespiratory Protection
Weighing and Aliquoting (Solid) Double-gloving with chemotherapy-rated nitrile glovesChemical splash goggles and face shieldDisposable, solid-front gown with tight-fitting cuffsNIOSH-approved N95 or higher-level respirator
Solution Preparation and Handling Double-gloving with chemotherapy-rated nitrile glovesChemical splash gogglesDisposable, solid-front gown with tight-fitting cuffsRequired if not handled in a certified chemical fume hood or biological safety cabinet
Cell Culture and In Vitro Assays Double-gloving with chemotherapy-rated nitrile glovesSafety glasses with side shieldsStandard lab coatNot generally required if performed in a biological safety cabinet
Spill Cleanup Double-gloving with chemotherapy-rated nitrile glovesChemical splash goggles and face shieldDisposable, solid-front gown with tight-fitting cuffsNIOSH-approved N95 or higher-level respirator

Standard Operating Procedure for Safe Handling

1. Engineering Controls:

  • All work involving solid this compound or concentrated stock solutions must be conducted in a certified chemical fume hood or a Class II Biological Safety Cabinet to protect the operator, the product, and the environment.

2. Personal Protective Equipment:

  • Don the appropriate PPE as specified in the table above before beginning any procedure.

3. Weighing and Reconstitution:

  • Tare a pre-labeled container within the chemical fume hood or biological safety cabinet.

  • Carefully weigh the desired amount of this compound powder.

  • Reconstitute the powder by slowly adding the desired solvent to minimize aerosolization.

4. Solution Handling:

  • Use Luer-Lok syringes and needles to prevent accidental disconnection and spills.

  • When transferring solutions, work over a disposable, absorbent bench liner.

5. Decontamination:

  • All surfaces and equipment potentially contaminated with this compound should be decontaminated. A solution of 1% sodium hypochlorite followed by a 70% ethanol rinse is a generally accepted practice for many cytotoxic compounds, but compatibility with your specific equipment should be verified.

Spill Management Protocol

1. Immediate Actions:

  • Alert personnel in the immediate area.

  • Evacuate the area if the spill is large or if there is a risk of aerosolization.

  • If skin or eye contact occurs, flush the affected area with copious amounts of water for at least 15 minutes and seek immediate medical attention.

2. Spill Cleanup:

  • Don appropriate PPE, including respiratory protection.

  • For liquid spills, cover with absorbent pads.

  • For solid spills, gently cover with damp absorbent pads to avoid raising dust.

  • Working from the outside in, collect all contaminated materials into a designated cytotoxic waste container.

  • Decontaminate the spill area using an appropriate method.

Disposal Plan

All materials contaminated with this compound are considered cytotoxic waste and must be disposed of according to institutional and local regulations.

Waste TypeDisposal ContainerDisposal Method
Solid Waste (Gloves, Gowns, etc.) Yellow, labeled cytotoxic waste bagHigh-temperature incineration
Sharps (Needles, Syringes) Puncture-resistant, labeled sharps containerHigh-temperature incineration
Liquid Waste (Solutions, Media) Leak-proof, labeled cytotoxic liquid waste containerChemical inactivation or high-temperature incineration

Logical Workflow for Handling this compound

The following diagram illustrates the key decision points and procedural flow for safely handling this compound in a laboratory setting.

LophanthoidinF_Workflow start Start: Handling this compound ppe_check Don Appropriate PPE start->ppe_check engineering_control Work in Certified Fume Hood or Biological Safety Cabinet ppe_check->engineering_control weighing Weighing and Reconstitution engineering_control->weighing handling Solution Handling and Use weighing->handling spill_check Spill Occurred? handling->spill_check spill_protocol Execute Spill Cleanup Protocol spill_check->spill_protocol Yes decontamination Decontaminate Work Area and Equipment spill_check->decontamination No spill_protocol->decontamination waste_disposal Segregate and Dispose of Cytotoxic Waste decontamination->waste_disposal end End of Procedure waste_disposal->end

Caption: Workflow for safe handling of this compound.

×

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
Lophanthoidin F
Reactant of Route 2
Lophanthoidin F

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.